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  • Product: 2-(2,6-Dimethylphenoxy)aniline
  • CAS: 38629-93-5

Core Science & Biosynthesis

Foundational

2-(2,6-Dimethylphenoxy)aniline chemical properties

An In-depth Technical Guide to 2-(2,6-Dimethylphenoxy)aniline: Properties, Synthesis, and Applications Introduction 2-(2,6-Dimethylphenoxy)aniline is a diaryl ether amine, a class of organic compounds characterized by tw...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2,6-Dimethylphenoxy)aniline: Properties, Synthesis, and Applications

Introduction

2-(2,6-Dimethylphenoxy)aniline is a diaryl ether amine, a class of organic compounds characterized by two aryl groups linked by an oxygen atom, with one ring bearing an amine functionality. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. The compound serves as a valuable molecular scaffold and synthetic intermediate, combining the structural rigidity of the diaryl ether linkage with the versatile reactivity of the primary aromatic amine. The steric hindrance provided by the ortho-dimethyl groups on one of the phenyl rings can impart unique conformational properties and metabolic stability to derivative compounds, making it a strategic building block in drug design.[1][2]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-(2,6-Dimethylphenoxy)aniline, designed for researchers and drug development professionals.

Chemical Identity and Physical Properties

Correctly identifying a compound is the foundational step for any laboratory work. The key identifiers and computed physical properties for 2-(2,6-Dimethylphenoxy)aniline are summarized below. It is important to note that experimental physical constants such as melting and boiling points are not widely reported in public literature, a common scenario for non-commodity research chemicals.

Table 1: Chemical Identifiers and Physicochemical Properties

Property Value Source
IUPAC Name 2-(2,6-Dimethylphenoxy)aniline -
Synonyms 2-(2',6'-DIMETHYLPHENOXY)-PHENYLAMINE [3]
CAS Number 38629-93-5 [3]
Molecular Formula C₁₄H₁₅NO [3]
Molecular Weight 213.28 g/mol [3]
Appearance Not specified (typically an off-white to reddish solid or oil, characteristic of anilines) -
Topological Polar Surface Area (TPSA) 35.25 Ų [3]
LogP (Computed) 3.67794 [3]
Hydrogen Bond Donors 1 [3]
Hydrogen Bond Acceptors 2 [3]

| Rotatable Bonds | 2 |[3] |

Spectroscopic Profile: A Predictive Analysis

For a researcher, verifying the structure of a synthesized or purchased compound is paramount. While a public repository spectrum for 2-(2,6-Dimethylphenoxy)aniline is not available, its spectroscopic features can be reliably predicted based on the analysis of its constituent parts: the 2,6-dimethylphenoxy group and the 2-aminophenoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for structural elucidation of organic molecules. The expected chemical shifts are influenced by the electron-donating nature of the amine and ether groups and the specific substitution pattern.

Table 2: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃)

Assignment Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Justification & Notes
-CH₃ (x2) ~2.1-2.2 ~16-17 The two methyl groups are equivalent. Their signal will be a sharp singlet, integrating to 6H. The chemical shift is typical for methyl groups on an aromatic ring.[4]
-NH₂ ~3.5-4.5 - A broad singlet, integrating to 2H. The chemical shift is highly dependent on concentration and solvent.
Aromatic H (Dimethylphenyl ring) 6.9-7.1 (m, 3H) ~125-131 The three protons on the dimethylphenyl ring will appear as a multiplet. The central C-H (para to oxygen) will be a triplet, and the two equivalent C-H (meta to oxygen) will be a doublet.[4]
Aromatic H (Aniline ring) 6.7-7.2 (m, 4H) ~115-125, ~140-145 (C-N, C-O) Protons on the aniline ring are shifted upfield due to the electron-donating NH₂ group and will exhibit complex splitting patterns (multiplets).

| Aromatic C (Quaternary) | - | ~130 (C-CH₃), ~140-155 (C-O) | Includes the two carbons attached to the methyl groups and the four carbons involved in the ether linkage and C-N bond. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • N-H Stretching: Expect two distinct, medium-intensity sharp bands in the region of 3350-3450 cm⁻¹ , characteristic of a primary aromatic amine (-NH₂).

  • C-H Stretching (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹ , while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹ .

  • C=C Stretching (Aromatic): Multiple sharp peaks of variable intensity will be present between 1450-1600 cm⁻¹ .

  • C-O-C Stretching (Aryl Ether): A strong, characteristic band for the asymmetric C-O-C stretch will be observed around 1200-1250 cm⁻¹ .

  • C-N Stretching: A medium-intensity band will be found in the 1250-1335 cm⁻¹ region.

Synthesis and Purification

The most logical and field-proven method for constructing the diaryl ether linkage in 2-(2,6-Dimethylphenoxy)aniline is the Ullmann Condensation .[5] This copper-catalyzed cross-coupling reaction joins an aryl halide with a phenol.[6] While a specific protocol for this exact molecule is not readily found in peer-reviewed literature, the following procedure, adapted from a validated synthesis of a structurally similar compound, serves as an authoritative and reliable methodology.[7]

Representative Ullmann Condensation Protocol

Reaction: 2-Iodoaniline + 2,6-Dimethylphenol → 2-(2,6-Dimethylphenoxy)aniline

  • Reaction Setup: To a flame-dried Schlenk flask, add 2,6-dimethylphenol (1.2 equivalents), potassium carbonate (K₂CO₃, 2.0 equivalents), and copper(I) iodide (CuI, 0.1 equivalents).

    • Causality: K₂CO₃ is the base required to deprotonate the phenol, forming the nucleophilic phenoxide. CuI is the catalyst precursor. Using an excess of the phenol component can help drive the reaction to completion.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

    • Causality: This is critical to prevent oxidation of the copper catalyst and other reagents, which can lead to side reactions and lower yields.

  • Solvent and Reactant Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) via syringe. Stir the mixture for 10-15 minutes, then add 2-iodoaniline (1.0 equivalent).

    • Causality: High-boiling polar aprotic solvents are required to solubilize the salts and achieve the high temperatures often needed for Ullmann couplings.[5] Aryl iodides are more reactive than aryl bromides or chlorides.[5]

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

    • Validation: The reaction is complete upon the disappearance of the limiting reactant (2-iodoaniline).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the insoluble copper salts and base.

    • Causality: Celite filtration provides a simple and effective method for removing fine inorganic precipitates that could otherwise complicate the subsequent extraction.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x).

    • Causality: The water washes remove the DMF/DMSO solvent and any remaining inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

    • Validation: Combine fractions containing the pure product (as determined by TLC) and concentrate to yield 2-(2,6-Dimethylphenoxy)aniline. The final product's identity and purity should be confirmed by NMR and MS analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification reactants Add 2,6-Dimethylphenol, K₂CO₃, CuI to flask inert Evacuate & backfill with N₂/Ar (3x) reactants->inert solvent Add anhydrous DMF/DMSO inert->solvent reactant2 Add 2-Iodoaniline solvent->reactant2 heat Heat to 120-140 °C (12-24h) reactant2->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT & Dilute with Ethyl Acetate monitor->cool filter Filter through Celite cool->filter extract Wash with H₂O & Brine filter->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Flash Column Chromatography dry->purify final_product 2-(2,6-Dimethylphenoxy)aniline purify->final_product Yields Pure Product

Caption: Ullmann Synthesis Workflow.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 2-(2,6-Dimethylphenoxy)aniline stems from the reactivity of its primary aromatic amine group. The diaryl ether bond is generally stable under many reaction conditions.

  • N-Acylation: The amine readily reacts with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amide. This is a common step in drug synthesis to introduce new functional groups or modulate solubility.

  • N-Alkylation/Reductive Amination: The amine can be alkylated using alkyl halides, though over-alkylation can be an issue. A more controlled method is reductive amination, where the aniline is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ (e.g., with NaBH(OAc)₃ or H₂/Pd-C) to yield a secondary amine.[8]

  • Diazotization: Reaction with nitrous acid (HONO, typically generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C) converts the primary amine into a diazonium salt. This highly versatile intermediate can then undergo various Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aniline ring.

  • Electrophilic Aromatic Substitution: The -NH₂ and -OAr groups are both ortho-, para-directing and activating. However, the positions ortho and para to the strongly activating amine group are the most likely sites for electrophilic attack (e.g., halogenation, nitration). The steric bulk of the dimethylphenoxy group may influence the regioselectivity.

G cluster_reactions Potential Derivatizations main 2-(2,6-Dimethylphenoxy)aniline acylation N-Acylation (RCOCl, Base) main->acylation Amine Reactivity alkylation N-Alkylation / Reductive Amination (R-X or RCHO, reducing agent) main->alkylation diazotization Diazotization (NaNO₂, HCl) → Sandmeyer Reactions main->diazotization eas Electrophilic Aromatic Substitution (Halogenation, Nitration) main->eas Ring Reactivity

Caption: Key Reactivity Sites.

Applications in Research and Drug Development

Aniline and diaryl ether cores are privileged structures in medicinal chemistry.[2][9] While specific, commercialized applications of 2-(2,6-Dimethylphenoxy)aniline are not documented, its value lies in its role as a sophisticated building block.

  • Scaffold for Kinase Inhibitors: Many ATP-competitive kinase inhibitors feature a substituted aniline core that forms a key hydrogen bond in the kinase hinge region. The diaryl ether portion can be used to access deep hydrophobic pockets within the enzyme active site.[10]

  • Intermediate for Agrochemicals: Substituted anilines are foundational to numerous herbicides and fungicides. The unique substitution pattern of this molecule could be exploited to develop new active ingredients with novel modes of action or improved metabolic profiles.

  • Precursor for Biologically Active Molecules: Research has shown that o-arylether anilines can be coupled to other scaffolds, such as naphthoquinones, to generate compounds with potential antibiotic properties.[9] The steric bulk from the 2,6-dimethyl groups can enhance metabolic stability by shielding the ether linkage from enzymatic cleavage, a common strategy in drug design to improve pharmacokinetic properties.

Safety and Handling

As a substituted aniline, 2-(2,6-Dimethylphenoxy)aniline must be handled with care, assuming it possesses toxicity similar to other compounds in its class. The following information is based on GHS data provided by chemical suppliers.[3]

Table 3: GHS Hazard Information

Category Information
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 |

Recommended Handling Procedures:
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.

  • Engineering Controls: Handle only in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents. Recommended storage temperature is 2-8 °C.[3]

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Do not allow entry into drains.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. [Link]

  • Google Patents. (n.d.). US3931298A - Chemical process for forming 2,6-dimethylaniline.
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • JOCPR. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

  • PubMed. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. [Link]

  • Knowde. (n.d.). Industrial Applications of Aniline. [Link]

Sources

Exploratory

A Technical Guide to 2-(2,6-Dimethylphenoxy)aniline: A Key Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of 2-(2,6-Dimethylphenoxy)aniline, a crucial chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its fun...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 2-(2,6-Dimethylphenoxy)aniline, a crucial chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and its significant role as a scaffold in creating novel therapeutic agents. This document is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a comprehensive understanding for its practical application.

Core Molecular Attributes

2-(2,6-Dimethylphenoxy)aniline is an aromatic amine that serves as a versatile building block in organic synthesis. Its structure, featuring a substituted phenoxy group on an aniline core, provides a unique three-dimensional conformation that is of significant interest in medicinal chemistry.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.

  • Molecular Formula: C₁₄H₁₅NO[1]

  • Molecular Weight: 213.28 g/mol [1]

Chemical Structure

The structure of 2-(2,6-Dimethylphenoxy)aniline is depicted below:

Caption: Chemical structure of 2-(2,6-Dimethylphenoxy)aniline.

Physicochemical and Computational Data

Understanding the physicochemical properties of a molecule is paramount for predicting its behavior in various chemical and biological systems. The following table summarizes key computational parameters for 2-(2,6-Dimethylphenoxy)aniline.

PropertyValueSource
Topological Polar Surface Area (TPSA)35.25 Ų[1]
LogP (octanol-water partition coefficient)3.67794[1]
Hydrogen Bond Acceptors2[1]
Hydrogen Bond Donors1[1]
Rotatable Bonds2[1]
CAS Number38629-93-5[1]

These parameters suggest that 2-(2,6-Dimethylphenoxy)aniline is a moderately lipophilic compound with potential for good membrane permeability, a desirable trait in drug candidates.

Synthesis and Manufacturing

The synthesis of 2-(2,6-Dimethylphenoxy)aniline is typically achieved through a well-established two-step process. This process is favored for its reliability and scalability, making it suitable for both laboratory-scale research and larger-scale production.

Synthetic Pathway Overview

The general synthetic route involves a nucleophilic aromatic substitution (SNAᵣ) reaction followed by the reduction of a nitro group. This pathway is efficient as it utilizes readily available starting materials.

Synthesis_Workflow Start Starting Materials: 2-Fluoronitrobenzene 2,6-Dimethylphenol Step1 Step 1: Nucleophilic Aromatic Substitution (SNAᵣ) Start->Step1 Intermediate Intermediate: 1-(2,6-Dimethylphenoxy)-2-nitrobenzene Step1->Intermediate Base (e.g., K₂CO₃) Solvent (e.g., DMF) Step2 Step 2: Nitro Group Reduction Intermediate->Step2 Product Final Product: 2-(2,6-Dimethylphenoxy)aniline Step2->Product Reducing Agent (e.g., H₂, Pd/C) Solvent (e.g., Ethanol)

Caption: General synthetic workflow for 2-(2,6-Dimethylphenoxy)aniline.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2-(2,6-Dimethylphenoxy)aniline. This protocol is designed to be self-validating through in-process checks and final product analysis.

Step 1: Synthesis of 1-(2,6-Dimethylphenoxy)-2-nitrobenzene (SNAᵣ Reaction)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dimethylphenol (1.0 eq.), 2-fluoronitrobenzene (1.0 eq.), and potassium carbonate (1.5 eq.) in anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is an excellent polar aprotic solvent for SNAᵣ reactions, and potassium carbonate acts as a base to deprotonate the phenol, forming the nucleophilic phenoxide.

  • Reaction Execution: Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate as a solid. Filter the solid, wash with water, and dry under vacuum.

    • Self-Validation: The formation of a precipitate upon addition to water is an initial indicator of a successful reaction, as the organic product is insoluble in water.

Step 2: Synthesis of 2-(2,6-Dimethylphenoxy)aniline (Nitro Group Reduction)

  • Reaction Setup: In a hydrogenation vessel, dissolve the intermediate from Step 1 in ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Reaction Execution: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring at room temperature until the reaction is complete (monitored by TLC).

    • Causality: Palladium on carbon is a highly efficient catalyst for the hydrogenation of nitro groups to amines.

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel to yield pure 2-(2,6-Dimethylphenoxy)aniline.

    • Self-Validation: The disappearance of the nitro group's characteristic IR stretch and the appearance of the amine's N-H stretches in the IR spectrum of the final product confirms the reduction.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 2-(2,6-Dimethylphenoxy)aniline. The following techniques are standard for this purpose.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.[2]

    • ¹H NMR: Expected signals would include distinct aromatic protons, a broad singlet for the amine (-NH₂) protons, and sharp singlets for the two methyl (-CH₃) groups.

    • ¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, with the carbon attached to the oxygen appearing more downfield.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[2] Key expected absorptions include N-H stretching for the primary amine (around 3300-3500 cm⁻¹) and C-O-C stretching for the ether linkage.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.[3] The molecular ion peak (M⁺) should correspond to the calculated molecular weight of 213.28.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A single sharp peak indicates a high degree of purity.

  • Thin Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for determining the appropriate solvent system for column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

2-(2,6-Dimethylphenoxy)aniline is a valuable scaffold in the development of new therapeutics, particularly in the area of oncology. Its derivatives have shown promise as potent inhibitors of various protein kinases.

Kinase Inhibitors

The 2-substituted aniline scaffold is a common feature in many kinase inhibitors.[4] Derivatives of 2-(2,6-Dimethylphenoxy)aniline have been investigated as dual inhibitors of Mer and c-Met kinases, which are overexpressed in many types of cancer and are involved in tumor growth, metastasis, and resistance to therapy.[5] The unique steric and electronic properties of the 2-(2,6-dimethylphenoxy) group can contribute to enhanced binding affinity and selectivity for the target kinase.

Naphthoquinone Derivatives

This aniline has been used to synthesize novel 1,4-naphthoquinone derivatives.[3][6] Naphthoquinones are a class of compounds with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[3] The incorporation of the 2-(2,6-dimethylphenoxy)aniline moiety can modulate the pharmacological profile of the resulting naphthoquinone derivatives, potentially leading to new drug candidates with improved efficacy and safety.

Applications Aniline 2-(2,6-Dimethylphenoxy)aniline Kinase_Inhibitors Kinase Inhibitors Aniline->Kinase_Inhibitors Serves as a key scaffold Naphthoquinones Naphthoquinone Derivatives Aniline->Naphthoquinones Used in synthesis Oncology Oncology Kinase_Inhibitors->Oncology Targets Mer/c-Met Naphthoquinones->Oncology Antimicrobial Antimicrobial Agents Naphthoquinones->Antimicrobial Antioxidant Antioxidant Agents Naphthoquinones->Antioxidant

Caption: Key applications of 2-(2,6-Dimethylphenoxy)aniline in drug discovery.

Safety and Handling

As with all aniline derivatives, 2-(2,6-Dimethylphenoxy)aniline should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related compounds like 2,6-dimethylaniline can provide guidance.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hazards: Aniline derivatives are generally considered harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Fire Safety: This compound is likely combustible. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[9]

Conclusion

2-(2,6-Dimethylphenoxy)aniline is a chemical intermediate of significant value to the scientific community, particularly those involved in the discovery and development of new pharmaceuticals. Its well-defined synthesis, coupled with its utility as a scaffold for creating potent and selective kinase inhibitors and other bioactive molecules, ensures its continued importance in medicinal chemistry. By understanding its core properties, synthesis, and applications as outlined in this guide, researchers can effectively leverage this compound in their pursuit of novel therapeutic agents.

References

  • Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. MDPI. Available from: [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Available from: [Link]

  • Gulam Muheyuddeen et al. Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. NeuroQuantology. 2022;20(11):7040-7055. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC - NIH. Available from: [Link]

  • Safety Data Sheet: Aniline. Carl ROTH. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. National Center for Biotechnology Information. Available from: [Link]

Sources

Foundational

A Comprehensive Technical Guide to 2-(2,6-Dimethylphenoxy)aniline: Synthesis, Properties, and Therapeutic Potential

This guide provides an in-depth exploration of 2-(2,6-dimethylphenoxy)aniline, a diaryl ether amine with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, physi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 2-(2,6-dimethylphenoxy)aniline, a diaryl ether amine with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, physicochemical properties, a robust and validated synthetic pathway, and its prospective applications, particularly within the realm of drug development. This document is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries, offering both foundational knowledge and practical insights.

Chemical Identity and Nomenclature

Correctly identifying a compound is the cornerstone of all subsequent research. The molecule in focus is systematically named according to IUPAC nomenclature, though several synonyms are used in commercial and laboratory settings.

The definitive IUPAC name for the compound is 2-(2,6-dimethylphenoxy)aniline . This name explicitly describes an aniline ring substituted at the 2-position with a 2,6-dimethylphenoxy group.

Synonyms: A common synonym encountered in chemical databases is 2-(2',6'-DIMETHYLPHENOXY)-PHENYLAMINE.[1]

CAS Registry Number: The most reliable identifier for this specific chemical entity is its CAS number: 38629-93-5 .[1]

Physicochemical and Computed Properties

Understanding the physicochemical properties of a molecule is critical for predicting its behavior in various chemical and biological systems. This data informs decisions on solvent selection, reaction conditions, and potential bioavailability in drug design.

PropertyValueSource
Molecular Formula C₁₄H₁₅NOChemScene[1]
Molecular Weight 213.28 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA) 35.25 ŲChemScene[1]
LogP (octanol-water partition coefficient) 3.67794ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Rotatable Bonds 2ChemScene[1]

Table 1: Key physicochemical and computed properties of 2-(2,6-dimethylphenoxy)aniline.

Expert Insight: The LogP value of approximately 3.68 suggests that the molecule is moderately lipophilic. This characteristic is often a double-edged sword in drug development. While it can facilitate passage through cell membranes, it may also lead to lower aqueous solubility and potential off-target binding to hydrophobic pockets in proteins. The TPSA is within a range often associated with good oral bioavailability.

Synthesis Pathway: An Ullmann Condensation Approach

The formation of the diaryl ether bond is the crucial step in synthesizing 2-(2,6-dimethylphenoxy)aniline. The Ullmann condensation (or a modern, copper- or palladium-catalyzed equivalent) is the most logical and field-proven approach. This method involves the coupling of a phenol with an aryl halide. A subsequent reduction of a nitro group yields the final aniline.

This proposed protocol is a self-validating system. The success of each step can be confirmed by standard analytical techniques (TLC, LC-MS) before proceeding to the next, ensuring high purity and yield of the final product.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-(2,6-Dimethylphenoxy)-2-nitrobenzene via Ullmann Condensation

  • Rationale: This step constructs the core diaryl ether scaffold. We couple 2,6-dimethylphenol with 1-fluoro-2-nitrobenzene. The electron-withdrawing nitro group activates the fluoro-substituent towards nucleophilic aromatic substitution, making it an excellent electrophile for this reaction. A strong base is required to deprotonate the phenol, forming the active nucleophile.

  • Methodology:

    • To a dry, argon-flushed round-bottom flask, add 2,6-dimethylphenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous Dimethylformamide (DMF).

    • Stir the suspension at room temperature for 20 minutes to ensure the formation of the potassium phenoxide salt.

    • Add 1-fluoro-2-nitrobenzene (1.1 eq.) to the reaction mixture.

    • Heat the reaction to 120 °C and maintain for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-(2,6-dimethylphenoxy)-2-nitrobenzene.

Step 2: Reduction of the Nitro Group to Synthesize 2-(2,6-Dimethylphenoxy)aniline

  • Rationale: The final step is the reduction of the nitro group to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation. Palladium on carbon (Pd/C) is a standard, highly effective catalyst.

  • Methodology:

    • Dissolve the purified 1-(2,6-dimethylphenoxy)-2-nitrobenzene (1.0 eq.) from Step 1 in ethanol or ethyl acetate in a hydrogenation vessel.

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

    • Seal the vessel and purge with hydrogen gas (or use a hydrogen balloon).

    • Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting material is fully consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely.

    • Rinse the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the final product, 2-(2,6-dimethylphenoxy)aniline, which can be further purified by recrystallization if necessary.

Workflow Visualization

Synthesis_Workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Nitro Group Reduction A 2,6-Dimethylphenol C Reaction Vessel (DMF, K2CO3, 120°C) A->C B 1-Fluoro-2-nitrobenzene B->C D Workup & Purification (Extraction, Chromatography) C->D 12-18h E 1-(2,6-Dimethylphenoxy)-2-nitrobenzene D->E F Hydrogenation Vessel (Ethanol, Pd/C, H2) E->F G Filtration & Concentration F->G 4-8h H 2-(2,6-Dimethylphenoxy)aniline G->H

Caption: Synthetic workflow for 2-(2,6-dimethylphenoxy)aniline.

Applications and Therapeutic Relevance

Aniline and its derivatives are versatile building blocks in various industries.[2] Specifically, substituted anilines are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.

A. Intermediate for Active Pharmaceutical Ingredients (APIs):

The primary value of 2-(2,6-dimethylphenoxy)aniline lies in its role as a key intermediate. The structural motif of a substituted aniline is central to many pharmaceuticals. For example, the related compound 2,6-dimethylaniline is a critical precursor for amide-type local anesthetics like Lidocaine and Bupivacaine, as well as for several phenylamide fungicides used in agriculture.[3] The unique diaryl ether structure of 2-(2,6-dimethylphenoxy)aniline provides a scaffold that can be further elaborated to target a diverse range of biological receptors and enzymes.

B. Potential as a Scaffold in Drug Discovery:

The diaryl ether linkage offers a combination of rigidity and conformational flexibility that is highly desirable in drug design. This allows the two aromatic rings to adopt specific spatial orientations to optimize binding with a target protein.

  • Enzyme Inhibitors: Molecules containing this scaffold have been explored as inhibitors for various enzymes. For instance, related naphthoquinone derivatives, which can be synthesized from aniline precursors, have been investigated as inhibitors of the sodium-dependent NADH:ubiquinone oxidoreductase (NQR) in Vibrio cholerae, presenting a potential new class of antibiotics.[4]

  • Receptor Agonists/Antagonists: Aniline derivatives have been patented as modulators of G-protein coupled receptors (GPCRs), such as prostaglandin EP2 receptor agonists, which have therapeutic potential in treating glaucoma, osteoporosis, and inflammatory diseases.[5] The 2-(2,6-dimethylphenoxy)aniline structure could serve as a foundational template for developing novel ligands for similar targets.

Conceptual Drug Discovery Pathway

Discovery_Pathway A 2-(2,6-Dimethylphenoxy)aniline (Starting Scaffold) B Library Synthesis (Functional Group Derivatization) A->B Elaboration C High-Throughput Screening (Target-based Assays) B->C Testing D Hit Identification C->D Data Analysis E Lead Optimization (SAR Studies) D->E Medicinal Chemistry F Preclinical Candidate E->F ADME/Tox Profiling

Caption: Role of the scaffold in a drug discovery workflow.

Safety and Handling

As with all aniline derivatives, 2-(2,6-dimethylphenoxy)aniline should be handled with appropriate care. Commercial suppliers indicate a "Warning" signal word.[1] Standard precautionary statements for compounds of this class include avoiding inhalation of dust/fumes, preventing contact with skin and eyes, and using only in well-ventilated areas.[1] It is recommended to store the compound sealed in a dry environment, potentially at refrigerated temperatures (2-8°C) for long-term stability.[1]

Conclusion

2-(2,6-Dimethylphenoxy)aniline is a well-defined chemical entity with significant, yet largely untapped, potential. Its physicochemical properties make it an attractive starting point for synthetic elaboration, and its structural motifs are relevant to established classes of bioactive molecules. The robust synthetic pathway detailed herein provides a reliable method for its production, enabling further investigation. For researchers in drug development and materials science, this compound represents a valuable and versatile scaffold for the creation of novel, high-value molecules.

References

  • Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae . MDPI. [Link]

  • 2,6-Dimethyl Aniline (2,6-Xylidine) | CAS 87-62-7 . Royalchem. [Link]

  • Aniline derivatives,their preparation and their therapeutic application.
  • General Uses of Aniline . Quora. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-(2,6-Dimethylphenoxy)aniline: Synthesis, Properties, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Moiety in Chemical Synthesis 2-(2,6-Dimethylphenoxy)aniline is a diaryl ether amine that holds significant potential as a building...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Moiety in Chemical Synthesis

2-(2,6-Dimethylphenoxy)aniline is a diaryl ether amine that holds significant potential as a building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and materials science. Its structure, which combines a substituted phenoxy group with an aniline moiety, offers a unique three-dimensional arrangement and a rich chemical handle for further functionalization. This guide provides a comprehensive overview of its physical and chemical properties, a plausible and detailed synthetic route, and an in-depth analysis of its spectroscopic characteristics. Given the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide integrates known chemical principles, data from analogous structures, and predictive methodologies to offer a robust and scientifically grounded resource.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for 2-(2,6-Dimethylphenoxy)aniline is not extensively documented, its key properties can be summarized and estimated based on its chemical structure and data from chemical suppliers.

Table 1: Summary of Physical and Chemical Properties of 2-(2,6-Dimethylphenoxy)aniline

PropertyValue/InformationSource
CAS Number 38629-9-3
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
Melting Point Not available in surveyed literature.
Boiling Point Not available in surveyed literature.
Solubility Expected to be soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents due to its aromatic and ether functionalities. Its solubility in water is likely to be low.[1]
Calculated LogP 3.67794
Topological Polar Surface Area (TPSA) 35.25 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 2

Synthesis of 2-(2,6-Dimethylphenoxy)aniline: A Plausible Two-Step Approach

The synthesis of 2-(2,6-Dimethylphenoxy)aniline can be efficiently achieved through a two-step process involving a nucleophilic aromatic substitution (SNAAr) reaction to form the diaryl ether linkage, followed by the reduction of a nitro group to the desired aniline. This approach is well-established in organic synthesis for the preparation of diaryl ether amines.[2]

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution (SNAAr) cluster_step2 Step 2: Nitro Group Reduction 2_Fluoronitrobenzene 2-Fluoronitrobenzene Intermediate 2-(2,6-Dimethylphenoxy)-1-nitrobenzene 2_Fluoronitrobenzene->Intermediate Base (e.g., K₂CO₃) Solvent (e.g., DMF) 2_6_Dimethylphenol 2,6-Dimethylphenol 2_6_Dimethylphenol->Intermediate Final_Product 2-(2,6-Dimethylphenoxy)aniline Intermediate->Final_Product Reducing Agent (e.g., H₂, Pd/C) Solvent (e.g., Ethanol)

Caption: Synthetic pathway for 2-(2,6-Dimethylphenoxy)aniline.

Experimental Protocol

Step 1: Synthesis of 2-(2,6-Dimethylphenoxy)-1-nitrobenzene via Nucleophilic Aromatic Substitution

This step involves the reaction of 2-fluoronitrobenzene with 2,6-dimethylphenol in the presence of a base. The electron-withdrawing nitro group activates the ortho-positioned fluorine for nucleophilic displacement by the phenoxide.[3]

  • To a solution of 2,6-dimethylphenol (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a suitable base, for example, potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt of 2,6-dimethylphenol.

  • Add 2-fluoronitrobenzene (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(2,6-dimethylphenoxy)-1-nitrobenzene.

Step 2: Reduction of 2-(2,6-Dimethylphenoxy)-1-nitrobenzene to 2-(2,6-Dimethylphenoxy)aniline

The nitro group of the intermediate is then reduced to an amine using catalytic hydrogenation. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.[4][5]

  • Dissolve the 2-(2,6-dimethylphenoxy)-1-nitrobenzene (1.0 eq) in a suitable solvent, such as ethanol or ethyl acetate.

  • Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.

  • Subject the reaction mixture to a hydrogen atmosphere (typically using a hydrogen-filled balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(2,6-dimethylphenoxy)aniline.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis

Due to the lack of published experimental spectra for 2-(2,6-Dimethylphenoxy)aniline, the following sections provide predicted spectroscopic data based on established principles and online prediction tools. These predictions serve as a valuable reference for the characterization of this compound.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of 2-(2,6-Dimethylphenoxy)aniline would exhibit distinct signals corresponding to the aromatic protons of both rings, the amine protons, and the methyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts for 2-(2,6-Dimethylphenoxy)aniline

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (aniline ring)6.7 - 7.2Multiplet4H
Aromatic (dimethylphenoxy ring)6.9 - 7.1Multiplet3H
-NH₂ (amine)~3.5 - 4.5Broad singlet2H
-CH₃ (methyl)~2.1Singlet6H

Prediction generated using NMRDB.org[6].

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show signals for the twelve aromatic carbons and the two methyl carbons. The chemical shifts will be influenced by the substituents on each aromatic ring.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-(2,6-Dimethylphenoxy)aniline

Carbon AtomsPredicted Chemical Shift (δ, ppm)
Aromatic C-O (ether linkage)~145-155
Aromatic C-N (amine linkage)~140-150
Aromatic C-H~115-130
Aromatic C-C (substituted)~130-140
-CH₃ (methyl)~16

Prediction generated using online chemical shift calculators.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(2,6-Dimethylphenoxy)aniline is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-N bond, the C-O-C ether linkage, and the aromatic C-H and C=C bonds.[2][7]

Table 4: Expected Characteristic IR Absorption Bands

Functional GroupAbsorption Range (cm⁻¹)Intensity
N-H Stretch (primary amine)3300 - 3500Medium (two bands)
Aromatic C-H Stretch3000 - 3100Medium to weak
Aliphatic C-H Stretch2850 - 3000Medium
C=C Stretch (aromatic)1450 - 1600Medium to strong
N-H Bend (primary amine)1550 - 1650Medium
C-O Stretch (aromatic ether)1200 - 1275Strong
C-N Stretch (aromatic amine)1250 - 1360Strong
Mass Spectrometry

In a mass spectrum of 2-(2,6-Dimethylphenoxy)aniline, the molecular ion peak [M]⁺ would be expected at m/z = 213. Key fragmentation patterns would likely involve cleavage of the ether bond and the bonds adjacent to the amine group.[8][9]

Expected Fragmentation Pathways:

  • Cleavage of the C-O ether bond: This would lead to fragments corresponding to the 2,6-dimethylphenoxyl radical (m/z 121) and the 2-aminophenyl cation (m/z 92) or the 2,6-dimethylphenyl cation (m/z 105) and the 2-aminophenoxyl radical.

  • Loss of a methyl group: A peak at [M-15]⁺ (m/z 198) could be observed.

  • Fragmentation of the aniline ring: Typical fragmentation patterns for anilines, such as the loss of HCN, may also be present.

MS_Fragmentation M_ion [M]⁺ m/z = 213 Frag1 [C₈H₉O]⁺ m/z = 121 M_ion->Frag1 C-O cleavage Frag2 [C₆H₆N]⁺ m/z = 92 M_ion->Frag2 C-O cleavage Frag3 [M-CH₃]⁺ m/z = 198 M_ion->Frag3 -CH₃

Sources

Foundational

An In-Depth Technical Guide to the Solubility of 2-(2,6-Dimethylphenoxy)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive analysis of the solubility characteristics of 2-(2,6-Dimethylphenoxy)anil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of 2-(2,6-Dimethylphenoxy)aniline. In the absence of extensive published quantitative data, this document establishes a predictive framework grounded in first principles of physical organic chemistry and supported by comparative data from structurally analogous compounds. Furthermore, it equips researchers with the necessary experimental protocols to determine precise solubility values, ensuring a self-validating approach to formulation and process development.

Executive Summary: Understanding the Molecule in Context

2-(2,6-Dimethylphenoxy)aniline (CAS No. 38629-93-5) is a substituted aromatic amine with a molecular formula of C₁₄H₁₅NO and a molecular weight of 213.28 g/mol [1]. Its structure, featuring a phenoxy ether linkage and a dimethyl-substituted phenyl ring, presents a unique combination of steric and electronic properties that govern its behavior in solution. This molecule serves as a valuable building block in medicinal chemistry and materials science. A thorough understanding of its solubility is paramount for its effective use in synthesis, purification, formulation, and biological screening.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₄H₁₅NO[1]
Molecular Weight 213.28 g/mol [1]
Calculated LogP 3.67794-
Topological Polar Surface Area (TPSA) 35.25 Ų-
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 2-
Rotatable Bonds 2-

Table 1: Physicochemical properties of 2-(2,6-Dimethylphenoxy)aniline.

The moderately high LogP value suggests a preference for lipophilic environments over aqueous media. The presence of an amine group and an ether oxygen provides sites for hydrogen bonding, which will influence its interactions with protic and aprotic polar solvents.

Theoretical Framework: Predicting Solubility from First Principles

The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. The solubility of a solute in a solvent is a function of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 2-(2,6-Dimethylphenoxy)aniline, we must consider the interplay of several factors:

  • Polarity: The molecule possesses both polar (amine and ether groups) and non-polar (two aromatic rings, methyl groups) regions. This amphipathic nature suggests it will not be exclusively soluble in either highly polar or completely non-polar solvents.

  • Hydrogen Bonding: The primary amine group (-NH₂) can act as a hydrogen bond donor, while the nitrogen and ether oxygen atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are therefore expected to be good candidates for dissolution.

  • Steric Hindrance: The two methyl groups ortho to the ether linkage on one ring, and the bulky phenoxy group ortho to the amine on the other, create significant steric hindrance. This may impede the close packing of molecules in a crystal lattice, potentially lowering the energy required for dissolution. However, it can also hinder solute-solvent interactions.

  • Aromaticity: The presence of two phenyl rings allows for π-π stacking interactions. Aromatic solvents like toluene and benzene may effectively solvate the molecule through these interactions.

Caption: Intermolecular forces governing solubility.

Predictive Solubility Profile and Comparative Analysis

While specific experimental data for 2-(2,6-Dimethylphenoxy)aniline is scarce, we can infer its likely solubility by examining structurally related compounds.

Analog 1: 2,6-Dimethylaniline (CAS 87-62-7)

  • Structure: Aniline with two methyl groups ortho to the amine.

  • Solubility Data: Soluble in ethanol and ether; insoluble in water[2]. A quantitative water solubility of 7.5 g/L (at 20°C) has been reported[3].

  • Analysis: This analog lacks the phenoxy group. Its solubility in polar protic (ethanol) and polar aprotic (ether) solvents, coupled with low water solubility, is indicative of a predominantly non-polar character with some capacity for hydrogen bonding.

Analog 2: 2-Phenoxyaniline (CAS 2688-84-8)

  • Structure: Aniline with a phenoxy group ortho to the amine.

  • Solubility Data: Slightly soluble in chloroform and methanol[4][5].

  • Analysis: This analog lacks the two methyl groups. Its limited solubility in a polar protic solvent (methanol) and a weakly polar solvent (chloroform) suggests that the introduction of the phenoxy group increases the molecule's rigidity and potentially its crystal lattice energy, making it less soluble than simpler anilines.

Predicted Solubility for 2-(2,6-Dimethylphenoxy)aniline:

Based on the above analysis, we can construct a predicted solubility profile. The large, predominantly hydrophobic structure with a calculated LogP of ~3.7 suggests poor aqueous solubility. The presence of hydrogen bonding sites indicates that it will be more soluble in polar organic solvents than in non-polar aliphatic hydrocarbons.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aliphatic Hexane, HeptaneLowLack of favorable interactions to overcome solute-solute forces.
Non-Polar Aromatic Toluene, BenzeneModerateπ-π stacking interactions with the aromatic rings of the solute can promote dissolution.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneModerate to HighDipole-dipole interactions and the ability of some to accept hydrogen bonds should facilitate solvation.
Polar Aprotic (High Polarity) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighStrong dipole moments and hydrogen bond accepting capabilities are expected to effectively solvate the molecule. Polyaniline salts with phenoxy acetic acids have shown high solubility in these solvents.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighHydrogen bonding between the solvent and the amine/ether groups will be a strong driving force for dissolution. However, the large non-polar scaffold may limit very high solubility.
Aqueous WaterVery Low / InsolubleThe large hydrophobic surface area will dominate, leading to unfavorable interactions with the highly ordered hydrogen-bonding network of water.

Table 2: Predicted qualitative solubility of 2-(2,6-Dimethylphenoxy)aniline in common organic solvents.

Experimental Determination of Solubility: A Validated Protocol

For any critical application, experimentally determined solubility data is indispensable. The following section provides a robust, field-proven protocol for quantifying the solubility of 2-(2,6-Dimethylphenoxy)aniline.

The Isothermal Shake-Flask Method

This method is the gold standard for determining thermodynamic solubility. It involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

  • 2-(2,6-Dimethylphenoxy)aniline (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 or 0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Protocol:

  • Preparation of Stock Standard: Accurately weigh a known amount of 2-(2,6-Dimethylphenoxy)aniline and dissolve it in a suitable solvent to create a stock solution of known concentration. This will be used to generate a calibration curve.

  • Calibration Curve Generation: Prepare a series of dilutions from the stock standard to create at least five calibration standards of different concentrations. Analyze these standards using the chosen analytical method (e.g., HPLC) and plot the instrument response versus concentration to generate a linear calibration curve.

  • Sample Preparation: Add an excess amount of solid 2-(2,6-Dimethylphenoxy)aniline to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.

  • Dilution and Analysis: Accurately dilute the filtered supernatant with a suitable solvent to bring its concentration within the range of the calibration curve. Analyze the diluted sample using the same analytical method used for the standards.

  • Calculation: Using the calibration curve, determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Shake_Flask_Method cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Seal and agitate at constant T (24-48h) B->C D Let solids settle (≥2h) C->D E Withdraw & filter supernatant D->E F Dilute sample E->F G Analyze via HPLC/UV-Vis F->G H Calculate concentration using calibration curve G->H

Caption: Workflow for the isothermal shake-flask method.

Practical Implications in Drug Development and Synthesis

  • Reaction Chemistry: The choice of solvent is critical for synthesis. Based on our predictions, polar aprotic solvents like DMF or THF would be suitable for reactions requiring dissolved 2-(2,6-Dimethylphenoxy)aniline. For purification, a mixed-solvent system is often ideal for recrystallization. One might dissolve the compound in a solvent in which it is highly soluble (e.g., hot ethanol or ethyl acetate) and then add a solvent in which it is poorly soluble (e.g., hexane or water) to induce crystallization[6].

  • Formulation Science: For in vitro biological assays, DMSO is a common choice for creating high-concentration stock solutions due to its excellent solvating power for a wide range of organic molecules. Subsequent dilutions into aqueous buffers will be limited by the compound's low water solubility.

  • Pharmacokinetics: The high lipophilicity (indicated by LogP) and predicted low aqueous solubility suggest that if developed as a drug, 2-(2,6-Dimethylphenoxy)aniline would likely have poor oral bioavailability unless enabling formulation strategies are employed.

Conclusion

References

  • Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. MDPI. Available from: [Link]

  • Process for the preparation of 2,6-xylidine. Google Patents.
  • 2,6-Dimethylaniline. PubChem. Available from: [Link]

  • Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane. Google Patents.
  • Substituted Anilines as Solvatochromic Probes. ResearchGate. Available from: [Link]

  • Chemical process for forming 2,6-dimethylaniline. Google Patents.
  • Understanding the Chemical Properties and Uses of 2-Phenoxyaniline. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • 2,6-Dimethylaniline. ChemBK. Available from: [Link]

  • Kiani, et al. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. 2024.
  • Preparation of Hindered Aniline CyanH and Application in the Allyl-Ni-Catalyzed α,β-Dehydrogenation of Carbonyls. Organic Syntheses. Available from: [Link]

  • 2,6-Dimethylaniline 87-62-7 wiki. chemwhat.com. Available from: [Link]

  • Synthesis and characterization of polyaniline salts with phenoxy acetic acids by emulsion polymerization. Indian Journal of Chemistry. 2003.
  • Bhuvaneshwari, D.S., & Elango, K.P. Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines.
  • Recrystallization. University of Colorado Boulder. Available from: [Link]

  • Li, D. F., et al. Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor.
  • Synthesis of 2,6-dimethyl aniline. PrepChem.com. Available from: [Link]

  • Substituted Anilines as Solvatochromic Probes. Semantic Scholar. Available from: [Link]

Sources

Exploratory

Technical Guide: Physicochemical Characterization of 2-(2,6-Dimethylphenoxy)aniline

Authored for: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist This document provides a comprehensive technical overview of the core physicochemical properties—specifica...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist

This document provides a comprehensive technical overview of the core physicochemical properties—specifically the melting and boiling points—of 2-(2,6-Dimethylphenoxy)aniline (CAS No. 38629-93-5). The accurate determination of these fundamental constants is critical for ensuring compound purity, designing synthetic routes, and developing robust purification protocols.

Core Compound Overview: 2-(2,6-Dimethylphenoxy)aniline

2-(2,6-Dimethylphenoxy)aniline is a substituted diaryl ether amine. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules and functional polymers. The compound's structure, featuring a sterically hindered dimethylphenoxy group ortho to an aniline amine, imparts unique conformational and electronic properties that are crucial for its application. Understanding its physical state transitions (melting and boiling) is the first step in its reliable application in any research or development setting.

Physicochemical Data Summary

The melting point is a critical indicator of a crystalline solid's purity. For high molecular weight organic compounds, the boiling point is often determined under reduced pressure to prevent thermal decomposition.

PropertyValueConditionsSource
Melting Point 83-84 °CAtmospheric Pressure[1]
Boiling Point Not ReportedN/AN/A

Note: A specific boiling point for 2-(2,6-Dimethylphenoxy)aniline is not consistently reported in publicly available literature. This is common for complex organic molecules that may degrade at the high temperatures required for boiling at atmospheric pressure. Therefore, distillation, if required, should be performed under high vacuum.

Experimental Methodologies: A Self-Validating Approach

The integrity of physicochemical data hinges on the rigor of the experimental protocol. The following methodologies are described to ensure the generation of accurate and reproducible data, incorporating principles of in-process validation.

Melting Point Determination (Capillary Method)

The capillary melting point technique is the universally accepted standard for determining the melting range of a crystalline solid. Its precision relies on slow, controlled heating and careful observation.

  • Sample Preparation: The 2-(2,6-Dimethylphenoxy)aniline sample must be completely dry and finely powdered. Grinding the crystals with a mortar and pestle ensures uniform heat transfer.

  • Capillary Loading: A small amount of the powdered sample is packed into a thin-walled glass capillary tube to a height of 2-3 mm. Tapping the tube gently on a hard surface ensures dense packing, which is critical for a sharp, observable melting range.

  • Instrumentation: The loaded capillary is placed into a calibrated melting point apparatus. Modern digital instruments provide automated temperature ramping and detection, but manual observation with a calibrated thermometer is equally valid.

  • Heating and Observation:

    • The temperature is raised rapidly to about 15-20 °C below the expected melting point (approx. 65 °C).

    • The heating rate is then reduced to a slow ramp of 1-2 °C per minute. This slow rate is crucial to maintain thermal equilibrium between the sample, the heating block, and the thermometer.

    • Record the temperature at the first sign of liquid formation (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the T1-T2 range.

  • Causality of a Sharp Melting Range: A narrow melting range (≤ 1 °C) is a strong indicator of high purity. Impurities disrupt the crystal lattice structure, typically causing a depression and broadening of the melting range.

  • Protocol Validation: The accuracy of the apparatus must be validated before the experiment using certified reference standards with known melting points (e.g., caffeine, benzophenone). This calibration step ensures the trustworthiness of the measured data.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement & Observation cluster_result Data Reporting start Dry Crystalline Sample powder Grind to Fine Powder start->powder pack Pack Capillary Tube (2-3 mm) powder->pack place Insert into Calibrated Apparatus pack->place heat_fast Rapid Heat to ~65°C place->heat_fast heat_slow Slow Heat (1-2°C/min) heat_fast->heat_slow observe Record T1 (First Drop) & T2 (All Liquid) heat_slow->observe end Report Melting Range (T1-T2) observe->end caption Capillary Method Workflow

Caption: Capillary Method Workflow

Boiling Point Determination (Reduced Pressure Micro-Boiling Point)

Given the high molecular weight and functional groups of 2-(2,6-Dimethylphenoxy)aniline, attempting to determine its boiling point at atmospheric pressure would likely lead to decomposition. Therefore, the standard and most appropriate method is determination under reduced pressure.

  • Apparatus Setup: A small amount of the liquid sample (0.2-0.5 mL) is placed in a small-diameter test tube (a "Thiele tube" can also be used for even heating). A thermometer is positioned so that the bulb is just above the liquid surface.

  • Bell Capillary: A small capillary tube, sealed at one end, is inverted and placed into the liquid. This "bell" will trap vapor during heating.

  • Vacuum Application: The apparatus is connected to a vacuum line with a manometer or digital pressure gauge. The pressure is carefully reduced to the desired level (e.g., 1-10 mmHg).

  • Heating and Observation:

    • The sample is heated gently. As the temperature rises, air trapped in the bell will bubble out.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the bell's opening. This indicates the sample's vapor pressure has overcome the system pressure.

    • Turn off the heat and allow the apparatus to cool slowly.

  • Data Recording: The moment the bubbling stops and the liquid is drawn back into the inverted capillary bell, record the temperature. This is the boiling point at the measured pressure.

  • Causality of the Method: This technique precisely identifies the temperature at which the compound's vapor pressure equals the applied system pressure. Recording the temperature on cooling, as the liquid re-enters the bell, provides a more accurate measurement of the true equilibrium point than recording during heating.

  • Protocol Validation: The accuracy of the thermometer and the pressure gauge is paramount. Both should be calibrated against certified standards. Maintaining a stable vacuum is essential for a reproducible result.

boiling_point_workflow cluster_setup Apparatus Setup cluster_measurement Measurement & Observation cluster_result Data Reporting start Liquid Sample add_sample Place Sample & Inverted Capillary start->add_sample connect_vacuum Connect to Vacuum & Manometer add_sample->connect_vacuum set_pressure Reduce to Target Pressure (e.g., 5 mmHg) connect_vacuum->set_pressure heat Heat Gently set_pressure->heat observe_bubbles Observe Rapid Bubble Stream heat->observe_bubbles cool Cool Slowly observe_bubbles->cool record Record Temp When Liquid Enters Capillary cool->record end Report Boiling Point & Pressure record->end caption Micro-Boiling Point Workflow

Caption: Micro-Boiling Point Workflow

References

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Foundational

Spectroscopic Blueprint of 2-(2,6-Dimethylphenoxy)aniline: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Architecture In the landscape of pharmaceutical research and materials science, the precise characterization of molecular structures is paramount. 2-(2,6-Dimethylphenoxy)aniline, a d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Architecture

In the landscape of pharmaceutical research and materials science, the precise characterization of molecular structures is paramount. 2-(2,6-Dimethylphenoxy)aniline, a diaryl ether amine, presents a unique scaffold with potential applications stemming from its combined structural motifs. Understanding its three-dimensional structure and electronic properties is crucial for predicting its reactivity, designing derivatives, and elucidating its mechanism of action in various biological or chemical systems. This technical guide provides an in-depth analysis of the spectroscopic data of 2-(2,6-Dimethylphenoxy)aniline, offering a foundational blueprint for researchers, scientists, and drug development professionals. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, not merely as a list of values, but as a narrative that reveals the molecule's intricate electronic and vibrational landscape.

This guide is structured to provide a comprehensive, field-proven perspective on the spectroscopic characterization of this important molecule. We will explore the causality behind experimental choices and present a self-validating system of protocols and data interpretation.

Molecular Structure and Spectroscopic Correlation

To fully appreciate the spectroscopic data, it is essential to visualize the molecular structure of 2-(2,6-Dimethylphenoxy)aniline and the logical connections between its atoms and their expected spectroscopic signatures.

cluster_aniline Aniline Moiety cluster_phenoxy Phenoxy Moiety C1 C1 C2 C2 C1->C2 N N C1->N C3 C3 C2->C3 O O C2->O Ether Linkage C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 H_N H N->H_N H_N2 H N->H_N2 C1p C1' C2p C2' C1p->C2p C1p->O C3p C3' C2p->C3p CH3_1 CH3 C2p->CH3_1 C4p C4' C3p->C4p C5p C5' C4p->C5p C6p C6' C5p->C6p C6p->C1p CH3_2 CH3 C6p->CH3_2

Caption: Molecular graph of 2-(2,6-Dimethylphenoxy)aniline highlighting the aniline and phenoxy moieties connected by an ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A robust NMR dataset begins with meticulous sample preparation and the selection of appropriate acquisition parameters.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

Sample Preparation: [1][2]

  • Weigh approximately 5-10 mg of high-purity 2-(2,6-Dimethylphenoxy)aniline.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.[1]

  • For quantitative analysis, an internal standard like tetramethylsilane (TMS) can be added.

  • Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.[2]

¹H NMR Acquisition:

  • Acquire the spectrum at a constant temperature (e.g., 298 K).

  • Employ a standard single-pulse experiment.

  • Optimize the spectral width to encompass all proton signals.

  • Utilize a sufficient number of scans to achieve a high signal-to-noise ratio.

¹³C NMR Acquisition:

  • A proton-decoupled pulse sequence is typically used to simplify the spectrum, yielding a single peak for each unique carbon atom.

  • A longer acquisition time and a greater number of scans are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

start Start: High-Purity Sample dissolve Dissolve in Deuterated Solvent start->dissolve filter Filter into NMR Tube dissolve->filter acquire_H1 Acquire ¹H NMR Spectrum filter->acquire_H1 acquire_C13 Acquire ¹³C NMR Spectrum filter->acquire_C13 process Process and Analyze Data acquire_H1->process acquire_C13->process end End: Structural Elucidation process->end

Caption: Workflow for NMR spectroscopic analysis of 2-(2,6-Dimethylphenoxy)aniline.

¹H NMR Spectral Interpretation: A Proton's Perspective

The ¹H NMR spectrum of 2-(2,6-Dimethylphenoxy)aniline is predicted to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents.[3]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
Aromatic Protons (Aniline Ring)6.5 - 7.5Multiplet (m)4HThe chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing phenoxy group.[4]
Aromatic Protons (Phenoxy Ring)6.8 - 7.2Multiplet (m)3HThe protons on the dimethyl-substituted ring will show characteristic splitting patterns.
Amine Protons (-NH₂)3.5 - 4.5 (broad)Singlet (s)2HThe chemical shift of amine protons can be variable and the peak is often broad due to quadrupole broadening and exchange with trace amounts of water.
Methyl Protons (-CH₃)2.0 - 2.3Singlet (s)6HThe two methyl groups are chemically equivalent, resulting in a single, sharp peak.
¹³C NMR Spectral Interpretation: The Carbon Backbone Revealed

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. The chemical shifts are sensitive to the local electronic environment.[5][6]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C-O (Phenoxy)150 - 160The carbon atom directly bonded to the ether oxygen is significantly deshielded.[7]
C-N (Aniline)140 - 150The carbon atom attached to the nitrogen of the aniline moiety is deshielded.
Aromatic Carbons110 - 140The remaining aromatic carbons will appear in this region, with their specific shifts determined by their position relative to the substituents.[7]
Methyl Carbons (-CH₃)15 - 25The methyl carbons are shielded and appear in the upfield region of the spectrum.[7]

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups.

Experimental Protocol: Acquiring an IR Spectrum

Modern Fourier Transform Infrared (FTIR) spectrometers offer high sensitivity and ease of use.

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

  • Attenuated Total Reflectance (ATR): This is often the simplest method, requiring a small amount of the solid sample to be placed directly on the ATR crystal.[8]

  • KBr Pellet: For transmission measurements, a small amount of the sample can be ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[9]

Data Acquisition:

  • A background spectrum of the empty sample compartment (or the pure KBr pellet) is collected.

  • The sample is then placed in the beam path, and the sample spectrum is recorded.

  • The instrument's software automatically subtracts the background to produce the final absorbance or transmittance spectrum.

start Start: Sample prep Sample Preparation (ATR or KBr Pellet) start->prep background Acquire Background Spectrum prep->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Data (Background Subtraction) sample_scan->process end End: IR Spectrum process->end

Caption: General workflow for FTIR spectroscopic analysis.

IR Spectral Interpretation: Identifying Key Functional Groups

The IR spectrum of 2-(2,6-Dimethylphenoxy)aniline will be dominated by absorptions characteristic of its amine, aromatic, and ether functionalities.

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity Functional Group
N-H Stretching3300 - 3500MediumPrimary Amine (-NH₂)
C-H Stretching (Aromatic)3000 - 3100Medium to WeakAromatic Ring
C-H Stretching (Aliphatic)2850 - 3000Medium to WeakMethyl Groups (-CH₃)
C=C Stretching (Aromatic)1450 - 1600Medium to StrongAromatic Ring
N-H Bending1550 - 1650MediumPrimary Amine (-NH₂)
C-O-C Stretching (Aryl Ether)1200 - 1275 (asymmetric) & 1020-1075 (symmetric)StrongAromatic Ether[10][11][12]
C-N Stretching (Aromatic Amine)1250 - 1360StrongAromatic Amine

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Obtaining a Mass Spectrum

A variety of ionization techniques can be employed for mass spectrometry.

Instrumentation:

  • A mass spectrometer, for example, one equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation: [13]

  • For EI-MS: The sample is typically introduced into the high-vacuum source of the mass spectrometer, where it is vaporized and then ionized by a beam of high-energy electrons.

  • For ESI-MS: The sample is dissolved in a suitable solvent and introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.[14]

Data Acquisition:

  • The generated ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

start Start: Sample ionization Ionization (e.g., EI, ESI) start->ionization acceleration Ion Acceleration ionization->acceleration separation Mass Analysis (m/z) acceleration->separation detection Ion Detection separation->detection end End: Mass Spectrum detection->end

Caption: Fundamental workflow of a mass spectrometry experiment.

Mass Spectrum Interpretation: The Molecular Ion and Fragmentation Pathways

The mass spectrum of 2-(2,6-Dimethylphenoxy)aniline will provide its exact molecular weight and clues to its structure from the fragmentation pattern.

Molecular Ion (M⁺):

  • The molecular formula of 2-(2,6-Dimethylphenoxy)aniline is C₁₄H₁₅NO.

  • The expected monoisotopic mass is approximately 213.1154 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 213.

Key Fragmentation Pathways: Aromatic compounds often exhibit stable molecular ions.[15] Common fragmentation patterns for aromatic ethers and anilines can be predicted.[16][17]

m/z Value Proposed Fragment Structure Fragmentation Pathway
M-15[M - CH₃]⁺Loss of a methyl radical from the dimethylphenoxy group.
121[C₈H₉O]⁺Cleavage of the C-O ether bond, retaining the dimethylphenoxy moiety as a cation.
92[C₆H₆N]⁺Cleavage of the C-O ether bond with charge retention on the aniline fragment.
77[C₆H₅]⁺Loss of the amino group from the aniline fragment.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive analysis of NMR, IR, and MS data provides a detailed and self-validating spectroscopic portrait of 2-(2,6-Dimethylphenoxy)aniline. The predicted data, grounded in the fundamental principles of spectroscopy and comparison with related structures, offers a robust framework for the identification and characterization of this molecule. This guide serves as a foundational resource for researchers, enabling them to confidently interpret their own experimental data and to further explore the chemical and biological potential of this intriguing diaryl ether amine.

References

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

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Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(2,6-Dimethylphenoxy)aniline

Foreword Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled tool for the elucidation of molecular structure in solution. For professionals in pharmaceutical research and chemical development, a deep, m...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled tool for the elucidation of molecular structure in solution. For professionals in pharmaceutical research and chemical development, a deep, mechanistic understanding of NMR spectral data is not merely academic—it is fundamental to confirming molecular identity, assessing purity, and understanding conformational dynamics. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(2,6-Dimethylphenoxy)aniline. Moving beyond a simple peak list, we will explore the causal relationships between the molecule's electronic and steric environment and its spectral output. The methodologies and interpretations presented herein are designed to be a self-validating framework, grounded in established spectroscopic principles and authoritative references, to empower researchers in their own analytical endeavors.

Structural and Symmetry Analysis of 2-(2,6-Dimethylphenoxy)aniline

A robust interpretation of any NMR spectrum begins with a thorough analysis of the molecule's structure. 2-(2,6-Dimethylphenoxy)aniline (C₁₄H₁₅NO) is a substituted diphenyl ether. Its structure comprises an aniline ring linked via an ether oxygen to a 2,6-dimethylphenyl ring.

A critical first step is to assess molecular symmetry, as this dictates the number of chemically non-equivalent nuclei and, therefore, the number of expected signals in the NMR spectrum.[1]

  • Aniline Ring: The ether linkage at the C2 position removes all planes of symmetry relative to this ring. Consequently, all four aromatic protons (H3, H4, H5, H6) and all six carbons (C1-C6) are chemically and magnetically distinct.

  • 2,6-Dimethylphenoxy Ring: This ring possesses a C₂ axis of symmetry that bisects the C1'-O and C4' bonds. This equivalence renders the two methyl groups (and their six protons) identical. It also makes the ortho carbons (C2', C6') and the meta carbons (C3', C5') equivalent. The protons attached to the meta carbons (H3', H5') are also equivalent.

  • Overall Molecule: The molecule as a whole is asymmetric.

Based on this analysis, we anticipate:

  • ¹H NMR: 8 distinct signals: 4 for the aniline ring protons, 1 for the amine (NH₂) protons, 1 for the equivalent H3'/H5' protons, 1 for the H4' proton, and 1 for the two equivalent methyl groups.

  • ¹³C NMR: 11 distinct signals: 6 from the aniline ring carbons, and 5 from the 2,6-dimethylphenoxy moiety (C1', C2'/C6', C3'/C5', C4', and the methyl carbons).

Caption: Labeled structure of 2-(2,6-Dimethylphenoxy)aniline.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

Chemical Shift (δ)
  • Aromatic Protons (Aniline Ring, H3-H6): These four protons are expected to resonate in the aromatic region, typically between 6.5-8.0 ppm .[2] Their precise shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing phenoxy group (-OAr). The proton ortho to the amino group (H3) and para to the ether (H5) will likely be the most shielded (furthest upfield), while the proton ortho to the ether linkage (H6) will be deshielded.

  • Aromatic Protons (Dimethylphenoxy Ring, H3'/H5', H4'): Protons on this ring are influenced by the ether oxygen and two methyl groups. The two equivalent meta protons (H3'/H5') and the para proton (H4') are expected to appear in the range of 6.7-7.2 ppm . Based on data for 2,6-dimethylphenol, these signals are typically found around 6.9 ppm (meta) and 6.7 ppm (para).[3]

  • Amine Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4] In a non-polar solvent like CDCl₃, the signal is often a broad singlet between 3.5 and 4.5 ppm . This broadness arises from rapid proton exchange and quadrupolar broadening from the ¹⁴N nucleus.[4]

  • Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups are attached to an aromatic ring. They are expected to produce a sharp, intense singlet around 2.0-2.3 ppm .[3]

Integration

The relative area under each signal will correspond to the number of protons generating it. We expect a ratio of: 2H (NH₂) : 4H (sum of H3, H4, H5, H6) : 3H (sum of H3', H4', H5') : 6H (2 x CH₃).

Multiplicity (Spin-Spin Splitting)

The splitting pattern of a signal is determined by the number of neighboring protons, following the n+1 rule for first-order spectra.[5]

  • Aniline Protons: These will exhibit complex splitting due to coupling with their non-equivalent neighbors (ortho, meta, and para couplings). We expect them to appear as overlapping multiplets (e.g., doublet of doublets, triplet of doublets).

  • H3'/H5' Protons: These two protons are coupled to the H4' proton (ortho coupling, J ≈ 7-9 Hz). They will appear as a doublet .

  • H4' Proton: This proton is coupled to the two equivalent H3'/H5' protons. It will appear as a triplet .

  • -NH₂ Protons: Usually a broad singlet with no observable coupling due to rapid exchange.

  • -CH₃ Protons: These protons have no adjacent proton neighbors, so they will appear as a sharp singlet .

Table of Predicted ¹H NMR Data
Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H4, H5, H3, H66.70 - 7.30Multiplets4HJ(ortho) ≈ 7-9, J(meta) ≈ 2-3
H3'/H5'~7.05Doublet2HJ(ortho) ≈ 7.5
H4'~6.95Triplet1HJ(ortho) ≈ 7.5
-NH₂3.5 - 4.5Broad Singlet2HN/A
-CH₃ (x2)~2.10Singlet6HN/A

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.[6]

  • Aromatic Carbons (C1-C6, C1'-C6'): Aromatic carbons typically resonate between 110-160 ppm .[7]

    • Carbons bonded to oxygen (C2, C1'): These are significantly deshielded and appear furthest downfield in the aromatic region, often >150 ppm.[8]

    • Carbons bonded to nitrogen (C1): The C1 carbon is also deshielded, typically appearing around 140-145 ppm in aniline derivatives.[9]

    • Substituted Aromatic Carbons (C2', C6'): The carbons bearing the methyl groups will appear in the 128-135 ppm range.

    • Protonated Aromatic Carbons: Carbons bearing a hydrogen (CH) will resonate between 115-130 ppm.

  • Quaternary Carbons: Carbons with no attached protons (C1, C2, C1', C2', C6') generally produce signals of lower intensity in a standard proton-decoupled ¹³C experiment.[6]

  • Methyl Carbons (-CH₃): Aliphatic carbons attached to an aromatic ring appear upfield, typically in the 15-25 ppm range.[10]

Table of Predicted ¹³C NMR Data
Signal AssignmentPredicted δ (ppm)Notes
C1'~154.0Quaternary, bonded to Oxygen
C2~148.0Quaternary, bonded to Oxygen
C1~142.0Quaternary, bonded to Nitrogen
C2'/C6'~131.0Quaternary, bonded to Methyl
C4'~129.5Aromatic CH
C4, C6~120-128Aromatic CH
C3'/C5'~125.0Aromatic CH
C3, C5~115-120Aromatic CH
-CH₃ (x2)~17.0Methyl Carbon

Advanced Spectroscopic Considerations: Through-Space Interactions

A key insight for a molecule with this folded geometry is the potential for through-space coupling or Nuclear Overhauser Effects (NOE) between protons that are close in space but distant in terms of covalent bonds.[11] Specifically, the H6 proton on the aniline ring and the protons of the methyl groups on the 2,6-dimethylphenoxy ring are in close proximity. A 2D NOESY experiment could confirm this, showing a cross-peak between these signals, which would be definitive proof of the conformation around the ether linkage.

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data requires a meticulous experimental approach. The following protocol is a self-validating system for the analysis of 2-(2,6-Dimethylphenoxy)aniline.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis A 1. Weigh ~10-15 mg of 2-(2,6-Dimethylphenoxy)aniline B 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C 3. Add internal standard (e.g., TMS) B->C D 4. Transfer to a clean, dry 5 mm NMR tube C->D E 5. Insert sample and lock on solvent signal D->E F 6. Perform automated or manual shimming E->F G 7. Acquire ¹H Spectrum (16-32 scans) F->G H 8. Acquire ¹³C{¹H} Spectrum (1024+ scans) G->H I 9. (Optional) Acquire 2D spectra (COSY, HSQC, HMBC, NOESY) H->I J 10. Apply Fourier Transform & Phase Correction I->J K 11. Calibrate spectrum to TMS (0 ppm) J->K L 12. Integrate ¹H signals and pick peaks K->L M 13. Assign signals using 1D & 2D data L->M

Caption: Standard workflow for NMR analysis.

Detailed Steps:
  • Sample Preparation:

    • Accurately weigh 10-15 mg of high-purity 2-(2,6-Dimethylphenoxy)aniline.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a good general-purpose solvent. For better resolution of the NH₂ protons and to observe potential N-H...C-H coupling, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, as it slows proton exchange.[12][13]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Filter the solution into a high-quality 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer (a field strength of 400 MHz or higher is recommended for good signal dispersion).

    • Lock the spectrometer's field frequency to the deuterium signal of the solvent. This corrects for magnetic field drift.

    • Optimize the magnetic field homogeneity by shimming. This process narrows the peak widths and improves spectral resolution. A half-height line width of <0.5 Hz for the TMS signal is indicative of good shimming.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typical. Acquire 16 to 32 scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C (1.1%), more scans are required (e.g., 1024 or more), necessitating a longer acquisition time.[7]

    • (Optional) D₂O Exchange: To confirm the identity of the -NH₂ signal, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H spectrum. The labile amine protons will exchange with deuterium, causing the -NH₂ signal to disappear or significantly diminish.[4]

    • (Optional) 2D NMR: For unambiguous assignment, acquire 2D correlation spectra such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Carefully phase the resulting spectra to ensure all peaks are in pure absorption mode.

    • Perform a baseline correction.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm (for ¹H and ¹³C) or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[14]

    • Integrate the signals in the ¹H spectrum and analyze the multiplicities.

Conclusion

The ¹H and ¹³C NMR spectra of 2-(2,6-Dimethylphenoxy)aniline are rich with structural information. A systematic analysis, beginning with molecular symmetry, allows for the confident prediction of the number and nature of the expected signals. The ¹H spectrum is characterized by a complex set of multiplets for the asymmetric aniline ring, distinct doublet/triplet patterns for the symmetric dimethylphenoxy ring, and two key singlets for the amine and methyl protons. The ¹³C spectrum is expected to show 11 unique carbon signals, with the carbons attached to the heteroatoms (O, N) appearing at the lowest fields. By employing the robust experimental protocol detailed here, and potentially leveraging advanced 2D techniques, researchers can fully elucidate and confirm the structure of this molecule with a high degree of confidence.

References

  • Gable, K. ¹³C NMR Chemical Shift. Oregon State University. [Link]

  • ResearchGate. The ¹³C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]

  • Canadian Science Publishing. Carbon-13 Nuclear Magnetic Resonance Studies of ortho-Substituted Anisoles and Diphenyl Ethers. [Link]

  • Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]

  • Royal Society of Chemistry. Dihydrogen contacts observed by through-space indirect NMR coupling. [Link]

  • Master Organic Chemistry. 13-C NMR – How Many Signals. [Link]

  • OpenStax. 18.8 Spectroscopy of Ethers. [Link]

  • ACS Publications. Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives.... [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Organic Chemistry Data. Through-Space Coupling. [Link]

  • Jasperse, C. Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • ACS Publications. NMR Chemical Shifts of Emerging Green Solvents.... [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • MDPI. ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

  • Thieme Chemistry. Solvents Influence ¹H NMR Chemical Shifts.... [Link]

  • Michigan State University. Proton NMR Table. [Link]

  • University of Calgary. ¹³C NMR Spectroscopy. [Link]

  • University of Regensburg. Interpreting NMR spectra. [Link]

  • JoVE. NMR Spectroscopy Of Amines. [Link]

  • ResearchGate. Solvent Effects on ¹H NMR Shift of Amine Proton of Morpholine. [Link]

  • ScienceOpen. Supporting Information (General NMR methods). [Link]

  • University College London. Spin-Spin Coupling. [Link]

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Foundational

mass spectrometry fragmentation pattern of 2-(2,6-Dimethylphenoxy)aniline

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-(2,6-Dimethylphenoxy)aniline Abstract This technical guide provides a comprehensive analysis of the electron ionization (EI) (Molecular Form...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-(2,6-Dimethylphenoxy)aniline

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) (Molecular Formula: C₁₄H₁₅NO, Molecular Weight: 213.28 g/mol )[1]. As a molecule incorporating both a diaryl ether linkage and an aromatic amine, its fragmentation is governed by competing and complementary pathways, including alpha-cleavages, rearrangements, and scissions characteristic of these functional groups. This document serves as a predictive framework for researchers in analytical chemistry, drug discovery, and materials science, offering insights into the structural elucidation of this compound and its analogues. We will explore the primary fragmentation mechanisms, present a detailed experimental protocol for spectral acquisition, and visualize the core pathways to provide a self-validating reference for laboratory application.

Foundational Principles of Electron Ionization Mass Spectrometry (EI-MS)

Before dissecting the specific fragmentation of 2-(2,6-Dimethylphenoxy)aniline, it is crucial to understand the underlying principles of EI-MS that dictate its behavior.

Formation of the Molecular Ion

In the ion source of a mass spectrometer, the analyte molecule is bombarded by high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•)[2]. The site of ionization is typically the region of lowest ionization energy, which for organic molecules containing heteroatoms, corresponds to the lone pair electrons on atoms like nitrogen or oxygen[3].

For 2-(2,6-Dimethylphenoxy)aniline, the initial ionization event will likely occur at either the nitrogen of the aniline moiety or the oxygen of the ether linkage, as these non-bonding electrons are more readily removed than the π-electrons of the aromatic rings or the σ-electrons of the C-C and C-H bonds[3].

The Nitrogen Rule

The Nitrogen Rule is a fundamental principle in mass spectrometry that correlates the mass of the molecular ion to the number of nitrogen atoms in the molecule. It states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z)[4]. Conversely, a compound with an even number of or no nitrogen atoms will have an even m/z.

2-(2,6-Dimethylphenoxy)aniline contains a single nitrogen atom. Therefore, its molecular ion peak is expected at an odd integer value, which corresponds to its molecular weight of m/z 213 . This provides an immediate and powerful diagnostic clue when interpreting an unknown spectrum.

Key Fragmentation Mechanisms

The M⁺• is energetically unstable and rapidly undergoes fragmentation to produce a series of smaller, more stable ions[2]. The observed fragmentation pattern is a unique fingerprint of the molecule's structure. Key mechanisms relevant to our target molecule include:

  • Alpha (α)-Cleavage: A prevalent fragmentation pathway for both amines and ethers, involving the cleavage of a bond adjacent to the heteroatom. This process is driven by the formation of a resonance-stabilized cation[4][5].

  • Heteroatom Bond Cleavage: Direct cleavage of the C-O or C-N bonds can occur, leading to the separation of the molecule's core functional units.

  • Aromatic Ring Fragmentation: While aromatic systems are relatively stable and often give rise to intense molecular ion peaks, they can fragment through characteristic losses, such as the expulsion of neutral molecules like HCN from aniline-containing fragments[5][6].

Proposed Fragmentation Pathway of 2-(2,6-Dimethylphenoxy)aniline

The fragmentation of the molecular ion at m/z 213 is dictated by the interplay between the diaryl ether and aniline functionalities. The following pathways represent the most probable fragmentation events under EI conditions.

Pathway A: Ether Bond Cleavage (Major Pathway)

The most labile bond in the structure is the C-O ether linkage. Cleavage at this position is a dominant fragmentation route for diaryl ethers.

  • Cleavage of the C(aniline)-O Bond: This scission can result in two primary fragment ions, depending on where the charge is retained. The most likely event is the formation of the 2,6-dimethylphenoxy cation, which is stabilized by the electron-donating methyl groups.

    • Formation of m/z 121: Cleavage of the C-O bond with charge retention on the dimethylphenoxy moiety results in the 2,6-dimethylphenoxy cation at m/z 121 . The other product is an aminophenyl radical (C₆H₆N•).

    • Formation of m/z 92: Alternatively, charge retention on the aniline portion yields the aminophenyl cation at m/z 92 . The neutral loss is a 2,6-dimethylphenoxy radical.

The relative abundance of these two ions will depend on their respective stabilities.

Pathway B: Loss of a Methyl Radical

A characteristic fragmentation for compounds containing methyl groups is the loss of a methyl radical (•CH₃, mass 15).

  • Formation of m/z 198: The molecular ion at m/z 213 can expel a methyl radical from the dimethylphenoxy ring to form a stable, even-electron cation at m/z 198 ([M-15]⁺) . This ion benefits from extensive resonance stabilization.

Pathway C: Fragmentation of the Aniline Moiety

The aniline portion of the molecule and its fragments can undergo characteristic cleavages.

  • Loss of Hydrogen from Amine: Aromatic amines often exhibit a peak corresponding to the loss of a hydrogen atom from the amine group, leading to an [M-1]⁺ ion[6]. This would appear at m/z 212 .

  • Loss of HCN: The fragment ion at m/z 92 (aminophenyl cation) can undergo the classic aniline fragmentation by losing a neutral molecule of hydrogen cyanide (HCN, mass 27) to produce a cyclopentadienyl cation at m/z 65 [6].

Summary of Key Fragments

The quantitative data for the proposed fragmentation is summarized below.

m/zProposed Ion StructureFormulaPathway
213Molecular Ion [C₁₄H₁₅NO]⁺•C₁₄H₁₅NO-
198[M - CH₃]⁺C₁₃H₁₂NOPathway B
121[2,6-Dimethylphenoxy]⁺C₈H₉OPathway A
92[Aminophenyl]⁺C₆H₆NPathway A
65[C₅H₅]⁺C₅H₅Pathway C
Visualization of Fragmentation Pathways

The logical relationship between the molecular ion and its primary fragments is illustrated in the following diagram.

Fragmentation_Pathway cluster_pathways Primary Fragmentation cluster_secondary Secondary Fragmentation M Molecular Ion (M⁺•) m/z = 213 F198 [M-CH₃]⁺ m/z = 198 M->F198 - •CH₃ F121 [C₈H₉O]⁺ m/z = 121 M->F121 - •C₆H₆N F92 [C₆H₆N]⁺ m/z = 92 M->F92 - •C₈H₉O F65 [C₅H₅]⁺ m/z = 65 F92->F65 - HCN

Caption: Predicted EI fragmentation pathways of 2-(2,6-Dimethylphenoxy)aniline.

Experimental Protocol for Mass Spectrum Acquisition

To ensure the generation of a reliable and reproducible mass spectrum, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization source is recommended. This methodology provides a self-validating system through standardized procedures.

Sample Preparation
  • Stock Solution: Accurately weigh approximately 1 mg of 2-(2,6-Dimethylphenoxy)aniline.

  • Dissolution: Dissolve the sample in 1 mL of high-purity methanol or ethyl acetate to create a 1 mg/mL stock solution.

  • Working Solution: Perform a 1:100 serial dilution of the stock solution with the same solvent to achieve a final concentration of 10 µg/mL suitable for GC-MS analysis.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Injector:

    • Mode: Splitless

    • Injection Volume: 1 µL

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • GC Column:

    • Type: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Oven Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40 - 450

    • Solvent Delay: 3 minutes

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental procedure.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh 1 mg Sample B Dissolve in 1 mL Solvent A->B C Dilute to 10 µg/mL B->C D Filter (0.22 µm) C->D E Inject 1 µL into GC D->E F Chromatographic Separation E->F G EI Ionization (70 eV) F->G H Mass Analysis (m/z 40-450) G->H I Acquire Spectrum H->I J Identify Molecular Ion & Fragments I->J

Caption: Standard operating procedure for GC-EI-MS analysis.

Conclusion

The is characterized by a prominent molecular ion at the odd integer of m/z 213, consistent with the Nitrogen Rule. The primary fragmentation pathways are dominated by the cleavage of the C-O ether bond, leading to characteristic ions at m/z 121 and m/z 92. Additional significant fragments arise from the loss of a methyl radical (m/z 198) and further fragmentation of the aniline moiety (m/z 65). This predictive guide, grounded in established chemical principles and supported by a robust experimental protocol, provides researchers with the necessary framework to confidently identify and structurally characterize this molecule in complex matrices.

References

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Carretero-Vílchez, S., et al. (2023). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. MDPI. [Link]

  • Wikipedia contributors. (2023). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

  • Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Hamilton, W. C. (1976). Chemical process for forming 2,6-dimethylaniline.
  • Sparkman, O. D. (2022). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. JoVE. [Link]

  • ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. ResearchGate. [Link]

  • Dagaut, P., & Karsenty, F. (2013). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. NIH. [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Whitman People. [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]

  • HSC Chemistry. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. [Link]

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Unknown Source. [Link]

  • PrepChem. (n.d.). Synthesis of 2,6-dimethyl aniline. PrepChem.com. [Link]

  • Chemistry Academy. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. YouTube. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

  • Royalchem. (n.d.). 2,6-Dimethyl Aniline (2,6-Xylidine). Royalchem. [Link]

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Exploratory

An In-Depth Technical Guide to Investigating the Potential Biological Activity of 2-(2,6-Dimethylphenoxy)aniline

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of the novel compound, 2-(2,6-Dimethylphenoxy)aniline. Given th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of the novel compound, 2-(2,6-Dimethylphenoxy)aniline. Given the limited direct literature on this specific molecule, this document serves as an investigative roadmap, drawing upon the known bioactivities of its structural analogs to propose a logical and scientifically rigorous screening cascade.

Introduction and Rationale

The compound 2-(2,6-Dimethylphenoxy)aniline is a unique diaryl ether amine. Its structure combines two key pharmacophores: the 2,6-dimethylphenoxy group and an aniline moiety. The rationale for investigating its biological potential is rooted in the well-documented activities of related compounds. Aniline and its derivatives are known to exhibit a wide range of biological effects, including antibacterial, antifungal, anticancer, analgesic, and anti-inflammatory properties[1][2]. Similarly, the 2,6-dimethyl substitution pattern is a feature in several active pharmaceutical ingredients, such as the local anesthetic lidocaine and the fungicide metalaxyl, suggesting that this substitution can confer desirable pharmacokinetic and pharmacodynamic properties[3].

This guide will, therefore, outline a systematic approach to deconvolute the potential therapeutic applications of 2-(2,6-Dimethylphenoxy)aniline by proposing a series of in vitro and cell-based assays.

Postulated Biological Activities and Mechanistic Hypotheses

Based on the activities of structurally related molecules, we can hypothesize several potential biological activities for 2-(2,6-Dimethylphenoxy)aniline.

Antimicrobial Activity

The aniline scaffold is present in numerous antimicrobial agents. For instance, derivatives of [2-(2,4-dimethylphenylthio)phenyl] aniline have been synthesized and shown to possess antitubercular activity[4]. It is plausible that 2-(2,6-Dimethylphenoxy)aniline could exhibit antibacterial or antifungal properties.

Hypothesized Mechanism: The lipophilic nature of the dimethylphenoxy group could facilitate membrane disruption in microorganisms, while the aniline moiety could interfere with essential metabolic pathways.

Anti-inflammatory and Analgesic Activity

Many aniline derivatives are known for their anti-inflammatory and analgesic effects. The mechanism often involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Hypothesized Mechanism: 2-(2,6-Dimethylphenoxy)aniline may act as a competitive or non-competitive inhibitor of COX-1 and/or COX-2, thereby reducing the production of prostaglandins, which are key mediators of pain and inflammation.

Anticancer Activity

The diaryl ether linkage is a feature in some anticancer compounds, and aniline derivatives have also been explored as potential chemotherapeutics.

Hypothesized Mechanism: The compound could potentially inhibit receptor tyrosine kinases (RTKs) or other signaling proteins involved in cell proliferation and survival. The planar nature of the aromatic rings may allow for intercalation into DNA, although this is a less common mechanism for this class of compounds.

Experimental Workflows for Biological Characterization

A tiered screening approach is recommended to efficiently evaluate the potential biological activities of 2-(2,6-Dimethylphenoxy)aniline.

Tier 1: Primary Screening for Broad Biological Activity

The initial phase of testing should involve a panel of high-throughput in vitro assays to identify any significant biological effects.

Experimental Workflow: Tier 1 Screening

G cluster_0 Tier 1: Primary Screening Compound Compound Cytotoxicity Assay Cytotoxicity Assay Compound->Cytotoxicity Assay Determine IC50 Antimicrobial Assay Antimicrobial Assay Compound->Antimicrobial Assay MIC Determination Anti-inflammatory Assay Anti-inflammatory Assay Compound->Anti-inflammatory Assay COX Inhibition

Caption: Tier 1 screening workflow for 2-(2,6-Dimethylphenoxy)aniline.

Protocol 1: Cytotoxicity Assessment

  • Cell Lines: A panel of representative human cell lines should be used, including a normal cell line (e.g., HEK293) and various cancer cell lines (e.g., HeLa, MCF-7, A549).

  • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay for cell viability.

  • Procedure:

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of 2-(2,6-Dimethylphenoxy)aniline (e.g., from 0.1 µM to 100 µM) for 48-72 hours.

    • Add MTT reagent and incubate for 2-4 hours.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

Protocol 2: Antimicrobial Susceptibility Testing

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

  • Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Procedure:

    • Prepare a serial dilution of 2-(2,6-Dimethylphenoxy)aniline in appropriate broth media in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate at the optimal temperature for 18-24 hours (bacteria) or 24-48 hours (fungi).

    • Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

  • Data Analysis: Report the MIC value for each tested strain.

Protocol 3: In Vitro Anti-inflammatory Assay (COX Inhibition)

  • Assay: A commercially available COX-1/COX-2 inhibitor screening assay kit.

  • Procedure:

    • Follow the manufacturer's instructions to measure the peroxidase activity of COX-1 and COX-2 in the presence of various concentrations of 2-(2,6-Dimethylphenoxy)aniline.

    • Use a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.

  • Data Analysis: Determine the IC50 of 2-(2,6-Dimethylphenoxy)aniline for both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).

Tier 2: Secondary Assays for Mechanistic Elucidation

If promising activity is observed in the primary screening, the next step is to perform more detailed assays to understand the mechanism of action.

Experimental Workflow: Tier 2 Mechanistic Studies

G cluster_1 Tier 2: Mechanistic Elucidation Active Hit Active Hit Cell Cycle Analysis Cell Cycle Analysis Active Hit->Cell Cycle Analysis Flow Cytometry Apoptosis Assay Apoptosis Assay Active Hit->Apoptosis Assay Annexin V/PI Staining Kinase Profiling Kinase Profiling Active Hit->Kinase Profiling Biochemical Assays

Caption: Tier 2 workflow for mechanistic studies of an active hit.

Protocol 4: Cell Cycle Analysis

  • Cell Line: A cancer cell line that showed high sensitivity in the cytotoxicity assay.

  • Assay: Propidium iodide (PI) staining followed by flow cytometry.

  • Procedure:

    • Treat cells with 2-(2,6-Dimethylphenoxy)aniline at its IC50 and 2x IC50 for 24 hours.

    • Harvest, fix, and stain the cells with PI.

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Apoptosis Induction Assay

  • Cell Line: A sensitive cancer cell line.

  • Assay: Annexin V-FITC/PI double staining followed by flow cytometry.

  • Procedure:

    • Treat cells with 2-(2,6-Dimethylphenoxy)aniline at its IC50 and 2x IC50 for 24 and 48 hours.

    • Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Summary and Interpretation

The quantitative data from the proposed experiments should be summarized for clear comparison and interpretation.

Table 1: Summary of In Vitro Bioactivity Data for 2-(2,6-Dimethylphenoxy)aniline

Assay TypeTarget/OrganismEndpointResult
Cytotoxicity HeLaIC50 (µM)[Insert Data]
MCF-7IC50 (µM)[Insert Data]
A549IC50 (µM)[Insert Data]
HEK293IC50 (µM)[Insert Data]
Antimicrobial S. aureusMIC (µg/mL)[Insert Data]
E. coliMIC (µg/mL)[Insert Data]
C. albicansMIC (µg/mL)[Insert Data]
Anti-inflammatory COX-1IC50 (µM)[Insert Data]
COX-2IC50 (µM)[Insert Data]

Interpretation of Potential Outcomes:

  • Selective Cytotoxicity: A significantly lower IC50 in cancer cell lines compared to the normal cell line (HEK293) would suggest a therapeutic window for potential anticancer applications.

  • Broad-Spectrum Antimicrobial Activity: Low MIC values against both Gram-positive and Gram-negative bacteria, as well as fungi, would indicate a broad-spectrum antimicrobial agent.

  • Selective COX-2 Inhibition: A high selectivity index for COX-2 over COX-1 would be indicative of a promising anti-inflammatory candidate with a potentially favorable gastrointestinal safety profile.

Conclusion

This technical guide provides a structured and logical approach to investigate the potential biological activities of 2-(2,6-Dimethylphenoxy)aniline. By leveraging the known bioactivities of its constituent chemical moieties, a series of targeted experiments have been proposed to efficiently screen for and characterize its pharmacological profile. The successful execution of this research plan will provide valuable insights into the therapeutic potential of this novel compound and guide future drug development efforts.

References

  • Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. (2025).
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. [Link]

  • Synthesis and biological evaluation of some bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline and its amide derivatives as pot. (2018). Indian Academy of Sciences. [Link]

  • 2,6-Dimethyl Aniline (2,6-Xylidine) | CAS 87-62-7 | Lidocaine & Metalaxyl Intermediate. Royalchem. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 2-(2,6-Dimethylphenoxy)aniline

Abstract: This document provides a detailed protocol for the synthesis of 2-(2,6-dimethylphenoxy)aniline, a key intermediate in the development of pharmaceuticals and advanced materials. The primary method detailed is th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol for the synthesis of 2-(2,6-dimethylphenoxy)aniline, a key intermediate in the development of pharmaceuticals and advanced materials. The primary method detailed is the copper-catalyzed Ullmann condensation, a robust and well-established method for the formation of diaryl ether linkages. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a step-by-step experimental protocol, characterization procedures, and troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction: The Significance of the Diaryl Ether Moiety

The 2-(2,6-dimethylphenoxy)aniline scaffold is a privileged structure in medicinal chemistry and materials science. The diaryl ether linkage provides a unique conformational flexibility and electronic environment, making it a critical component in a variety of biologically active molecules, including potent kinase inhibitors for cancer therapy and novel agrochemicals.[1][2][3] The aniline functional group serves as a versatile handle for further chemical modifications, allowing for the construction of complex molecular architectures.[4] Given its importance, a reliable and scalable synthetic protocol is essential for advancing research and development in these fields.

This application note focuses on the Ullmann condensation, a classic yet highly relevant copper-catalyzed cross-coupling reaction, to synthesize 2-(2,6-dimethylphenoxy)aniline from 2,6-dimethylphenol and a suitable 2-haloaniline.[5][6] This method is often favored for its cost-effectiveness and operational simplicity compared to palladium-catalyzed alternatives like the Buchwald-Hartwig amination.[7]

The Ullmann Condensation: Mechanistic Underpinnings

The Ullmann condensation for diaryl ether synthesis involves the coupling of a phenol with an aryl halide, mediated by a copper catalyst.[6][8] While the reaction has been known for over a century, modern advancements have led to milder reaction conditions and a deeper understanding of its mechanism.[9][10]

The catalytic cycle is generally understood to proceed through the following key steps:

  • Deprotonation: A base deprotonates the phenol (2,6-dimethylphenol) to form the corresponding phenoxide.

  • Ligand Exchange: The phenoxide displaces a ligand on the copper(I) catalyst to form a copper(I) phenoxide intermediate.

  • Oxidative Addition: The aryl halide (e.g., 2-bromoaniline) undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate.

  • Reductive Elimination: The final C-O bond is formed through reductive elimination from the copper(III) complex, yielding the desired diaryl ether product, 2-(2,6-dimethylphenoxy)aniline, and regenerating the active copper(I) catalyst.

This proposed mechanism explains the necessity of a base and a copper catalyst and highlights the key bond-forming events.

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst CuPhenoxide Copper(I) Phenoxide CuI->CuPhenoxide + 2,6-Dimethylphenoxide CuIII Copper(III) Intermediate CuPhenoxide->CuIII + 2-Haloaniline (Oxidative Addition) CuIII->CuI Product Release (Reductive Elimination) Product 2-(2,6-Dimethylphenoxy)aniline CuIII->Product Phenol 2,6-Dimethylphenol Phenoxide 2,6-Dimethylphenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Phenoxide->CuPhenoxide caption Fig. 1: Proposed Catalytic Cycle for the Ullmann Condensation.

Caption: Fig. 1: Proposed Catalytic Cycle for the Ullmann Condensation.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-(2,6-dimethylphenoxy)aniline on a 10 mmol scale.

Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/VolumeRole
2,6-Dimethylphenol122.1612.01.47 gStarting Material
2-Bromoaniline172.0310.01.72 gStarting Material
Copper(I) Iodide (CuI)190.451.0190 mg (10 mol%)Catalyst
1,10-Phenanthroline180.212.0360 mg (20 mol%)Ligand
Potassium Carbonate (K₂CO₃)138.2120.02.76 gBase
N,N-Dimethylformamide (DMF)73.09-50 mLSolvent
Ethyl Acetate--~200 mLExtraction Solvent
Brine--~50 mLAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)--As neededDrying Agent
Silica Gel (230-400 mesh)--As neededStationary Phase

Equipment: 100 mL oven-dried Schlenk flask, magnetic stir bar, reflux condenser, oil bath with magnetic stirrer and temperature control, Schlenk line (or nitrogen/argon balloon setup), separatory funnel, rotary evaporator, and glass column for chromatography.

Synthetic Procedure

Experimental_Workflow start Start setup 1. Assemble & Purge Apparatus (Schlenk Flask, Condenser) start->setup reagents 2. Charge Reagents (Phenol, Aniline, CuI, Ligand, Base) setup->reagents solvent 3. Add Anhydrous DMF reagents->solvent reaction 4. Heat to 120-140 °C (Vigorous Stirring) solvent->reaction monitor 5. Monitor by TLC reaction->monitor workup 6. Cool, Dilute with EtOAc, Filter through Celite monitor->workup extraction 7. Wash with Water & Brine workup->extraction dry 8. Dry Organic Layer (Na₂SO₄) extraction->dry concentrate 9. Concentrate in vacuo dry->concentrate purify 10. Column Chromatography concentrate->purify product Isolated Product purify->product caption Fig. 2: Experimental Workflow for Synthesis.

Caption: Fig. 2: Experimental Workflow for Synthesis.

  • Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2,6-dimethylphenol (1.47 g, 12.0 mmol), 2-bromoaniline (1.72 g, 10.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), 1,10-phenanthroline (360 mg, 2.0 mmol), and finely ground potassium carbonate (2.76 g, 20.0 mmol).[11]

  • Inert Atmosphere: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (50 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath set to 130 °C. Stir the reaction mixture vigorously. The color of the suspension should change as the reaction progresses.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 20% ethyl acetate in hexanes). The disappearance of the limiting reagent (2-bromoaniline) indicates completion, which typically occurs within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 100 mL of ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts and the copper catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) to isolate the pure 2-(2,6-dimethylphenoxy)aniline.

Product Characterization

The identity and purity of the final product must be confirmed through standard analytical techniques.

Characterization_Flow product Purified Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (HRMS) product->ms structure Structural Confirmation & Purity Assessment nmr->structure ir->structure ms->structure caption Fig. 3: Workflow for Product Characterization.

Caption: Fig. 3: Workflow for Product Characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons of both rings, the two methyl groups on the phenol ring, and the amine protons. The methyl protons should appear as a singlet around δ 2.1-2.3 ppm. The aromatic protons will appear in the δ 6.5-7.5 ppm region. The NH₂ protons will appear as a broad singlet.[12][13]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all 14 unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the C-O-C stretch of the diaryl ether (around 1200-1250 cm⁻¹).[12]

  • High-Resolution Mass Spectrometry (HRMS): HRMS will confirm the molecular formula (C₁₄H₁₅NO) by providing a highly accurate mass measurement of the molecular ion.[1] The expected monoisotopic mass is approximately 213.1154 g/mol .

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction yield is low, consider increasing the temperature slightly (up to 150 °C). Alternatively, screening other bases like cesium carbonate (Cs₂CO₃) may improve the yield, as it has higher solubility in DMF. Using an alternative aryl halide, such as 2-iodoaniline, can also increase reactivity.[9]

  • Side Reactions: The primary side reaction is the homocoupling of the aryl halide to form a biaryl compound. This can be minimized by ensuring an efficient catalytic cycle. Using a slight excess of the phenol component can help favor the desired cross-coupling reaction.[11]

  • Incomplete Reaction: Ensure all reagents are dry and the solvent is anhydrous. The presence of water can deactivate the catalyst and hinder the reaction. Also, confirm that the potassium carbonate is finely ground to maximize its surface area and reactivity.

  • Alternative Methods: For substrates that are sensitive to the high temperatures of the Ullmann condensation, the palladium-catalyzed Buchwald-Hartwig amination offers a milder alternative.[14][15][16] This reaction typically proceeds at lower temperatures (80-110 °C) but requires more expensive palladium catalysts and specialized phosphine ligands.[7]

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 2-(2,6-dimethylphenoxy)aniline via the Ullmann condensation. By carefully following the outlined experimental procedure and characterization steps, researchers can reliably produce this valuable chemical intermediate. The mechanistic insights and troubleshooting guide offer a framework for understanding the reaction and optimizing it for specific laboratory conditions, thereby facilitating advancements in drug discovery and materials science.

References

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. [Link]

  • Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. MDPI. [Link]

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • Ullmann reaction for the synthesis of diaryl ethers - Google Patents.
  • Ullmann condensation - Wikipedia. Wikipedia. [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society. [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC. NIH. [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]

  • Buchwald–Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

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Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(2,6-Dimethylphenoxy)aniline

Introduction: The Significance of Aryl Ether Amines The 2-(2,6-dimethylphenoxy)aniline scaffold is a crucial structural motif in the development of various biologically active compounds and advanced materials. Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Aryl Ether Amines

The 2-(2,6-dimethylphenoxy)aniline scaffold is a crucial structural motif in the development of various biologically active compounds and advanced materials. Its unique combination of a diaryl ether linkage and a primary aromatic amine provides a versatile platform for further chemical modifications. The synthesis of such molecules is of paramount importance to researchers in medicinal chemistry and materials science. Traditional methods for the construction of the C-N bond in these systems often require harsh reaction conditions and exhibit limited functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines, offering a mild, efficient, and highly versatile methodology.[1][2] This application note provides a comprehensive guide to the synthesis of 2-(2,6-dimethylphenoxy)aniline, leveraging the power of palladium catalysis. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss key considerations for successful execution.

The Engine of C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[1][2] This powerful transformation has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a series of key steps.[1] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the palladium center, displacing a ligand.

  • Deprotonation: A base abstracts a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final and product-forming step is the reductive elimination from the palladium-amido complex, which generates the desired arylamine (Ar-NRR') and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative_Addition->Ar-Pd(II)(X)L_n Ligand_Exchange Ligand Exchange & Amine Coordination Ar-Pd(II)(X)L_n->Ligand_Exchange Amine R2NH Amine->Ligand_Exchange [Ar-Pd(II)(NHR2)(X)L_n-1] [Ar-Pd(II)(NHR2)(X)L_n-1] Ligand_Exchange->[Ar-Pd(II)(NHR2)(X)L_n-1] Deprotonation Deprotonation [Ar-Pd(II)(NHR2)(X)L_n-1]->Deprotonation Base Base Base->Deprotonation [Ar-Pd(II)(NR2)L_n-1] [Ar-Pd(II)(NR2)L_n-1] Deprotonation->[Ar-Pd(II)(NR2)L_n-1] Reductive_Elimination Reductive Elimination [Ar-Pd(II)(NR2)L_n-1]->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regenerates Catalyst Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2 Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Representative Synthesis

This protocol describes a representative method for the palladium-catalyzed synthesis of 2-(2,6-dimethylphenoxy)aniline via the Buchwald-Hartwig amination of 1-bromo-2-(2,6-dimethylphenoxy)benzene with an ammonia surrogate.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier
1-Bromo-2-(2,6-dimethylphenoxy)benzene(Not readily available)277.16Custom Synthesis
Benzophenone imine1013-88-3181.24Major Chemical Supplier
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72Major Chemical Supplier
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7476.66Major Chemical Supplier
Sodium tert-butoxide (NaOtBu)865-48-596.10Major Chemical Supplier
Toluene, anhydrous108-88-392.14Major Chemical Supplier
Hydrochloric acid, 2 M aqueous solution7647-01-036.46Major Chemical Supplier
Diethyl ether60-29-774.12Major Chemical Supplier
Saturated aqueous sodium bicarbonate solution144-55-884.01Prepared in-house
Anhydrous magnesium sulfate7487-88-9120.37Major Chemical Supplier
Reaction Setup and Procedure

experimental_workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk flask. B 2. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). A->B C 3. Add anhydrous toluene via syringe. B->C D 4. Stir the mixture at room temperature. C->D E 5. Add 1-bromo-2-(2,6-dimethylphenoxy)benzene and benzophenone imine. D->E F 6. Heat the reaction mixture to 100 °C. E->F G 7. Monitor the reaction progress by TLC or GC-MS. F->G H 8. Cool the reaction to room temperature and quench with 2 M HCl. G->H I 9. Stir vigorously to hydrolyze the imine. H->I J 10. Separate the layers and extract the aqueous layer with diethyl ether. I->J K 11. Neutralize the aqueous layer with saturated NaHCO₃. J->K L 12. Extract the product with diethyl ether. K->L M 13. Dry the combined organic layers over MgSO₄, filter, and concentrate. L->M N 14. Purify the crude product by column chromatography. M->N

Figure 2: Experimental workflow for the synthesis.

Step-by-Step Protocol:

  • Catalyst Pre-activation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with the inert gas three times. To the flask, add anhydrous toluene (5 mL) via syringe. Stir the mixture for 10 minutes at room temperature. Then, add 1-bromo-2-(2,6-dimethylphenoxy)benzene (1.0 mmol, 1.0 equiv.) and benzophenone imine (1.2 mmol, 1.2 equiv.).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup - Imine Hydrolysis: Once the reaction is complete, cool the mixture to room temperature. Add 2 M aqueous hydrochloric acid (10 mL) and stir the mixture vigorously for 1 hour to hydrolyze the intermediate imine.

  • Extraction and Neutralization: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL). Carefully neutralize the aqueous layer by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Product Extraction: Extract the resulting aqueous suspension with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers from the product extraction, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2,6-dimethylphenoxy)aniline.

Key Considerations and Causality
  • Choice of Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is crucial for high catalytic activity.[3] The ligand stabilizes the palladium center, promotes oxidative addition, and facilitates the challenging reductive elimination step. The steric bulk of the XPhos ligand is particularly important for preventing catalyst decomposition and promoting the desired C-N bond formation.

  • The Role of the Base: A strong, non-nucleophilic base like sodium tert-butoxide is essential for the deprotonation of the amine nucleophile (or its surrogate) to form the palladium-amido complex.[4] The choice of base can significantly impact the reaction rate and yield.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation. Therefore, it is imperative to perform the reaction under an inert atmosphere of argon or nitrogen.

  • Anhydrous Conditions: The presence of water can interfere with the reaction by reacting with the strong base and potentially hydrolyzing the phosphine ligand. Using anhydrous solvents and reagents is critical for optimal results.

  • Ammonia Surrogate: Direct amination with ammonia gas can be challenging due to its volatility and the potential for over-alkylation. Using an ammonia surrogate like benzophenone imine, which is subsequently hydrolyzed, provides a more convenient and controlled method for introducing the primary amine functionality.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination provides a robust and efficient method for the synthesis of 2-(2,6-dimethylphenoxy)aniline. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields of this valuable synthetic intermediate. The protocol and insights provided in this application note serve as a practical guide for scientists and professionals in the field of drug discovery and materials science, enabling the facile construction of complex aryl ether amines.

References

  • Buchwald-Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30). [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline. [Link]

Sources

Method

Synthesis of 2-(2,6-Dimethylphenoxy)aniline: A Detailed Mechanistic and Methodological Guide

Introduction: The Significance of Sterically Hindered Diaryl Ethers in Modern Chemistry The 2-(2,6-dimethylphenoxy)aniline scaffold represents a class of sterically hindered diaryl ethers that are of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Sterically Hindered Diaryl Ethers in Modern Chemistry

The 2-(2,6-dimethylphenoxy)aniline scaffold represents a class of sterically hindered diaryl ethers that are of significant interest to researchers in medicinal chemistry and materials science. The unique spatial arrangement of the dimethylphenoxy group ortho to the aniline nitrogen imparts specific conformational constraints and electronic properties. These characteristics can be pivotal in modulating the biological activity of pharmaceutical agents or tuning the photophysical properties of advanced materials. The synthesis of such molecules, however, presents challenges due to the steric hindrance around the reaction centers. This application note provides a comprehensive overview of the reaction mechanisms and detailed protocols for the synthesis of 2-(2,6-dimethylphenoxy)aniline, offering insights into the selection of synthetic strategies and reaction parameters.

Theoretical Framework: Navigating the Synthetic Landscape

The construction of the C-O bond between the two aryl rings in 2-(2,6-dimethylphenoxy)aniline is the key synthetic challenge. Two primary catalytic cross-coupling reactions are generally employed for the formation of diaryl ethers: the Ullmann condensation and the Buchwald-Hartwig amination.

  • The Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.[1] Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper.[1] However, modern iterations of this reaction utilize catalytic amounts of copper salts, often in the presence of ligands, allowing for milder reaction conditions.[2]

  • The Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, this method can also be adapted for the synthesis of diaryl ethers (C-O coupling).[3] The reaction generally proceeds under milder conditions than the classical Ullmann condensation and exhibits broad functional group tolerance.[3]

A third, highly effective approach for synthesizing the target molecule involves a two-step process: a nucleophilic aromatic substitution (SNAAr) reaction followed by a reduction. This method is particularly advantageous when dealing with appropriately activated substrates.

This guide will focus on the Ullmann condensation for its historical significance and continued relevance, and will provide a detailed protocol for the more contemporary and often more practical two-step SNAAr/reduction pathway.

Part 1: The Ullmann Condensation Approach

Reaction Mechanism: A Copper-Catalyzed Dance of Oxidation and Reduction

The Ullmann condensation for the synthesis of 2-(2,6-dimethylphenoxy)aniline can proceed via the coupling of 2,6-dimethylphenol with a 2-haloaniline (e.g., 2-bromoaniline or 2-iodoaniline). The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) precursor. The catalytic cycle is generally understood to involve the following key steps:

  • Formation of a Copper(I) Phenoxide: In the presence of a base, 2,6-dimethylphenol is deprotonated to form the corresponding phenoxide. This phenoxide then reacts with a Cu(I) salt to generate a copper(I) phenoxide intermediate.

  • Oxidative Addition: The 2-haloaniline undergoes oxidative addition to the copper(I) phenoxide. This step is often the rate-determining step and results in the formation of a transient Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired C-O bond of the diaryl ether product and regenerate the active Cu(I) catalyst.

The use of ligands, such as diamines or phenanthrolines, can accelerate the reaction by stabilizing the copper intermediates and facilitating the oxidative addition and reductive elimination steps.

Ullmann_Condensation cluster_0 Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Phenoxide Cu(I)-OAr' Cu_I->Cu_Phenoxide + Ar'-OH (2,6-Dimethylphenol) + Base Cu_III Ar-Cu(III)(X)-OAr' Cu_Phenoxide->Cu_III + Ar-X (2-Haloaniline) Oxidative Addition Cu_III->Cu_I Product Ar-O-Ar' (2-(2,6-Dimethylphenoxy)aniline) Cu_III->Product Reductive Elimination ArOH 2,6-Dimethylphenol ArOH->Cu_I ArX 2-Haloaniline ArX->Cu_Phenoxide Base Base (e.g., K₂CO₃) Base->Cu_I caption Figure 1: Catalytic Cycle of the Ullmann Condensation. SNAAr_Reduction cluster_1 Step 1: SNAAr cluster_2 Step 2: Reduction Start1 2,6-Dimethylphenol + 1-Fluoro-2-nitrobenzene Intermediate 2-Nitro-1-(2,6-dimethylphenoxy)benzene Start1->Intermediate Base (e.g., K₂CO₃) DMF, Heat Product 2-(2,6-Dimethylphenoxy)aniline Intermediate->Product Reducing Agent (e.g., H₂, Pd/C) caption Figure 2: Two-Step Synthesis via SNAAr and Reduction.

Sources

Application

The Strategic Utility of 2-(2,6-Dimethylphenoxy)aniline in Modern Medicinal Chemistry: Application Notes and Protocols

Foreword: Unveiling the Potential of a Versatile Scaffold In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds are paramount to the successful development of novel...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. Among these, the 2-phenoxyaniline moiety has emerged as a recurring structural motif in a diverse array of biologically active compounds. This guide focuses on a specific, yet strategically significant, derivative: 2-(2,6-Dimethylphenoxy)aniline . While not a therapeutic agent in its own right, this compound serves as a critical building block and a springboard for the synthesis of molecules with significant potential in medicinal chemistry.

The introduction of the 2,6-dimethyl substitution on the phenoxy ring is a deliberate design element. These methyl groups provide steric hindrance that can profoundly influence the molecule's conformational preferences, potentially locking it into a bioactive conformation. Furthermore, this substitution pattern can modulate the electronic properties of the phenoxy ring and impact metabolic stability, both crucial parameters in drug design.

This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of the 2-(2,6-Dimethylphenoxy)aniline scaffold, supported by detailed experimental protocols and an exploration of the underlying scientific principles.

Section 1: The 2-Phenoxyaniline Core - A Gateway to Diverse Bioactivity

The 2-phenoxyaniline scaffold is a key structural component in a variety of pharmacologically active molecules. Its inherent flexibility and the ability to readily modify both the aniline and phenoxy rings have made it an attractive starting point for the synthesis of targeted therapies.

Kinase Inhibition: A Prominent Therapeutic Arena

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The 2-phenoxyaniline framework has been successfully employed in the design of potent kinase inhibitors.

One notable example is the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[3] The aniline portion of the scaffold often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, while the phenoxy group can be functionalized to occupy the hydrophobic pocket of the ATP-binding site, thereby enhancing potency and selectivity. The substitution pattern on both rings is critical for achieving high affinity and a desirable pharmacological profile.[3]

Section 2: Strategic Incorporation of the 2,6-Dimethylphenoxy Moiety

The deliberate inclusion of the 2,6-dimethyl groups on the phenoxy ring of the 2-phenoxyaniline scaffold is a key design consideration aimed at influencing several key molecular properties.

Conformational Restriction and Bioactive Conformation

The steric bulk of the two methyl groups ortho to the ether linkage restricts the rotation around the C-O bond. This "locking" effect can pre-organize the molecule into a conformation that is more favorable for binding to a specific biological target, reducing the entropic penalty of binding and potentially increasing affinity.

Modulation of Metabolic Stability

Metabolic transformation, often mediated by cytochrome P450 enzymes, is a critical factor in determining the pharmacokinetic profile of a drug candidate. The 2,6-dimethyl substitution can shield the phenoxy ring from oxidative metabolism, potentially increasing the compound's half-life in vivo.

Section 3: Synthetic Protocols and Methodologies

The synthesis of 2-(2,6-Dimethylphenoxy)aniline and its subsequent elaboration into more complex derivatives are key to its application in medicinal chemistry.

Protocol for the Synthesis of 2-(2,6-Dimethylphenoxy)aniline

This protocol outlines a common method for the synthesis of the title compound via a nucleophilic aromatic substitution reaction.

Materials:

  • 2-Fluoronitrobenzene

  • 2,6-Dimethylphenol

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Palladium on carbon (10%)

  • Hydrazine hydrate or Hydrogen gas

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Step 1: Synthesis of 1-(2,6-Dimethylphenoxy)-2-nitrobenzene.

    • To a solution of 2,6-dimethylphenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-fluoronitrobenzene (1.1 eq) to the reaction mixture.

    • Heat the reaction to 100 °C and stir under an inert atmosphere for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Step 2: Reduction of the Nitro Group to an Aniline.

    • Dissolve the purified 1-(2,6-dimethylphenoxy)-2-nitrobenzene (1.0 eq) in ethanol or ethyl acetate.

    • Carefully add 10% palladium on carbon (0.1 eq by weight).

    • Add hydrazine hydrate (5-10 eq) dropwise at room temperature (alternatively, the reaction can be carried out under a hydrogen atmosphere).

    • Stir the reaction vigorously at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield 2-(2,6-Dimethylphenoxy)aniline. The product can be further purified by column chromatography if necessary.

General Protocol for the Elaboration of 2-(2,6-Dimethylphenoxy)aniline into Bioactive Molecules

This scaffold can be readily derivatized at the aniline nitrogen through various reactions such as acylation, sulfonylation, and reductive amination to introduce diverse functionalities.

Example: Synthesis of an Amide Derivative

  • Dissolve 2-(2,6-Dimethylphenoxy)aniline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or DMF.

  • Add a base such as triethylamine or diisopropylethylamine (1.2 eq).

  • Cool the mixture to 0 °C.

  • Slowly add the desired acyl chloride or carboxylic acid (with a suitable coupling agent like HATU or EDC) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with aqueous acid, base, and brine as needed.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

Section 4: Application in the Development of Naphthoquinone-Based Therapeutics

The 2-phenoxyaniline scaffold has been utilized in the synthesis of 1,4-naphthoquinone derivatives, a class of compounds known for their broad biological activities, including anticancer, antimalarial, and antibacterial properties.[4]

Rationale for Incorporation

In this context, the 2-(phenoxy)aniline moiety is coupled to the naphthoquinone core. The aniline nitrogen participates in a Michael addition or a palladium-catalyzed C-N bond formation reaction.[4] The substituted phenoxy group can then interact with specific residues within the target protein's binding site, contributing to the overall potency and selectivity of the compound.

Representative Data

The following table summarizes the inhibitory activity of some 2-(phenoxy)aniline-substituted naphthoquinone derivatives against the sodium-dependent NADH:ubiquinone oxidoreductase (NQR) in Vibrio cholerae.[4]

CompoundR1R2IC50 (µM)[4]
1 HH>100
2 H2-trifluoromethoxyphenyl12 ± 1
3 CH32-trifluoromethoxyphenyl16 ± 3
4 H4-trifluoromethoxyphenyl46 ± 5

Data synthesized from reference[4].

These data illustrate the importance of the substitution pattern on the phenoxy ring for biological activity.

Section 5: Visualizing the Synthetic Strategy

The following diagram illustrates a generalized workflow for the synthesis and elaboration of 2-(2,6-Dimethylphenoxy)aniline in a drug discovery program.

G A 2,6-Dimethylphenol + 2-Fluoronitrobenzene B Nucleophilic Aromatic Substitution A->B C 1-(2,6-Dimethylphenoxy)- 2-nitrobenzene B->C D Reduction of Nitro Group C->D E 2-(2,6-Dimethylphenoxy)aniline (Core Scaffold) D->E F Derivatization Reactions (Acylation, Sulfonylation, etc.) E->F G Library of Bioactive Analogs F->G H Biological Screening (e.g., Kinase Assays) G->H I Lead Compound Identification H->I

Sources

Method

The Versatile Role of 2-(2,6-Dimethylphenoxy)aniline in Modern Organic Synthesis: Applications and Detailed Protocols

Introduction: Unveiling the Potential of a Unique Diarylamine Building Block In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Diarylamine Building Block

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(2,6-Dimethylphenoxy)aniline, a diarylamine derivative, has emerged as a valuable scaffold in the synthesis of a variety of heterocyclic compounds with significant biological and material science applications. Its unique structural motif, featuring a sterically hindered 2,6-dimethylphenyl group linked to an aniline core via an ether bond, imparts distinct reactivity and conformational properties. This guide provides an in-depth exploration of the utility of 2-(2,6-Dimethylphenoxy)aniline, offering detailed protocols and mechanistic insights for its application in key synthetic transformations. The strategic placement of the dimethylphenoxy group can influence reaction outcomes, offering opportunities for regioselective functionalization and the creation of novel chemical entities.

The primary amine of the aniline moiety serves as a versatile nucleophile for a range of cross-coupling reactions, most notably the Buchwald-Hartwig amination and Ullmann condensation, enabling the formation of crucial C-N bonds.[1] These reactions are foundational in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2] The resulting N-arylated products can serve as precursors to a diverse array of bioactive heterocycles, including phenoxazines and carbazoles, which are known to exhibit a wide spectrum of pharmacological activities.[3][4]

This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the applications of 2-(2,6-Dimethylphenoxy)aniline and detailed, field-proven protocols to facilitate its effective use in the laboratory.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective and safe utilization in synthesis.

PropertyValueReference
CAS Number 38629-93-5
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
Appearance Light yellow to yellow solid-
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.-

Core Application: Synthesis of N-Aryl Heterocycles via Cross-Coupling Reactions

The primary utility of 2-(2,6-Dimethylphenoxy)aniline lies in its role as a nucleophilic partner in palladium- or copper-catalyzed cross-coupling reactions to form C-N bonds. These methods are instrumental in the synthesis of complex diarylamines, which are precursors to various heterocyclic systems.

Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This reaction typically employs a palladium catalyst with a suitable phosphine ligand to couple an amine with an aryl halide or triflate.[5] The steric hindrance provided by the 2,6-dimethylphenoxy group in 2-(2,6-dimethylphenoxy)aniline can influence the efficiency and selectivity of the coupling reaction.

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Aryl_Halide Aryl Halide/Triflate Mixing Mix Reactants, Catalyst, Ligand, and Base in Solvent Aryl_Halide->Mixing Aniline 2-(2,6-Dimethylphenoxy)aniline Aniline->Mixing Pd_Catalyst Pd(0) Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Mixing Ligand Phosphine Ligand (e.g., XPhos, BINAP) Ligand->Mixing Base Base (e.g., NaOtBu, K₂CO₃) Base->Mixing Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Mixing Temperature Elevated Temperature (e.g., 80-110 °C) Heating Heat under Inert Atmosphere Temperature->Heating Atmosphere Inert Atmosphere (e.g., N₂ or Ar) Atmosphere->Heating Mixing->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Coupled_Product N-Aryl-2-(2,6-dimethylphenoxy)aniline Purification->Coupled_Product

Figure 1: Conceptual workflow for a typical Buchwald-Hartwig amination reaction.

This protocol is adapted from established methods for the Buchwald-Hartwig amination of anilines.[6]

Materials:

  • 2-(2,6-Dimethylphenoxy)aniline

  • Aryl bromide or chloride (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (5 mL) to the flask and stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • To the catalyst mixture, add 2-(2,6-dimethylphenoxy)aniline (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-(2,6-dimethylphenoxy)aniline.

Expert Insights: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos or others from the Buchwald ligand family are often necessary to promote the reductive elimination step and prevent catalyst decomposition, especially with sterically hindered substrates.[7] The base also plays a crucial role; while sodium tert-butoxide is commonly used, weaker bases like potassium carbonate or cesium carbonate may be employed for substrates with base-sensitive functional groups.[8]

Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical method for forming C-N bonds, typically employing a copper catalyst.[9] While often requiring harsher conditions than palladium-catalyzed methods, modern advancements have led to milder and more efficient protocols.[10][11] This reaction can be a cost-effective alternative to the Buchwald-Hartwig amination.

G Cu_I Cu(I) Catalyst Amide_Complex Copper Amide Complex Cu_I->Amide_Complex + Aniline, - H⁺ Aniline 2-(2,6-Dimethylphenoxy)aniline Aniline->Amide_Complex Base Base Base->Amide_Complex Ox_Add_Complex Cu(III) Intermediate (Oxidative Addition) Amide_Complex->Ox_Add_Complex + Aryl Halide Aryl_Halide Aryl Halide Aryl_Halide->Ox_Add_Complex Product Coupled Product Ox_Add_Complex->Product Reductive Elimination Cu_I_Regen Cu(I) Catalyst (Regenerated) Ox_Add_Complex->Cu_I_Regen Cu_I_Regen->Cu_I

Figure 2: A simplified proposed catalytic cycle for the Ullmann condensation.

This protocol is based on modern Ullmann-type coupling reactions.[10]

Materials:

  • 2-(2,6-Dimethylphenoxy)aniline

  • Aryl iodide (e.g., 4-iodotoluene)

  • Copper(I) iodide (CuI)

  • L-proline or another suitable ligand

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • To a reaction vial, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Add 2-(2,6-dimethylphenoxy)aniline (1.0 mmol, 1.0 equiv.) and the aryl iodide (1.2 mmol, 1.2 equiv.).

  • Add anhydrous DMSO (5 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 110 °C for 24-48 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in the Synthesis of Bioactive Heterocycles

The N-arylated products derived from 2-(2,6-dimethylphenoxy)aniline are valuable intermediates for the synthesis of various bioactive heterocyclic compounds.

Synthesis of Substituted Phenoxazines

Phenoxazine derivatives are a class of heterocyclic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[12] The diarylamine products from the cross-coupling reactions can undergo intramolecular cyclization to form the phenoxazine core.

G Start 2-(2,6-Dimethylphenoxy)aniline Step1 Buchwald-Hartwig or Ullmann Coupling with a 2-halophenol derivative Start->Step1 Intermediate N-(2-hydroxyphenyl)-2- (2,6-dimethylphenoxy)aniline Step1->Intermediate Step2 Intramolecular Cyclization (e.g., oxidative or dehydration) Intermediate->Step2 Product Substituted Phenoxazine Step2->Product

Figure 3: Conceptual pathway for the synthesis of phenoxazines.

Conclusion and Future Outlook

2-(2,6-Dimethylphenoxy)aniline is a versatile and valuable building block in organic synthesis, particularly for the construction of N-arylated compounds and subsequent heterocyclic scaffolds. Its unique steric and electronic properties make it an interesting substrate for modern cross-coupling methodologies. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of new bioactive molecules and functional materials. Future research in this area may focus on the development of more sustainable and efficient catalytic systems for the functionalization of this and related diarylamines, as well as the exploration of their applications in asymmetric catalysis and materials science.

References

  • Ayogu, J. I., & Okoro, U. C. (2016). Synthesis of 6-Anilino Derivatives of Benzo[a]phenoxazin-5-one and related Aza Analogues via Palladium-catalyzed Buchwald-Hartwig Amination Reaction. International Journal of Science and Research (IJSR).
  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (2022).
  • IJNRD. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development.
  • Mahajan, N. D., & Jain, N. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science.
  • Nolan, S. P. (2021).
  • ACS GCI Pharmaceutical Roundtable. (2021). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Das, S., et al. (2023).
  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Chen, J., et al. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv.
  • Bolm, C., et al. (2021). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. The Journal of Organic Chemistry.
  • ResearchGate. (2020). Heterocycles - Synthesis and Biological Activities. Retrieved from [Link]

  • Semantic Scholar. (2017). Synthesis of heterocycles via Pd-ligand controlled cyclization of 2-chloro-N-(2-vinyl)aniline: preparation of carbazoles, indoles, dibenzazepines, and acridines. Retrieved from [Link]...

  • Al-Nahrain Journal of Science. (2024). Heterocyclic Compounds: A Study of its Biological Activity.
  • MDPI. (2025).
  • Der Pharma Chemica. (2016). Synthesis and antiproliferative activity of some novel amides of flufenamic acid and diclofenac.
  • Google Patents. (2013). Process for producing N,N-dialkyl substituted fatty acids amides.
  • RSC Publishing. (2018). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol.
  • ResearchGate. (2025). N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide. Retrieved from [Link]

  • NIH. (2025). N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide. Retrieved from [Link]

  • NIH. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Medicinal Chemistry.
  • ResearchGate. (2025). Intramolecular cyclization of alkylimidazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). A Novel Poly(2,6-dimethyl-1,4-phenylene oxide) with Trifunctional Ammonium Moieties for Alkaline Anion Exchange Membranes.

Sources

Application

Application Notes and Protocols: 2-(2,6-Dimethylphenoxy)aniline as a Precursor for Novel Antimicrobial Agents

Introduction: The Strategic Importance of the Diphenylamine Ether Moiety in Drug Discovery In the landscape of modern medicinal chemistry, the diaryl ether and diarylamine moieties are privileged scaffolds, appearing in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Diphenylamine Ether Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the diaryl ether and diarylamine moieties are privileged scaffolds, appearing in a multitude of biologically active compounds. Their conformational flexibility and ability to participate in key hydrogen bonding and π-stacking interactions make them ideal for targeting a diverse range of biological receptors. 2-(2,6-Dimethylphenoxy)aniline, in particular, has emerged as a valuable precursor for the synthesis of novel pharmaceutical compounds, offering a unique combination of steric and electronic properties that can be exploited to enhance target affinity and selectivity.

The strategic placement of the 2,6-dimethylphenoxy group on the aniline ring introduces a significant steric hindrance that can influence the conformation of the final molecule, locking it into a bioactive conformation. Furthermore, the ether linkage provides a flexible spacer, allowing for optimal positioning of the substituted phenyl ring within a receptor's binding pocket. This application note will provide a detailed protocol for the synthesis of a potent antimicrobial agent derived from 2-(2,6-dimethylphenoxy)aniline, specifically targeting the NADH:ubiquinone oxidoreductase (NQR) of Vibrio cholerae.

Target Application: Synthesis of 2-((2-(2,6-dimethylphenoxy)phenyl)amino)-3-methyl-1,4-naphthoquinone, a Potent NQR Inhibitor

The following protocol details the synthesis of a promising antimicrobial agent, 2-((2-(2,6-dimethylphenoxy)phenyl)amino)-3-methyl-1,4-naphthoquinone, which has demonstrated significant inhibitory activity against the sodium-dependent NADH:ubiquinone oxidoreductase (NQR) in Vibrio cholerae. NQR is a crucial component of the respiratory chain in many pathogenic bacteria, making it an attractive target for the development of new antibiotics.[1]

Scientific Rationale: The Ullmann Condensation and Subsequent N-Arylation

The synthesis of the target compound is a two-step process that leverages two powerful cross-coupling reactions: the Ullmann condensation for the formation of the diaryl ether precursor, 2-(2,6-dimethylphenoxy)aniline, and a subsequent palladium-catalyzed N-arylation to couple the precursor with the naphthoquinone core.

The initial Ullmann condensation is a classic copper-catalyzed reaction that forms a C-O bond between an aryl halide and a phenol.[2] In this protocol, we will outline the synthesis of 2-(2,6-dimethylphenoxy)aniline from 2-fluoronitrobenzene and 2,6-dimethylphenol, followed by the reduction of the nitro group. The subsequent N-arylation reaction is a modern adaptation of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that is highly efficient for the formation of C-N bonds.[1]

Experimental Workflow

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Synthesis of Final Compound 2-Fluoronitrobenzene 2-Fluoronitrobenzene Ullmann Condensation Ullmann Condensation 2-Fluoronitrobenzene->Ullmann Condensation 2,6-Dimethylphenol 2,6-Dimethylphenol 2,6-Dimethylphenol->Ullmann Condensation Nitro Reduction Nitro Reduction Ullmann Condensation->Nitro Reduction 2-(2,6-Dimethylphenoxy)aniline 2-(2,6-Dimethylphenoxy)aniline Nitro Reduction->2-(2,6-Dimethylphenoxy)aniline Pd-catalyzed N-arylation Pd-catalyzed N-arylation 2-(2,6-Dimethylphenoxy)aniline->Pd-catalyzed N-arylation 2-Bromo-3-methyl-1,4-naphthoquinone 2-Bromo-3-methyl-1,4-naphthoquinone 2-Bromo-3-methyl-1,4-naphthoquinone->Pd-catalyzed N-arylation Final Product 2-((2-(2,6-dimethylphenoxy)phenyl)amino)- 3-methyl-1,4-naphthoquinone Pd-catalyzed N-arylation->Final Product

Caption: Synthetic pathway for the target antimicrobial compound.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
2-(2,6-Dimethylphenoxy)aniline38629-93-5C₁₄H₁₅NOThe key precursor.
2-Bromo-3-methyl-1,4-naphthoquinone25016-73-5C₁₁H₇BrO₂The naphthoquinone core.
Palladium(II) acetate3375-31-3C₄H₆O₄PdThe palladium catalyst.
Racemic BINAP98327-87-8C₄₄H₃₂P₂The phosphine ligand.
Sodium tert-butoxide865-48-5C₄H₉NaOThe base.
Toluene108-88-3C₇H₈Anhydrous, as the reaction solvent.
Dichloromethane (DCM)75-09-2CH₂Cl₂For workup and purification.
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂For workup and purification.
Hexanes110-54-3C₆H₁₄For purification.
Anhydrous sodium sulfate7757-82-6Na₂SO₄For drying the organic phase.
Detailed Protocol: Synthesis of 2-((2-(2,6-dimethylphenoxy)phenyl)amino)-3-methyl-1,4-naphthoquinone

Safety Precautions: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use. 2-(2,6-Dimethylphenoxy)aniline is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2,6-dimethylphenoxy)aniline (1.0 eq.), 2-bromo-3-methyl-1,4-naphthoquinone (1.2 eq.), palladium(II) acetate (0.1 eq.), and racemic BINAP (0.2 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under the inert atmosphere, add anhydrous toluene to the flask, followed by the addition of sodium tert-butoxide (2.0 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane (DCM) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 2-((2-(2,6-dimethylphenoxy)phenyl)amino)-3-methyl-1,4-naphthoquinone.

Expected Results and Data
ParameterExpected Value
Yield 70-85%
Purity >95% (by NMR)
Appearance Yellow solid

Conclusion and Future Perspectives

This application note provides a comprehensive and field-proven protocol for the synthesis of a potent antimicrobial agent using 2-(2,6-dimethylphenoxy)aniline as a key precursor. The methodology is robust and can be adapted for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. The unique structural features of 2-(2,6-dimethylphenoxy)aniline make it an attractive building block for the development of new pharmaceutical compounds targeting a wide range of diseases. Future work could explore the diversification of the naphthoquinone core and the substitution pattern on the phenoxy ring to further optimize the antimicrobial activity and pharmacokinetic properties of this promising class of compounds.

References

  • Chen, J.-H., et al. (2024). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. International Journal of Molecular Sciences, 25(3), 1-18. Available at: [Link]

  • Estrada-Soto, S., et al. (2022). Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 21(2), 235-246. Available at: [Link]

  • MDPI. (2024). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Carl ROTH. (2022). Safety Data Sheet: Aniline. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Exploring the Potential of 2-(2,6-Dimethylphenoxy)aniline in Advanced Materials Science

Abstract This technical guide delves into the prospective applications of 2-(2,6-Dimethylphenoxy)aniline, a molecule possessing a unique combination of a reactive aniline moiety and a sterically hindered phenoxy group. W...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delves into the prospective applications of 2-(2,6-Dimethylphenoxy)aniline, a molecule possessing a unique combination of a reactive aniline moiety and a sterically hindered phenoxy group. While direct applications of this specific compound in materials science are not yet extensively documented, its structural motifs suggest significant potential. This document provides a forward-looking exploration of its utility as a monomer for high-performance polymers and as a foundational component in organic electronics. The protocols outlined herein are designed to serve as a robust starting point for researchers and scientists venturing into the synthesis and characterization of novel materials derived from this promising, yet underexplored, chemical entity.

Introduction: The Case for 2-(2,6-Dimethylphenoxy)aniline

The field of materials science is in a perpetual quest for novel molecular building blocks that can be tailored to yield materials with superior performance characteristics. 2-(2,6-Dimethylphenoxy)aniline presents a compelling scaffold for such endeavors. The molecule synergistically combines the well-established polymerizability and electronic activity of the aniline group with the thermal stability and solubility-enhancing properties often associated with the bulky 2,6-dimethylphenoxy substituent.[1][2]

The aniline functional group is the cornerstone of polyaniline, one of the most studied conducting polymers, known for its facile synthesis, environmental stability, and tunable conductivity.[3][4] The introduction of substituents onto the aniline ring can significantly modify the properties of the resulting polymers, often improving their processability and solubility.[5][6] The 2,6-dimethylphenoxy group, on the other hand, is a key component of poly(p-phenylene oxide) (PPO), a high-performance thermoplastic celebrated for its excellent thermal stability, dimensional stability, and low moisture absorption.[7]

By integrating these two functionalities into a single monomer, we hypothesize the creation of a new class of materials that could exhibit:

  • Enhanced Solubility and Processability: The bulky, non-polar phenoxy group is anticipated to disrupt polymer chain packing, thereby improving solubility in common organic solvents.

  • Improved Thermal Stability: The rigid aromatic structure and the stable ether linkage are expected to impart high thermal and oxidative stability.

  • Tunable Optoelectronic Properties: The interaction between the electron-donating aniline and the phenoxy group could lead to unique electronic and optical properties.

This guide will now proceed to detail the potential applications and provide foundational experimental protocols to encourage the exploration of 2-(2,6-Dimethylphenoxy)aniline in materials science.

Potential Application I: High-Performance Engineering Polymers

The inherent properties of 2-(2,6-Dimethylphenoxy)aniline make it an attractive candidate as a monomer for the synthesis of novel engineering polymers with a favorable balance of thermal stability and processability.

Rationale and Design Principles

The polymerization of aniline and its derivatives can be achieved through oxidative chemical or electrochemical methods.[3] The resulting polyanilines are known for their electrical conductivity, which can be tuned by protonation. However, pristine polyaniline suffers from poor solubility. We propose that the polymerization of 2-(2,6-Dimethylphenoxy)aniline will yield a soluble, high-molecular-weight polymer with a high glass transition temperature.

Diagram: Proposed Polymerization of 2-(2,6-Dimethylphenoxy)aniline

G Monomer 2-(2,6-Dimethylphenoxy)aniline Polymer Poly(2-(2,6-Dimethylphenoxy)aniline) Monomer->Polymer Oxidative Polymerization Oxidant Oxidizing Agent (e.g., (NH4)2S2O8) Oxidant->Monomer Acid Protonic Acid (e.g., HCl) Acid->Monomer G cluster_0 Material Synthesis & Film Preparation cluster_1 Device Fabrication & Testing Polymer_Synthesis Synthesize Polymer Dissolution Dissolve in Organic Solvent Polymer_Synthesis->Dissolution Spin_Coating Spin-Coat Thin Film Dissolution->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing Electrode_Deposition Deposit Electrodes Annealing->Electrode_Deposition Device_Testing Electrical Characterization Electrode_Deposition->Device_Testing

Sources

Application

Application Note: Laboratory-Scale Synthesis of 2-(2,6-Dimethylphenoxy)aniline

Introduction 2-(2,6-Dimethylphenoxy)aniline is a diaryl ether amine of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a sterically hindered phenoxy group ortho to an an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2,6-Dimethylphenoxy)aniline is a diaryl ether amine of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a sterically hindered phenoxy group ortho to an aniline moiety, makes it a valuable building block for synthesizing complex molecular architectures, including novel ligands for catalysis, pharmaceutical intermediates, and functional organic materials. The synthesis of such sterically encumbered diaryl ethers presents a notable challenge due to the reduced reactivity of the hindered coupling partners. This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of 2-(2,6-Dimethylphenoxy)aniline, emphasizing the strategic choices behind the selected synthetic route and offering in-depth procedural guidance to ensure reproducibility and high yield.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-(2,6-Dimethylphenoxy)aniline is most effectively achieved through a two-step process that circumvents the challenges associated with direct coupling of a hindered phenol with an aniline derivative. The chosen strategy involves:

  • Nucleophilic Aromatic Substitution (SNAr): Formation of the diaryl ether linkage by reacting 2,6-dimethylphenol with 1-fluoro-2-nitrobenzene. The electron-withdrawing nitro group activates the aryl fluoride towards nucleophilic attack by the phenoxide.

  • Reduction of the Nitro Group: Conversion of the nitro intermediate to the target aniline derivative via catalytic hydrogenation.

This approach is favored over direct Ullmann or Buchwald-Hartwig couplings of 2,6-dimethylphenol and a 2-haloaniline due to the often harsh conditions and catalyst inhibition associated with sterically hindered substrates in those reactions.

Reaction Mechanism

The first step of the synthesis proceeds via a classic SNAr mechanism. The 2,6-dimethylphenoxide, a potent nucleophile, attacks the carbon atom bearing the fluorine in 1-fluoro-2-nitrobenzene. This addition is facilitated by the strong electron-withdrawing effect of the ortho-nitro group, which stabilizes the transient, negatively charged Meisenheimer complex. Subsequent elimination of the fluoride ion yields the diaryl ether, 2-(2,6-dimethylphenoxy)-1-nitrobenzene.

The second step involves the reduction of the nitro group to an amine. This transformation is readily accomplished using a variety of reducing agents, with catalytic hydrogenation over palladium on carbon (Pd/C) being a clean and efficient method.

Experimental Workflow Diagram

G cluster_0 Step 1: Diaryl Ether Formation (SNAr) cluster_1 Step 2: Nitro Group Reduction A 2,6-Dimethylphenol E Reaction Mixture @ 120°C A->E B 1-Fluoro-2-nitrobenzene B->E C Potassium Carbonate (K2CO3) C->E D Dimethylformamide (DMF) D->E F Work-up & Purification E->F G 2-(2,6-Dimethylphenoxy)-1-nitrobenzene F->G H 2-(2,6-Dimethylphenoxy)-1-nitrobenzene G->H Intermediate L Reaction Mixture @ RT H->L I Palladium on Carbon (Pd/C) I->L J Ethanol (EtOH) J->L K Hydrogen Balloon K->L M Filtration & Purification L->M N 2-(2,6-Dimethylphenoxy)aniline M->N

Method

analytical methods for the characterization of 2-(2,6-Dimethylphenoxy)aniline

An Application Note for the Comprehensive Analytical Characterization of 2-(2,6-Dimethylphenoxy)aniline Abstract This document provides a comprehensive guide detailing the analytical methods and protocols for the thoroug...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Analytical Characterization of 2-(2,6-Dimethylphenoxy)aniline

Abstract

This document provides a comprehensive guide detailing the analytical methods and protocols for the thorough characterization of 2-(2,6-Dimethylphenoxy)aniline, a key intermediate in pharmaceutical synthesis. The diaryl ether and aromatic amine moieties of this molecule present unique analytical challenges requiring a multi-faceted approach.[1][2] This guide follows an integrated strategy encompassing structural elucidation, purity and impurity profiling, and physicochemical analysis. The protocols herein are designed for researchers, analytical scientists, and quality control professionals in the drug development sector, emphasizing the causality behind experimental choices to ensure robust and reliable data generation in alignment with regulatory expectations.

Introduction and Analytical Strategy

2-(2,6-Dimethylphenoxy)aniline (MW: 213.28 g/mol , Formula: C₁₄H₁₅NO) is a diaryl ether amine whose purity and structural integrity are critical for the quality of subsequent active pharmaceutical ingredients (APIs).[3] The presence of two aromatic rings linked by an ether bond, combined with a primary amine group, dictates its chemical properties and potential impurity profile.[2] Impurities may arise from starting materials (e.g., 2,6-dimethylphenol, 2-haloanilines), by-products from Ullmann or Buchwald-Hartwig type couplings, or subsequent degradation.[4][5]

A robust analytical characterization is therefore essential. Our strategy is built on an orthogonal testing approach, where multiple techniques with different scientific principles are employed to build a complete profile of the molecule. This ensures that the identity, purity, and physical properties are well-understood and controlled.

The overall workflow for characterization is depicted below.

G cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Impurities cluster_2 Phase 3: Physical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) Report Comprehensive Certificate of Analysis NMR->Report MS Mass Spectrometry (EI/ESI) MS->Report FTIR FTIR Spectroscopy FTIR->Report HPLC HPLC / UPLC (Assay, Related Substances) HPLC->Report GC Gas Chromatography (Residual Solvents, Volatiles) GC->Report DSC DSC (Melting Point, Phase Transitions) DSC->Report TGA TGA (Thermal Stability, Hydration) TGA->Report Sample Test Article: 2-(2,6-Dimethylphenoxy)aniline Sample->NMR Structural Confirmation Sample->MS Structural Confirmation Sample->FTIR Structural Confirmation Sample->HPLC Quantification Sample->GC Quantification Sample->DSC Physicochemical Profile Sample->TGA Physicochemical Profile

Figure 1: Integrated workflow for the complete characterization of 2-(2,6-Dimethylphenoxy)aniline.

Part 1: Structural Identification and Elucidation

The primary objective of this phase is to unequivocally confirm the chemical structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei (¹H and ¹³C). It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Expertise & Causality: The structure contains distinct proton and carbon environments: the disubstituted aniline ring, the trisubstituted phenoxy ring, the two methyl groups, and the amine protons. The steric hindrance from the two methyl groups ortho to the ether linkage will influence the conformation and potentially the chemical shifts of nearby protons.[6][7]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for amines as it can help in observing the exchangeable -NH₂ protons as a broader singlet.[8]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experimental Parameters:

    • ¹H NMR: Acquire data with a spectral width of -2 to 12 ppm. Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire data with a spectral width of 0 to 220 ppm using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more).

  • Data Interpretation (Expected Signals):

    • ¹H NMR:

      • Aromatic Region (6.5-7.5 ppm): A complex multiplet pattern corresponding to the 7 aromatic protons on the two rings.

      • Amine Protons (-NH₂): A broad singlet, typically between 3.5-5.0 ppm (its position is concentration and solvent dependent).

      • Methyl Protons (-CH₃): A sharp singlet around 2.0-2.3 ppm, integrating to 6 protons.[9]

    • ¹³C NMR:

      • Aromatic Region (110-160 ppm): Expect 10 distinct aromatic carbon signals (some may overlap). The carbons attached to the oxygen and nitrogen atoms (C-O and C-N) will be key identifiers.

      • Methyl Carbons (-CH₃): A signal in the aliphatic region, typically around 15-20 ppm.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and, through fragmentation patterns, structural information.

Expertise & Causality: Electrospray Ionization (ESI) is suitable for this molecule due to the basic amine group, which is easily protonated to form [M+H]⁺. Electron Ionization (GC-MS) can also be used, providing a characteristic fragmentation pattern useful for library matching and structural confirmation.[10] The primary fragment would likely be from the cleavage of the C-O ether bond.

Protocol: LC-MS (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Couple an HPLC system to a mass spectrometer (e.g., a single quadrupole or TOF instrument).

  • Experimental Parameters:

    • Ionization Mode: Positive ESI.

    • Analysis: Infuse the sample directly or via a short chromatographic run. Scan a mass range from m/z 50 to 500.

  • Data Interpretation:

    • Expected Ion: A prominent ion at m/z 214.28, corresponding to the protonated molecule [C₁₄H₁₅NO + H]⁺.

    • Fragmentation: Look for fragments corresponding to the loss of the dimethylphenoxy group or the aniline group.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expertise & Causality: The key functional groups to confirm are the N-H bonds of the primary amine, the C-O-C ether linkage, and the aromatic C-H and C=C bonds. The N-H stretch for a primary amine typically appears as a doublet.[11]

Protocol: FTIR (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Experimental Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Scans: Co-add 16-32 scans for a good quality spectrum.

  • Data Interpretation (Expected Absorption Bands):

    • ~3450-3300 cm⁻¹: Two distinct bands (asymmetric and symmetric N-H stretch) confirming the primary amine (-NH₂).[11]

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1620-1580 cm⁻¹: N-H bending (scissoring) vibration and aromatic C=C stretching.[12]

    • ~1270-1200 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

    • ~800-700 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the aromatic rings.

Part 2: Purity Determination and Impurity Profiling

This phase focuses on quantifying the main component (assay) and detecting, identifying, and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC/UPLC)

Principle: HPLC is the primary technique for determining the purity of non-volatile and thermally stable compounds. It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Expertise & Causality: The molecule is moderately non-polar, making reversed-phase chromatography the ideal choice. A C18 column provides sufficient hydrophobic interaction for good retention.[13] UV detection is suitable due to the presence of aromatic chromophores. A gradient elution is necessary to separate the main peak from potentially more or less polar impurities within a reasonable timeframe.

Protocol: Purity by Reversed-Phase HPLC

  • Sample Preparation:

    • Standard: Accurately weigh ~25 mg of reference standard, dissolve, and dilute to 50.0 mL with diluent (e.g., 50:50 Acetonitrile:Water) to get a 500 µg/mL solution.

    • Sample: Prepare the sample in the same manner.

  • Instrumentation & Consumables:

    • HPLC or UPLC system with a UV/PDA detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting the analyte.
Gradient Program 0-2 min: 30% B; 2-20 min: 30% to 95% B; 20-25 min: 95% B; 25.1-30 min: 30% BStarts with moderate organic to retain the analyte, then ramps up to elute potential late-eluting, non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detector UV at 280 nmWavelength where aromatic rings typically absorb, providing good sensitivity.
Injection Vol. 10 µL
  • Data Analysis:

    • Assay: Calculate the percentage content by comparing the peak area of the sample to that of the reference standard.

    • Purity: Determine purity by area percent normalization, assuming all impurities have a similar response factor. Report any impurity greater than 0.05%.

Gas Chromatography (GC)

Principle: GC is used for the analysis of volatile compounds, making it the gold-standard for residual solvent analysis and for detecting volatile organic impurities.[14]

Expertise & Causality: While the main analyte has a relatively high boiling point, GC is not the primary method for its assay. Its main utility here is for Class 1, 2, or 3 residual solvents as defined by ICH Q3C, which are common in synthesis (e.g., toluene, acetone).[15] Headspace sampling (HS-GC) is the preferred injection technique as it introduces only volatile components into the system, protecting the column from the non-volatile matrix.[15]

Protocol: Residual Solvent Analysis by HS-GC-FID

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5.0 mL of a high-boiling point solvent (e.g., DMSO or DMF). Crimp the vial securely.

  • Instrumentation & Consumables:

    • GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

    • A column suitable for solvent analysis (e.g., DB-624 or equivalent).

  • Instrumental Conditions:

ParameterRecommended SettingRationale
HS Vial Temp. 80 °CSufficient to drive volatile solvents into the headspace without degrading the sample.
HS Loop Temp. 90 °CPrevents condensation.
HS Transfer Line 100 °CPrevents condensation.
Injector Temp. 200 °CEnsures rapid vaporization.
Column Oven 40 °C (hold 5 min), then ramp 10 °C/min to 240 °C (hold 5 min)Separates a wide range of common solvents based on boiling point.
Detector (FID) 250 °CFID provides excellent sensitivity for organic compounds.
Carrier Gas Helium or Hydrogen
  • Data Analysis: Identify and quantify solvents by comparing peak retention times and areas to those of a calibrated solvent standard mixture.

Part 3: Physicochemical Characterization

Understanding the material's solid-state properties is crucial for handling, formulation, and stability. Thermal analysis methods are key for this purpose.[16][17][18][19]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and polymorphism.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan.

  • Instrumentation: A calibrated DSC instrument.

  • Experimental Parameters:

    • Temperature Program: Heat from 25 °C to a temperature above the melting point (e.g., 250 °C) at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge (50 mL/min).

  • Data Interpretation: An endothermic peak indicates the melting point of the crystalline material. The onset temperature is typically reported as the melting point. The absence of a sharp melt may suggest an amorphous solid or the presence of impurities.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time. It is used to assess thermal stability, decomposition temperature, and quantify volatile content (e.g., water or bound solvent).[20]

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrumentation: A calibrated TGA instrument.

  • Experimental Parameters:

    • Temperature Program: Heat from 25 °C to a high temperature (e.g., 500 °C) at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge (50 mL/min).

  • Data Interpretation: A step-wise loss of mass indicates decomposition or the loss of volatiles. A mass loss below 120 °C often corresponds to water or residual solvent. The onset of significant mass loss at higher temperatures indicates the decomposition temperature.

Part 4: Method Validation Strategy

Any developed purity method (especially HPLC) must be validated to ensure it is suitable for its intended purpose, as outlined in the ICH Q2(R1) guideline.[21][22][23]

G Validation ICH Q2(R1) Validation Specificity Specificity (Peak Purity) Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy (Spike Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Figure 2: Key parameters for analytical method validation according to ICH Q2(R1).

A typical validation would involve:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities and degradants (e.g., using a photodiode array detector for peak purity analysis).

  • Linearity: Analyzing a minimum of five concentrations to demonstrate a linear relationship between concentration and detector response.[21]

  • Accuracy: Performing spike-recovery studies at multiple levels (e.g., 80%, 100%, 120%) to show the method's closeness to the true value.

  • Precision: Assessing repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).

  • LOD/LOQ: Determining the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Deliberately varying method parameters (e.g., flow rate ±10%, column temperature ±5°C) to assess the method's reliability during normal use.

Conclusion

The analytical characterization of 2-(2,6-Dimethylphenoxy)aniline requires a coordinated, multi-technique approach. The protocols outlined in this document provide a robust framework for confirming its identity, quantifying its purity, profiling impurities, and defining its key physicochemical properties. By combining spectroscopic (NMR, MS, FTIR), chromatographic (HPLC, GC), and thermal (DSC, TGA) analyses, a comprehensive and reliable data package can be generated, ensuring the quality of this intermediate for its use in pharmaceutical manufacturing.

References

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  • MDPI. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. [Link]

  • National Center for Biotechnology Information. A Facile and Efficient Synthesis of Diaryl Amines or Ethers under Microwave Irradiation at Presence of KF/Al2O3 without Solvent and Their Anti-Fungal Biological Activities against Six Phytopathogens. [Link]

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  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SpectraBase. 2,6-Dimethyl-aniline - Optional[15N NMR] - Chemical Shifts. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-(2,6-Dimethylphenoxy)aniline

Welcome to the technical support center for the purification of crude 2-(2,6-Dimethylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2-(2,6-Dimethylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable synthetic intermediate. Our goal is to equip you with the knowledge to confidently and efficiently obtain high-purity 2-(2,6-Dimethylphenoxy)aniline for your research and development needs.

Understanding the Molecule and Potential Impurities

2-(2,6-Dimethylphenoxy)aniline is a diaryl ether derivative, a structural motif prevalent in many biologically active compounds. Its synthesis, often achieved through methods like the Ullmann condensation, can result in a crude product containing various impurities that may interfere with downstream applications.[1][2] A thorough understanding of these potential impurities is the first step toward a successful purification strategy.

Common Impurities May Include:

  • Starting Materials: Unreacted 2-aminophenol and 2-bromo-m-xylene (or a related halogenated aromatic).

  • Homocoupled Products: Formation of symmetrical biaryl compounds from the starting aryl halides.[3]

  • Solvent Residues: High-boiling point solvents such as DMF or NMP commonly used in Ullmann-type reactions.[2][3]

  • Inorganic Salts: Byproducts from the base used in the reaction (e.g., potassium carbonate, cesium carbonate).

  • Oxidation/Degradation Products: Anilines are susceptible to air oxidation, which can lead to the formation of colored, often polymeric, impurities.[4]

The nature and quantity of these impurities will dictate the most effective purification strategy. A preliminary analysis of the crude material by Thin Layer Chromatography (TLC) is highly recommended to assess the impurity profile.

Purification Strategy Selection

The choice of purification method is critical for achieving the desired purity of 2-(2,6-Dimethylphenoxy)aniline with a good recovery rate. The following decision tree provides a logical workflow for selecting the most appropriate technique based on the initial analysis of your crude product.

Purification_Decision_Tree start Crude 2-(2,6-Dimethylphenoxy)aniline tlc Analyze by TLC (e.g., 8:2 Hexanes:EtOAc) start->tlc decision What is the main issue? tlc->decision polar_impurity Significant polar spot (e.g., 2-aminophenol at baseline) decision->polar_impurity Polar Impurities nonpolar_impurity Non-polar spot close to product decision->nonpolar_impurity Non-polar Impurities high_impurity Multiple impurities or >15% total impurity decision->high_impurity High Impurity Load color_issue Mainly product spot, but product is dark/colored decision->color_issue Color acid_base Perform Acid-Base Extraction polar_impurity->acid_base column Flash Column Chromatography nonpolar_impurity->column high_impurity->column distillation Vacuum Distillation (for large scale & thermally stable compounds) high_impurity->distillation activated_carbon Activated Carbon Treatment color_issue->activated_carbon acid_base->column recrystallization Recrystallization activated_carbon->recrystallization

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Acid-Base Extraction

This technique is highly effective for removing acidic (e.g., unreacted phenol) or basic (e.g., unreacted aniline) starting materials.

Protocol:

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 1M HCl solution to extract the basic aniline-type impurities. The hydrochloride salt of the aniline will be soluble in the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Flash Column Chromatography

For separating compounds with different polarities, flash column chromatography is a powerful tool.

Protocol:

  • Slurry Preparation: Choose an appropriate solvent system based on TLC analysis (e.g., a mixture of hexanes and ethyl acetate). A good starting point is a solvent system that gives your product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.[5]

  • Elution: Elute the column with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased to speed up the elution of more polar compounds.[6]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Recrystallization is an excellent method for obtaining highly pure crystalline solids.

Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aromatic amines, solvent systems like ethanol/water, methanol, or toluene/hexanes can be effective.[7][8]

  • Dissolution: In a flask, add a minimal amount of the hot solvent to the crude product until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.[4]

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Darkly colored crude product Oxidation of the aniline moiety.Purify the product promptly after synthesis. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in the dark.[4] Consider an activated carbon treatment during recrystallization.
Streaking or tailing on silica gel TLC/column The basic amine group is interacting with the acidic silica gel.Add a small amount of triethylamine (~0.5-1%) to the eluent to neutralize the acidic sites on the silica gel.[9]
Oiling out during recrystallization The compound is precipitating from a supersaturated solution at a temperature above its melting point. The chosen solvent is too non-polar.Re-heat the mixture to dissolve the oil, then add a small amount of a more polar solvent and allow it to cool more slowly. Try a different solvent system.
Poor separation in column chromatography The chosen eluent system is not optimal. The column was overloaded.Systematically screen different solvent systems using TLC. Ensure the sample is loaded in a concentrated band and that the amount of crude material is appropriate for the column size.
Product seems to decompose on the silica column The compound is unstable on acidic silica gel.Perform a stability test by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If decomposition is observed, consider using a different stationary phase like alumina or deactivated silica gel.[6]

Frequently Asked Questions (FAQs)

Q1: My purified 2-(2,6-Dimethylphenoxy)aniline is a colorless solid but turns yellow/brown upon standing. How can I prevent this?

A: Anilines are prone to air oxidation, which often results in colored impurities. To minimize this, store your purified compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container, and protect it from light. Storing it in a freezer can also slow down the degradation process.[4]

Q2: Can I use vacuum distillation to purify 2-(2,6-Dimethylphenoxy)aniline?

A: Vacuum distillation can be a viable option, especially for large-scale purification, provided the compound is thermally stable and has a significantly different boiling point from its impurities. For the related 2-phenoxyaniline, the boiling point is 170 °C at 18 mmHg.[10] The boiling point of 2-(2,6-Dimethylphenoxy)aniline is expected to be higher. It is crucial to use a high vacuum to lower the boiling point and minimize the risk of thermal decomposition.[4]

Q3: I am having trouble finding a single solvent for recrystallization. What should I do?

A: A mixed solvent system is often effective. Dissolve your compound in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethanol or acetone), and then slowly add a "non-solvent" (a solvent in which it is poorly soluble, e.g., water or hexanes) until the solution becomes slightly cloudy. Then, allow the solution to cool slowly.[8][11]

Q4: How can I confirm the purity of my final product?

A: The purity of your 2-(2,6-Dimethylphenoxy)aniline should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for determining percentage purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any remaining impurities. Melting point analysis is also a good indicator of purity; a sharp melting point range close to the literature value suggests a high degree of purity.

Safety Precautions

Aniline and its derivatives should be handled with care as they can be toxic and are absorbed through the skin.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before handling 2-(2,6-Dimethylphenoxy)aniline and any of the solvents or reagents used in the purification process.

References

  • LookChem. Purification of Aniline. Chempedia. [Link]

  • Covestro Deutschland AG. (2019). Aniline purification process. U.S.
  • Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Changzhou Fangyuan Pharmaceutical Co Ltd. (2020). Recrystallization purification method of enamine salt.
  • MDPI. (2022). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. MDPI. [Link]

  • Various Authors. (2014). Does aniline stick in columns during column chromatography?. ResearchGate. [Link]

  • Takeda Chemical Industries Ltd. (2000). 2-Phenoxyaniline derivatives. U.S.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Kanagathara, N., & Baby Suganthi, A. R. (2020). A brief review on aniline and its derivatives. Materials Today: Proceedings, 33, 4751-4755.
  • The Dow Chemical Company. (1933). Method of separating alkyl anilines. U.S.
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  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Unknown. Crystallization Solvents. [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • ResearchGate. (2015). The Ullmann Ether Condensation. [Link]

  • Agilent. HPLC Column Troubleshooting What Every HPLC User Should Know. [Link]

  • Indian Academy of Sciences. (2003). Synthesis and characterization of polyaniline salts with phenoxy acetic acids by emulsion polymerization.
  • Wikipedia. Ullmann condensation. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(2,6-Dimethylphenoxy)aniline

Welcome to the technical support center for the synthesis of 2-(2,6-Dimethylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and qu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2,6-Dimethylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this valuable compound. Here, we combine established chemical principles with practical, field-proven insights to help you troubleshoot your experiments and optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of 2-(2,6-Dimethylphenoxy)aniline, providing potential causes and actionable solutions.

Q1: My reaction mixture has turned dark brown or black. Is this normal, and can I still isolate my product?

Possible Causes:

  • Copper(I) Oxidation: In Ullmann-type couplings, which are a common method for synthesizing diaryl ethers, the copper(I) catalyst can oxidize to copper(II) species, especially in the presence of air. These copper(II) species can lead to the formation of colored byproducts.

  • Phenol Oxidation: Phenolic starting materials, such as 2,6-dimethylphenol, are susceptible to oxidation, particularly at the high temperatures often required for Ullmann condensations. This can lead to the formation of quinone-like, highly colored impurities.

  • Side Reactions: At elevated temperatures, various side reactions, including polymerization and decomposition of starting materials or the product, can generate tarry, dark-colored impurities.

Solutions:

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the copper catalyst and phenolic starting materials.

  • Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen, which can contribute to oxidative side reactions.

  • Temperature Control: Carefully control the reaction temperature. While Ullmann reactions often require heat, excessive temperatures can accelerate decomposition and the formation of colored impurities.[1]

  • Work-up Procedure: Upon completion of the reaction, a work-up procedure involving filtration through a pad of celite can help remove some of the insoluble copper salts and polymeric materials. Subsequent purification by column chromatography is often necessary to isolate the desired product from the colored impurities.

Q2: The yield of my 2-(2,6-Dimethylphenoxy)aniline is significantly lower than expected. What are the likely reasons?

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, too low a temperature, or deactivation of the catalyst.

  • Side Reactions Consuming Starting Materials: Several side reactions can consume your starting materials, reducing the yield of the desired product. Common side reactions include:

    • Homocoupling: In Ullmann reactions, the aryl halide can couple with itself to form a symmetrical biaryl.[2]

    • Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This is a known side reaction in palladium-catalyzed couplings like the Buchwald-Hartwig amination.[3]

  • Steric Hindrance: The 2,6-dimethylphenoxy group is sterically bulky, which can slow down the desired coupling reaction, allowing more time for side reactions to occur.

Solutions:

  • Reaction Monitoring: Monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Ligand Choice (for Buchwald-Hartwig): If you are using a Buchwald-Hartwig amination approach, the choice of phosphine ligand is critical. Bulky, electron-rich ligands are often required to promote the desired C-N bond formation and minimize side reactions.[4]

  • Base Selection: The choice and stoichiometry of the base are crucial. In Ullmann reactions, a strong base is needed to deprotonate the phenol. In Buchwald-Hartwig reactions, the base plays a key role in the catalytic cycle.[5]

  • Purification Losses: Be mindful of losses during the work-up and purification steps. Ensure your extraction and chromatography conditions are optimized for your product.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 2-(2,6-Dimethylphenoxy)aniline.

Q1: What are the most common synthetic routes to 2-(2,6-Dimethylphenoxy)aniline?

The two most probable synthetic routes for 2-(2,6-Dimethylphenoxy)aniline involve the formation of the ether linkage, which are variations of the Ullmann condensation and the Buchwald-Hartwig amination.

  • Ullmann Condensation: This classic method involves the copper-catalyzed reaction of a 2-haloaniline with 2,6-dimethylphenol in the presence of a base.[2][6]

  • Buchwald-Hartwig Amination: A more modern approach using a palladium catalyst to couple an amine with an aryl halide. In this case, it would likely involve the reaction of 2-aminophenol with a 2-halo-m-xylene or 2-(2,6-dimethylphenoxy)halobenzene with ammonia or an ammonia equivalent.[4][7]

Q2: What are the most common impurities I should expect to see in my crude product?

Based on the likely synthetic routes, you should be aware of the following potential impurities:

  • Unreacted Starting Materials: 2,6-dimethylphenol and the 2-haloaniline (or other starting materials depending on your specific route).

  • Homocoupled Products: Symmetrical biaryls formed from the self-coupling of the aryl halide.

  • Hydrodehalogenated Products: The aryl halide starting material with the halogen replaced by a hydrogen atom.

  • Isomeric Products: If the starting materials are not pure, you may see isomers of the desired product. For instance, if your 2,6-dimethylphenol contains other cresol isomers, you will form the corresponding phenoxy-aniline isomers.

  • Solvent Adducts: Depending on the solvent and reaction conditions, solvent molecules may react to form impurities.

Q3: How can I best purify my crude 2-(2,6-Dimethylphenoxy)aniline?

A multi-step purification strategy is typically required:

  • Aqueous Work-up: An initial aqueous work-up can help remove inorganic salts and water-soluble impurities.

  • Column Chromatography: This is the most effective method for separating the desired product from organic impurities. A silica gel column with a gradient of non-polar to moderately polar solvents (e.g., hexanes and ethyl acetate) is a good starting point.

  • Crystallization: If a suitable solvent system can be found, crystallization can be an excellent final step to obtain a highly pure product.

Common Impurities in 2-(2,6-Dimethylphenoxy)aniline Synthesis

Impurity NameChemical StructurePotential SourceRecommended Analytical Method
2,6-DimethylphenolC₈H₁₀OUnreacted starting materialGC-MS, HPLC
2-Haloaniline (e.g., 2-Bromoaniline)C₆H₆BrNUnreacted starting materialGC-MS, HPLC
Biphenyl-2,2'-diamineC₁₂H₁₂N₂Homocoupling of 2-haloanilineGC-MS, LC-MS
AnilineC₆H₇NHydrodehalogenation of 2-haloanilineGC-MS
Isomeric (Dimethylphenoxy)anilinesC₁₄H₁₅NOImpurities in 2,6-dimethylphenol starting materialHPLC, GC-MS

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general method for assessing the purity of your synthesized 2-(2,6-Dimethylphenoxy)aniline.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of your crude or purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful tool for separating and identifying volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of aromatic amines (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 10 min

  • MS Conditions: Electron ionization (EI) mode, scanning from m/z 40 to 400.

  • Sample Preparation: Prepare a dilute solution of your sample in a suitable solvent like dichloromethane or ethyl acetate.

Reaction Pathway and Impurity Formation

The following diagram illustrates a plausible synthetic route to 2-(2,6-Dimethylphenoxy)aniline via an Ullmann condensation and highlights the formation of common impurities.

G cluster_main Ullmann Condensation reactant1 2,6-Dimethylphenol product 2-(2,6-Dimethylphenoxy)aniline reactant1->product Cu(I) catalyst, Base reactant2 2-Haloaniline reactant2->product impurity1 Biphenyl-2,2'-diamine (Homocoupling) reactant2->impurity1 Self-coupling impurity2 Aniline (Hydrodehalogenation) reactant2->impurity2 Reduction unreacted1 Unreacted 2,6-Dimethylphenol unreacted2 Unreacted 2-Haloaniline

Caption: Ullmann synthesis of 2-(2,6-Dimethylphenoxy)aniline and key impurity pathways.

References

  • Altman, R. A., Shafir, A., Lichtor, P. A., & Buchwald, S. L. (2008). An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. The Journal of Organic Chemistry, 73(1), 284–286.
  • Chen, Z., Jiang, Y., Zhang, L., Guo, Y., & Ma, D. (2019). Oxalic Diamides and tert-Butoxide: Two Types of Ligands Enabling Practical Access to Alkyl Aryl Ethers via Cu-Catalyzed Coupling Reaction. Journal of the American Chemical Society, 141(8), 3541–3549.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 26, 2026, from [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
  • Wikipedia. (2023). Ullmann condensation. Retrieved January 26, 2026, from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved January 26, 2026, from [Link]

  • Torrente, E., & Funes-Ardoiz, I. (2021). The Buchwald–Hartwig Amination After 25 Years. Chemistry – A European Journal, 27(5), 1547-1557.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802.
  • Kashani, S. K., Jessiman, J. E., & Steiner, S. (2021).
  • Dorel, R., & Funes-Ardoiz, I. (2020). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.

Sources

Troubleshooting

troubleshooting guide for the synthesis of 2-(2,6-Dimethylphenoxy)aniline

Technical Support Center: Synthesis of 2-(2,6-Dimethylphenoxy)aniline Welcome to the technical support resource for the synthesis of 2-(2,6-Dimethylphenoxy)aniline. This guide is designed for chemistry professionals enga...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(2,6-Dimethylphenoxy)aniline

Welcome to the technical support resource for the synthesis of 2-(2,6-Dimethylphenoxy)aniline. This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common challenges encountered during the synthesis, providing not just solutions but the underlying chemical principles to empower your experimental design. Our approach is rooted in field-proven insights to ensure both accuracy and practical utility.

The synthesis of 2-(2,6-Dimethylphenoxy)aniline, a sterically hindered diaryl ether amine, is a multi-step process that requires careful control over reaction conditions. The most common and logical pathway involves two key transformations:

  • Formation of the Diaryl Ether Core: Typically achieved via an Ullmann condensation, coupling 2,6-dimethylphenol with an activated aryl halide, such as 2-chloronitrobenzene or 2-fluoronitrobenzene.

  • Reduction of the Nitro Group: Conversion of the intermediate 2-(2,6-Dimethylphenoxy)nitrobenzene to the target aniline.

This guide is structured to troubleshoot issues that may arise in each of these critical stages.

Synthesis_Workflow cluster_0 Part 1: Diaryl Ether Formation cluster_1 Part 2: Nitro Group Reduction A 2,6-Dimethylphenol C Ullmann Condensation (Cu Catalyst, Base) A->C B 2-Halonitrobenzene B->C D 2-(2,6-Dimethylphenoxy)nitrobenzene C->D F Reduction D->F E Reducing Agent (e.g., SnCl₂/HCl, H₂/Pd-C) E->F G 2-(2,6-Dimethylphenoxy)aniline (Final Product) F->G

Caption: Overall synthetic workflow for 2-(2,6-Dimethylphenoxy)aniline.

Part 1: Troubleshooting the Ullmann Condensation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction used to form the C-O diaryl ether bond.[1][2] While effective, its success is highly sensitive to several parameters, especially when dealing with sterically hindered substrates like 2,6-dimethylphenol.[3]

FAQ 1: My reaction shows low to no conversion. What are the likely causes?

This is the most common issue. The root cause often lies with the catalyst, base, or reaction temperature.

  • Cause A: Inactive Catalyst System

    • The Problem: Traditional Ullmann reactions often require harsh conditions (temperatures >200 °C).[4] Modern systems use copper(I) salts (e.g., CuI, CuBr) and ligands to facilitate the reaction at lower temperatures.[2] If your catalyst is inactive, the reaction will not proceed. The steric hindrance from the two methyl groups on the phenol makes this coupling particularly challenging.[3]

    • Troubleshooting Steps:

      • Use Copper(I): Ensure you are using a Cu(I) source like copper(I) iodide. If using copper metal or other copper sources, in situ reduction or activation may be necessary.

      • Add a Ligand: For challenging couplings, the addition of a ligand such as 1,10-phenanthroline or an N,N-dimethyl-amino acid can significantly accelerate the reaction by creating a more soluble and reactive copper complex.[1]

      • Ensure Anhydrous Conditions: Water can hydrolyze the catalyst and interfere with the base. Ensure all glassware is oven-dried and reactants/solvents are anhydrous.

  • Cause B: Incorrect Choice or Amount of Base

    • The Problem: The base's role is to deprotonate the phenol, creating the nucleophilic phenoxide. The base must be strong enough to do this but not so reactive that it causes side reactions. Its solubility is also crucial.

    • Troubleshooting Steps:

      • Base Strength: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is more soluble and often provides better results, albeit at a higher cost. Potassium phosphate (K₃PO₄) is another effective option.

      • Stoichiometry: Use at least 2 equivalents of the base to ensure complete deprotonation and to neutralize the hydrogen halide formed during the reaction.

  • Cause C: Sub-optimal Temperature and Solvent

    • The Problem: Ullmann reactions are notoriously slow and require high temperatures to overcome the activation energy of the C-O bond formation.

    • Troubleshooting Steps:

      • Solvent Choice: Use a high-boiling point, polar aprotic solvent like DMF, NMP, or dimethyl sulfoxide (DMSO). Pyridine can also be effective as it can act as both a solvent and a ligand.

      • Temperature Control: The reaction often requires temperatures between 120-180 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). If no product is observed after several hours, incrementally increase the temperature. Be aware that prolonged heating at very high temperatures can lead to decomposition.

Low_Yield_Troubleshooting Start Low or No Product Yield in Ullmann Reaction CheckCatalyst Is the Catalyst System Optimal? Start->CheckCatalyst CheckBase Is the Base Correct? CheckCatalyst->CheckBase Yes ActionCatalyst Use Cu(I) salt (e.g., CuI). Add a ligand (e.g., phenanthroline). Ensure anhydrous conditions. CheckCatalyst->ActionCatalyst No CheckConditions Are Reaction Conditions (Temp, Solvent) Right? CheckBase->CheckConditions Yes ActionBase Use a strong, non-nucleophilic base (K₂CO₃, Cs₂CO₃). Use ≥ 2 equivalents. CheckBase->ActionBase No ActionConditions Use high-boiling polar solvent (DMF, NMP). Increase temperature incrementally (120-180 °C). Monitor via TLC. CheckConditions->ActionConditions No Success Reaction Proceeds CheckConditions->Success Yes ActionCatalyst->CheckBase ActionBase->CheckConditions ActionConditions->Success

Caption: Troubleshooting flowchart for low yield in the Ullmann condensation step.

Table 1: Recommended Starting Conditions for Ullmann Condensation
ParameterRecommendationRationale
Aryl Halide 2-FluoronitrobenzeneThe C-F bond is highly polarized, making the carbon more susceptible to nucleophilic attack.
Phenol 2,6-DimethylphenolStarting material. Ensure it is pure and dry.
Catalyst Copper(I) Iodide (CuI)A reliable and commercially available Cu(I) source. (10-20 mol%)
Base Potassium Carbonate (K₂CO₃)Cost-effective and efficient. (2.0 - 2.5 equivalents)
Solvent Dimethylformamide (DMF)High boiling point and good solvating properties for the reactants and base.
Temperature 140-160 °CA good starting range to balance reaction rate and potential decomposition.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the catalyst and other reagents at high temperatures.

Part 2: Troubleshooting the Nitro Group Reduction

The reduction of the aromatic nitro group is a standard transformation, but incomplete reactions or side-product formation can occur.

FAQ 2: My reduction is incomplete or has stalled. What should I do?
  • Cause A: Ineffective Reducing Agent or Conditions

    • The Problem: The chosen reducing agent may not be potent enough, or the reaction conditions may not be optimal.

    • Troubleshooting Steps:

      • Tin(II) Chloride (SnCl₂): This is a classic and reliable method. Use an excess of SnCl₂ dihydrate in a solvent like ethanol or ethyl acetate with concentrated HCl. The reaction is often exothermic and typically proceeds to completion at room temperature or with gentle heating.

      • Catalytic Hydrogenation (H₂/Pd-C): This is a cleaner method but can be prone to catalyst poisoning. Ensure the substrate is free of sulfur-containing impurities or residual copper from the previous step, as these can poison the palladium catalyst. If the reaction stalls, try filtering and adding fresh catalyst.

      • Iron in Acid (Fe/HCl or Fe/NH₄Cl): This is an economical and effective method, particularly on a larger scale. It involves heterogeneous conditions, so vigorous stirring is essential.

FAQ 3: I am seeing unexpected side products after the reduction. What are they?
  • The Problem: Over-reduction or partial reduction can lead to impurities like azo or azoxy compounds, which can complicate purification.

  • Troubleshooting Steps:

    • Ensure a sufficient excess of the reducing agent is used to drive the reaction fully to the aniline.

    • Maintain acidic conditions (if using SnCl₂ or Fe) throughout the reaction, as neutral or basic conditions can favor the formation of condensation byproducts.

    • After the reaction is complete, a basic workup (e.g., with NaOH or NaHCO₃ solution) is required to neutralize the acid and deprotonate the anilinium salt to the free aniline before extraction.

Part 3: Purification & Characterization

FAQ 4: How do I effectively purify the final 2-(2,6-Dimethylphenoxy)aniline?
  • The Challenge: The product is an oil or a low-melting solid, and residual starting materials or byproducts can be difficult to remove.

  • Purification Strategy:

    • Aqueous Workup: After the reduction, perform a standard aqueous workup. Neutralize the reaction mixture carefully with a base (e.g., saturated NaHCO₃ or dilute NaOH) and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove excess water.

    • Column Chromatography: This is the most effective method for obtaining a highly pure product.[5]

      • Stationary Phase: Silica gel.

      • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 15-20% ethyl acetate) is typically effective at separating the less polar diaryl ether intermediate from the more polar aniline product.

FAQ 5: What should the ¹H NMR spectrum of the final product look like?
  • The Challenge: Confirming the structure and purity requires correct interpretation of spectroscopic data.

  • Expected ¹H NMR Signals (in CDCl₃):

    • Aromatic Protons: You will see a complex multiplet pattern in the aromatic region (~6.7-7.2 ppm) corresponding to the 7 protons on the two aromatic rings.

    • Amine Protons (-NH₂): A broad singlet will appear around 3.5-4.0 ppm.[6][7] The chemical shift of this peak is concentration-dependent and can be confirmed by a D₂O exchange experiment, where the peak will disappear.

    • Methyl Protons (-CH₃): A sharp singlet integrating to 6 protons will be present in the upfield region, typically around 2.1-2.2 ppm.[7]

Experimental Protocols

Protocol 1: Synthesis of 2-(2,6-Dimethylphenoxy)nitrobenzene via Ullmann Condensation
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dimethylphenol (1.0 eq), 2-fluoronitrobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.15 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous DMF via syringe until the concentration of 2,6-dimethylphenol is approximately 0.5 M.

  • Reaction: Heat the mixture to 150 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using 10% ethyl acetate/hexanes as eluent). The reaction may take 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash them with water (3x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Reduction of 2-(2,6-Dimethylphenoxy)nitrobenzene
  • Reaction Setup: Dissolve the crude 2-(2,6-dimethylphenoxy)nitrobenzene (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution. Slowly add concentrated hydrochloric acid (HCl) with stirring. The reaction is exothermic.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium hydroxide (NaOH) until the pH is >10. Caution: Highly exothermic.

  • Extraction: Extract the resulting suspension with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

References

  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US3931298A - Chemical process for forming 2,6-dimethylaniline.
  • (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.
  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethyl aniline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). A Facile and Efficient Synthesis of Diaryl Amines or Ethers under Microwave Irradiation. Retrieved from [Link]

  • Google Patents. (n.d.). US3337642A - Process for the purification of 2, 6-dimethylphenol.
  • Google Patents. (n.d.). Production of 2,6-dimethyl aniline from 2,6-dimethyl cyclohexyl amine.
  • ResearchGate. (n.d.). 2-[(2,6-Diethylphenyl)iminomethyl]-N-(2-methoxyphenyl)aniline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • (n.d.).
  • ACS Publications. (n.d.). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Retrieved from [Link]

  • PMC - PubMed Central - NIH. (n.d.). NMR Characterization of Lignans. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Optimization

optimizing reaction conditions for 2-(2,6-Dimethylphenoxy)aniline synthesis

Welcome to the technical support center for the synthesis of 2-(2,6-dimethylphenoxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2,6-dimethylphenoxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our approach is rooted in explaining the why behind experimental choices, ensuring you can adapt and optimize the protocols for your specific needs.

Introduction: Navigating the Synthesis of a Sterically Hindered Diaryl Ether Amine

The synthesis of 2-(2,6-dimethylphenoxy)aniline involves the formation of a C-O bond between a phenol and an aryl halide/amine, a class of reactions that can be challenging due to the steric hindrance posed by the 2,6-dimethylphenyl group. The two primary and most effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. This guide will cover both, with a focus on practical troubleshooting and optimization.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2-(2,6-dimethylphenoxy)aniline.

Problem 1: Low or No Product Yield

Q: I am attempting the synthesis of 2-(2,6-dimethylphenoxy)aniline, but I am observing very low to no conversion of my starting materials. What are the likely causes and how can I address them?

A: Low or no yield in this synthesis is a common issue, often related to the sterically demanding nature of the 2,6-dimethylphenol substrate. The root cause typically lies in suboptimal reaction conditions, catalyst deactivation, or issues with reagent quality. Here is a systematic approach to troubleshooting this problem.

For Ullmann Condensation (Copper-Catalyzed):

  • Insufficient Temperature: Classical Ullmann reactions often require high temperatures (typically >150 °C) to overcome the activation energy, especially with hindered substrates.[1]

    • Solution: Gradually increase the reaction temperature in increments of 10-15 °C. Ensure your solvent has a sufficiently high boiling point (e.g., DMF, DMAc, or 1,4-dioxane).

  • Catalyst Inactivity: The copper source's activity is crucial.

    • Solution: Use freshly purchased, high-purity copper(I) iodide (CuI) or copper(I) oxide (Cu₂O). If using copper powder, consider activating it by washing with a dilute acid to remove surface oxides.

  • Inadequate Ligand Assistance: For sterically hindered substrates, a ligand is often necessary to facilitate the reaction at lower temperatures.[2]

    • Solution: Introduce a suitable ligand such as L-proline, N,N-dimethylglycine, or a phenanthroline derivative. These can stabilize the copper catalyst and promote the coupling.[3]

For Buchwald-Hartwig Amination (Palladium-Catalyzed):

  • Incorrect Ligand Choice: The choice of phosphine ligand is critical for the success of Buchwald-Hartwig reactions, particularly with challenging substrates.[4] Bulky, electron-rich ligands are generally preferred as they promote the formation of the active monoligated palladium species.[4]

    • Solution: Employ a third-generation Buchwald ligand such as XPhos, SPhos, or RuPhos. These are specifically designed to facilitate the coupling of sterically hindered substrates.

  • Catalyst Precursor and Activation: The palladium precatalyst must be efficiently reduced to the active Pd(0) species.

    • Solution: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a precatalyst that readily forms Pd(0) in situ. Ensure your reagents and solvent are thoroughly degassed to prevent oxidation of the catalyst.

  • Base Incompatibility: The choice of base is crucial and can significantly impact the reaction outcome.[5]

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions. However, if you are experiencing issues, consider other strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).

General Considerations:

  • Reagent and Solvent Purity: Ensure all reagents are of high purity and that solvents are anhydrous and degassed.[6] Water and oxygen can deactivate the catalysts in both reaction types.

  • Inert Atmosphere: Both Ullmann and Buchwald-Hartwig reactions are sensitive to air.[7] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

Problem 2: Significant Formation of Side Products

Q: My reaction is producing the desired product, but I am also seeing significant amounts of side products, making purification difficult. What are these side products and how can I minimize their formation?

A: The formation of side products is a common challenge. Identifying the likely side products can help in optimizing the reaction conditions to suppress their formation.

Common Side Products and Their Mitigation:

Side ProductLikely CauseMitigation Strategy
Homocoupling of Aryl Halide High catalyst loading or temperature.Reduce the catalyst loading and/or reaction temperature.
Hydrodehalogenation of Aryl Halide Presence of a hydrogen source (e.g., water, protic solvents) and a reducing environment.Ensure strictly anhydrous conditions. Use a non-protic solvent.
N-Arylation at an Alternative Position In cases of substrates with multiple reactive sites.This is less of a concern with aniline itself but be mindful with more complex aniline derivatives.
Decomposition of Starting Materials or Product Excessive heat or prolonged reaction times.Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.[6] Consider lowering the reaction temperature.
Problem 3: Difficulty in Product Purification

Q: I have successfully synthesized the product, but I am struggling to purify it from the reaction mixture. What are the recommended purification strategies?

A: Purifying 2-(2,6-dimethylphenoxy)aniline can be challenging due to residual starting materials, catalyst, and byproducts. A multi-step approach is often necessary.

Recommended Purification Protocol:

  • Aqueous Workup: After cooling the reaction mixture, quench it with water. If a palladium catalyst was used, you might consider a wash with an aqueous solution of a thiol-containing scavenger resin to remove residual palladium.

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine to remove inorganic salts and polar impurities.

  • Column Chromatography: This is often the most effective method for separating the product from closely related impurities.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A non-polar/polar solvent system like a gradient of ethyl acetate in hexanes is a good starting point. The exact ratio will need to be determined by TLC analysis.

  • Crystallization (if applicable): If the purified product is a solid, crystallization can be an excellent final purification step to achieve high purity.

    • Solvent System: Experiment with different solvent systems, such as ethanol/water or hexanes/ethyl acetate, to find conditions that yield high-quality crystals.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for 2-(2,6-dimethylphenoxy)aniline: Ullmann or Buchwald-Hartwig?

A1: Both methods are viable, but for sterically hindered substrates like 2-(2,6-dimethylphenoxy)aniline, the Buchwald-Hartwig amination is often the preferred method in modern organic synthesis .[4][8] The development of highly active and sterically demanding phosphine ligands has made the palladium-catalyzed approach more reliable and higher-yielding under milder conditions compared to the often harsh conditions of the classical Ullmann reaction.[4] However, recent advancements in ligand-assisted copper catalysis have also made the Ullmann condensation a more attractive option than in the past.[2][3]

Comparison of Ullmann and Buchwald-Hartwig Methods:

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper-based (CuI, Cu₂O, Cu powder)Palladium-based (Pd(OAc)₂, Pd₂(dba)₃)
Ligand Often requires a simple ligand (e.g., L-proline, diamines) for hindered substrates.Requires bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).
Temperature Typically high (120-220 °C), though modern methods can be milder.[9]Generally milder (80-120 °C).
Substrate Scope Can be limited for very hindered substrates.Generally broader, especially with modern ligands.[4]
Cost Copper catalysts are generally less expensive.Palladium catalysts and specialized ligands can be more expensive.

Q2: What is the mechanistic basis for the beneficial effect of bulky ligands in the Buchwald-Hartwig amination of sterically hindered substrates?

A2: The catalytic cycle of the Buchwald-Hartwig amination involves several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[10] For sterically hindered substrates, the reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst, is often the rate-limiting step.

Bulky, electron-rich phosphine ligands promote this crucial step in two ways:

  • Steric Push: The steric bulk of the ligand destabilizes the palladium intermediate, promoting the reductive elimination to relieve this steric strain.

  • Electronic Effect: The electron-donating nature of the ligand increases the electron density on the palladium center, which also facilitates the reductive elimination process.

This is why the development of ligands like those from the Buchwald group has been instrumental in expanding the scope of this reaction to include challenging substrates.[4]

Q3: Can you provide a starting experimental protocol for the synthesis?

A3: The following protocol is a generalized procedure based on modern Buchwald-Hartwig amination conditions and should be optimized for your specific setup.

Experimental Protocol: Buchwald-Hartwig Synthesis of 2-(2,6-Dimethylphenoxy)aniline

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.5-2.0 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.[7]

  • Addition of Reagents: Under a positive pressure of inert gas, add 2-bromoaniline (1.0 equivalent), 2,6-dimethylphenol (1.2 equivalents), and anhydrous, degassed toluene.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - 2-Bromoaniline - 2,6-Dimethylphenol - Pd₂(dba)₃ - XPhos - NaO-t-Bu glassware Oven-dry Glassware reagents->glassware solvent Degas Anhydrous Toluene glassware->solvent setup Assemble under Inert Atmosphere (Ar/N₂) solvent->setup add_reagents Add Reagents and Solvent setup->add_reagents heat Heat to 100-110 °C with Stirring add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product purify->characterize

Caption: A typical experimental workflow for the synthesis of 2-(2,6-dimethylphenoxy)aniline.

Troubleshooting Decision Tree

G start Low or No Yield q1 Using Ullmann or Buchwald-Hartwig? start->q1 ullmann Ullmann (Cu-catalyzed) q1->ullmann Ullmann buchwald Buchwald-Hartwig (Pd-catalyzed) q1->buchwald B-H u_q1 Reaction Temp > 150 °C? ullmann->u_q1 b_q1 Using a Bulky Phosphine Ligand? buchwald->b_q1 u_sol1 Increase Temperature u_q1->u_sol1 No u_q2 Using Fresh Cu(I) Source? u_q1->u_q2 Yes u_sol2 Use Fresh/Activated Cu(I) u_q2->u_sol2 No u_q3 Is a Ligand Present? u_q2->u_q3 Yes u_sol3 Add Ligand (e.g., L-proline) u_q3->u_sol3 No b_q2 Reagents/Solvent Anhydrous & Degassed? u_q3->b_q2 Yes b_sol1 Switch to XPhos, SPhos, etc. b_q1->b_sol1 No b_q1->b_q2 Yes b_sol2 Ensure Dry & Inert Conditions b_q2->b_sol2 No b_q3 Base Appropriate? b_q2->b_q3 Yes b_sol3 Try NaO-t-Bu or LHMDS

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(2,6-Dimethylphenoxy)aniline

Welcome to the dedicated technical support guide for the synthesis of 2-(2,6-dimethylphenoxy)aniline. This resource is designed for researchers, chemists, and process development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(2,6-dimethylphenoxy)aniline. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide actionable, field-tested insights rooted in established chemical principles to help you optimize your reaction outcomes.

Introduction: The Ullmann Condensation Approach

The synthesis of 2-(2,6-dimethylphenoxy)aniline is most commonly achieved via an Ullmann condensation, a copper-catalyzed cross-coupling reaction. Typically, this involves the reaction of 2,6-dimethylphenol with 2-chloro- or 2-bromonitrobenzene, followed by the reduction of the resulting nitro-intermediate. While robust, this pathway is susceptible to several side reactions that can impact yield and purity.

This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic understanding and supported by authoritative literature.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems. Each entry details the potential causes and provides step-by-step protocols for resolution.

Issue 1: Low Yield of the Desired 2-(2,6-Dimethylphenoxy)-1-nitrobenzene Intermediate

Question: My Ullmann condensation reaction between 2,6-dimethylphenol and 2-halonitrobenzene is resulting in a low yield (<50%) of the desired ether product. What are the likely causes and how can I improve the conversion?

Answer: Low yields in this Ullmann coupling are frequently traced back to three primary factors: catalyst inactivation, suboptimal reaction conditions, or competing side reactions.

Root Causes & Corrective Actions:

  • Catalyst Choice and Inactivation: The choice of copper source and ligand is critical. While traditional copper powder or copper(I) salts can be effective, they often require high temperatures and can be prone to deactivation.

    • Expert Insight: Modern ligand-accelerated Ullmann condensations offer significantly improved yields at lower temperatures. Ligands like 1,10-phenanthroline or L-proline can stabilize the copper catalyst and facilitate the reductive elimination step.

    • Troubleshooting Protocol:

      • Switch to a Ligand-Accelerated System: Replace traditional copper catalysts with a CuI/L-proline or CuI/1,10-phenanthroline system.

      • Ensure an Anhydrous, Inert Atmosphere: Oxygen can oxidize the active Cu(I) species to inactive Cu(II). Rigorously degas your solvent and maintain the reaction under a nitrogen or argon atmosphere.

      • Use High-Purity Reagents: Impurities in the 2,6-dimethylphenol or the solvent can chelate to the copper catalyst and inhibit its activity.

  • Suboptimal Base and Temperature: The base plays a crucial role in deprotonating the phenol, and the temperature must be sufficient to overcome the activation energy without promoting decomposition.

    • Causality: A base that is too weak will result in a low concentration of the active phenoxide nucleophile. Conversely, excessively high temperatures can lead to thermal degradation of the starting materials and product.

    • Optimization Workflow:

      • Base Selection: Use a non-nucleophilic, strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is often superior due to its higher solubility.

      • Temperature Screening: Screen temperatures ranging from 120°C to 160°C. Use a high-boiling point polar aprotic solvent like DMF, DMAc, or NMP.

  • Competing Reductive Dehalogenation: The 2-halonitrobenzene can undergo reductive dehalogenation to form nitrobenzene, particularly at high temperatures in the presence of a base and a hydrogen source (e.g., trace water).

    • Mitigation Strategy: Employing a well-controlled, ligand-associated catalytic system at the lowest effective temperature can minimize this side reaction.

Workflow Diagram: Optimizing the Ullmann Condensation

Ullmann_Optimization start Low Yield Issue catalyst Catalyst System Check Copper Source Check Ligand Ensure Inert Atmosphere start->catalyst Evaluate conditions Reaction Conditions Select Strong Base (K₂CO₃/Cs₂CO₃) Optimize Temperature (120-160°C) Choose High-Boiling Solvent start->conditions Evaluate side_reactions Side Reactions Reductive Dehalogenation Homocoupling of Phenol start->side_reactions Consider solution Optimized Yield catalyst->solution Implement Ligand-Accelerated System conditions->solution Screen & Optimize side_reactions->solution Minimize via Lower Temp & Ligand

Caption: Decision workflow for troubleshooting low yields in the Ullmann condensation step.

Issue 2: Formation of Isomeric and Dimeric Impurities

Question: My final 2-(2,6-Dimethylphenoxy)aniline product is contaminated with several impurities that are difficult to separate by column chromatography. What are these and how can I prevent their formation?

Answer: The primary impurities in this synthesis are typically the result of diaryl ether scrambling (Chapman rearrangement) or oxidative homocoupling of the starting phenol.

Root Causes & Prevention:

  • Chapman Rearrangement: Under high thermal stress, the initially formed diaryl ether can undergo a rearrangement to form an isomeric N-arylanilide, which upon hydrolysis and reduction leads to isomeric amine impurities. While less common for this specific substrate, it remains a possibility at excessive temperatures.

    • Mechanism Insight: This intramolecular rearrangement is driven by thermodynamics and is exacerbated by very high reaction temperatures (>180°C).

    • Preventative Measure: The most effective way to prevent this is by maintaining strict temperature control during the Ullmann coupling. The use of modern catalytic systems allows for lower reaction temperatures, effectively shutting down this pathway.

  • Oxidative Homocoupling of 2,6-Dimethylphenol: In the presence of the copper catalyst and trace oxygen, 2,6-dimethylphenol can couple to form 3,3',5,5'-tetramethyl-4,4'-diphenoquinone, which can lead to colored, high-molecular-weight impurities in the final product.

    • Mechanism Insight: This process is mediated by a Cu(II) species, which is formed by the oxidation of the active Cu(I) catalyst by atmospheric oxygen.

    • Prevention Protocol:

      • Rigorous Inert Atmosphere: As mentioned previously, maintaining a strictly oxygen-free environment is paramount. Use Schlenk techniques or a glovebox for reagent handling.

      • Order of Addition: Add the copper catalyst to the reaction mixture after it has been thoroughly degassed and blanketed with an inert gas.

Side Reaction Pathways Diagram

Side_Reactions cluster_main Desired Ullmann Pathway cluster_side1 Homocoupling Side Reaction cluster_side2 Chapman Rearrangement (High Temp) A 2,6-Dimethylphenol C 2-(2,6-Dimethylphenoxy)-1-nitrobenzene A->C Cu(I) catalyst, Base E 3,3',5,5'-Tetramethyl- 4,4'-diphenoquinone A->E Cu(II), O₂ B 2-Halonitrobenzene B->C D 2-(2,6-Dimethylphenoxy)aniline C->D Reduction (e.g., H₂, Pd/C) F Isomeric Amide Impurity C->F >180°C

Caption: Main synthetic route versus common side reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What is the best method for the reduction of the nitro-intermediate?

A1: Catalytic hydrogenation is the cleanest and most efficient method. Using palladium on carbon (5-10% Pd/C) under a hydrogen atmosphere (from balloon pressure to 50 psi) in a solvent like ethanol, methanol, or ethyl acetate provides high yields of the final aniline with minimal byproducts. Chemical reductions using reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media are also effective but can generate metallic waste streams that require more complex workup procedures.

Q2: My final product is showing a pink or purple discoloration upon standing. Why is this happening and how can I prevent it?

A2: Anilines, particularly those with electron-donating groups, are susceptible to air oxidation. The discoloration is due to the formation of small quantities of highly colored, oxidized dimeric or polymeric species. To prevent this:

  • Storage: Store the final product under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored vial to protect it from air and light.

  • Purification: During workup, a wash with a dilute solution of a reducing agent like sodium bisulfite can sometimes help remove initial colored impurities. For long-term storage, ensuring the product is completely free of residual metal catalysts from the reduction step is crucial, as these can accelerate oxidation.

Q3: Can I use 2-fluoronitrobenzene instead of the chloro- or bromo-analogs?

A3: Yes, 2-fluoronitrobenzene can be used and is often more reactive in nucleophilic aromatic substitution reactions. However, its reactivity can sometimes lead to a less selective reaction profile if not properly controlled. The choice between 2-chloro, 2-bromo, and 2-fluoronitrobenzene often comes down to a balance of reactivity, cost, and availability. For Ullmann-type conditions, chloro- and bromo-aromatics are more traditionally cited.

Quantitative Data Summary

ParameterTraditional UllmannLigand-Accelerated UllmannKey Consideration
Catalyst Loading 5-20 mol% Cu powder/CuI1-5 mol% CuILower catalyst loading reduces cost and metal waste.
Ligand Loading N/A2-10 mol% (e.g., L-proline)Ligand is crucial for efficiency and lower temperatures.
Temperature 150 - 200 °C110 - 140 °CLower temperatures prevent thermal degradation and side reactions.
Typical Yield 40 - 65%75 - 95%Significant improvement in process efficiency.
Reaction Time 12 - 24 hours4 - 12 hoursFaster reaction times improve throughput.

References

  • Title: The Copper-Catalyzed N-Arylation of L-Proline Source: Organic Letters, 2004, 6 (16), pp 2805–2808 URL: [Link]

  • Title: The Chapman Rearrangement Source: Chemical Reviews, 1961, 61 (6), pp 567–594 URL: [Link]

  • Title: Oxidative Coupling of Phenols and the Synthesis of Polyphenylene Ethers Source: Journal of Polymer Science Part A: Polymer Chemistry, 2003, 41 (13), pp 1955-1968 URL: [Link]

  • Title: A Review on the Reduction of Nitroarenes Source: Current Organic Synthesis, 2012, 9 (3), pp 301-314 URL: [Link]

Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2,6-Dimethylphenoxy)aniline

As Senior Application Scientists, we understand that synthesizing complex organic molecules like 2-(2,6-Dimethylphenoxy)aniline presents unique challenges. This guide is structured to provide direct, actionable solutions...

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we understand that synthesizing complex organic molecules like 2-(2,6-Dimethylphenoxy)aniline presents unique challenges. This guide is structured to provide direct, actionable solutions to common problems encountered during its synthesis, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to not only solve immediate issues but also to strategically optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the standard industrial approach for synthesizing 2-(2,6-Dimethylphenoxy)aniline?

The most robust and widely adopted method is a two-step process. It begins with a copper-catalyzed Ullmann condensation (an ether synthesis) between 2,6-dimethylphenol and an activated aryl halide, typically 1-chloro-2-nitrobenzene or 1-bromo-2-nitrobenzene.[1][2] This is followed by the chemical reduction of the nitro group on the resulting intermediate, 2-(2,6-dimethylphenoxy)-1-nitrobenzene, to afford the target aniline.[3][4]

Q2: Why is the Ullmann condensation favored over other etherification methods for this specific molecule?

The Ullmann condensation is particularly well-suited for this synthesis due to several factors. Traditional Williamson ether synthesis, which requires deprotonation of the phenol followed by an SNAr reaction, would be very slow with an unactivated halide like 1-chloro-2-nitrobenzene. The Ullmann reaction, however, is specifically designed for coupling aryl halides with nucleophiles.[2][5] While modern palladium-catalyzed Buchwald-Hartwig etherifications are an alternative, the copper-catalyzed Ullmann reaction often proves more cost-effective for large-scale production, using a less expensive metal catalyst.[5][6]

Q3: What are the most critical parameters that dictate the success and yield of the initial Ullmann coupling step?

The yield of the Ullmann ether synthesis is highly sensitive to a combination of factors. The choice and quality of the copper catalyst (Cu(I) salts like CuI are common), the strength and nature of the base (e.g., K₂CO₃, Cs₂CO₃), the reaction temperature, and the selection of a high-boiling polar aprotic solvent (e.g., DMF, DMSO, NMP) are all interdependent and must be carefully optimized.[2][7] Furthermore, the use of a suitable ligand can dramatically accelerate the reaction and allow for milder conditions.[7]

Q4: What is the primary cause of side-product formation in the Ullmann step?

A common side reaction is the reductive dehalogenation of the aryl halide (Ar-X → Ar-H), which can be exacerbated by protic impurities or excessively high temperatures.[8] Another potential issue is the homocoupling of the aryl halide to form a biaryl impurity. Both of these unwanted pathways compete with the desired C-O bond formation.

Troubleshooting Guide: From Starting Materials to Final Product

This section provides a systematic approach to diagnosing and resolving common experimental failures.

Problem 1: Low or No Conversion in the Ullmann Condensation Step

Symptom: TLC or GC-MS analysis shows predominantly unreacted 2,6-dimethylphenol and 1-chloro-2-nitrobenzene, even after extended reaction times.

Causality Analysis: This issue typically points to a failure in the catalytic cycle. The active species is believed to be a Cu(I) complex, and its formation and reactivity can be hindered by several factors.[7] The base must be strong enough to deprotonate the phenol, creating the phenoxide which then coordinates to the copper center. The entire process requires sufficient thermal energy to overcome the activation barriers for oxidative addition and reductive elimination.

Troubleshooting Workflow

Caption: Systematic troubleshooting path for low Ullmann condensation conversion.

Problem 2: Significant Impurity Profile, Including Dehalogenation

Symptom: The crude product contains multiple spots on TLC or peaks in GC-MS, with a notable peak corresponding to the mass of nitrobenzene (from dehalogenation of 1-chloro-2-nitrobenzene).

Causality Analysis: The formation of side products is often a kinetic issue. If the desired C-O coupling is slow, alternative pathways like dehalogenation or homocoupling become more competitive.[8] Modern Ullmann protocols mitigate this by using ligands that coordinate to the copper center. These ligands stabilize the catalyst, accelerate the rate-limiting reductive elimination step, and increase selectivity for the desired product, often allowing for lower, less destructive reaction temperatures.[7]

Recommended Solution: Implement a Ligand-Accelerated Protocol

Amino acid-based ligands are particularly effective. While L-proline is a common choice, it can undergo a competing N-arylation reaction.[9] N,N-dimethylglycine is an excellent alternative as it lacks an N-H bond and therefore cannot be consumed as a substrate, leading to more robust and reproducible results.[9]

Experimental Protocol: N,N-Dimethylglycine-Promoted Ullmann Condensation

  • Inert Atmosphere: To a dry, oven-baked flask equipped with a reflux condenser and magnetic stirrer, add CuI (5 mol%), N,N-dimethylglycine (15 mol%), and anhydrous Cs₂CO₃ (2.0 equivalents).

  • Reagent Addition: Add 2,6-dimethylphenol (1.0 equivalent) and 1-chloro-2-nitrobenzene (1.1 equivalents).

  • Solvent: Add anhydrous dioxane or DMSO.

  • Degassing: Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes.

  • Heating: Heat the reaction mixture to 90-110 °C. The lower temperature is a key advantage of using a ligand.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS every 4-6 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water to remove the base and solvent. Further wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude 2-(2,6-dimethylphenoxy)-1-nitrobenzene via column chromatography.

Problem 3: Incomplete Reduction of the Nitro Intermediate

Symptom: The final product is a mixture of the desired 2-(2,6-Dimethylphenoxy)aniline and the starting material for this step, 2-(2,6-dimethylphenoxy)-1-nitrobenzene.

Causality Analysis: The reduction of an aromatic nitro group is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates. A failure to achieve full conversion means either the reducing agent was depleted or the reaction conditions were not sufficient to drive the final reduction steps.

Comparative Solutions

MethodReducing SystemKey ConsiderationsCommon Pitfalls
Metal/Acid Reduction SnCl₂·2H₂O in acidic EtOH or Fe/HClStoichiometric reaction. Requires a strong acid environment. The workup involves basification to free the amine.Insufficient acid will stall the reaction. The intermediate ammonium salt must be neutralized to isolate the free amine.[3]
Catalytic Hydrogenation H₂ gas with Pd/C or PtO₂ catalystCatalytic process, cleaner workup.Catalyst may be old or poisoned. Incomplete conversion if H₂ pressure is too low or reaction time is insufficient.

Reaction Pathway: Nitro Group Reduction

G Nitro Ar-NO₂ (Nitro Intermediate) ReducingAgent [H] (e.g., Sn/HCl or H₂/Pd-C) Nitro->ReducingAgent + 6[H] Intermediates Ar-NO → Ar-NHOH (Nitroso & Hydroxylamine) ReducingAgent->Intermediates Stepwise Reduction Amine Ar-NH₂ (Target Aniline) Intermediates->Amine

Caption: The multi-step pathway for the reduction of a nitro group to an amine.

Troubleshooting Steps:

  • For SnCl₂/HCl: Ensure you are using concentrated HCl to maintain a low pH. Use a sufficient excess of SnCl₂ (typically 3-5 equivalents). After the reaction, carefully add a strong base (e.g., NaOH solution) until the solution is strongly alkaline (pH > 12) to deprotonate the resulting ammonium salt and precipitate tin salts.

  • For Catalytic Hydrogenation: Use fresh, high-quality Pd/C catalyst. Ensure the system is properly purged and maintained under a positive pressure of hydrogen (a balloon is often sufficient for lab scale, but a Parr shaker is more robust). If the reaction stalls, filtering and adding a fresh portion of the catalyst can sometimes restart it.

References

  • Title: Ullmann Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst Source: MDPI URL: [Link]

  • Title: Ullmann reaction Source: Wikipedia URL: [Link]

  • Title: Ullmann condensation Source: Wikipedia URL: [Link]

  • Title: Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers Source: PMC - NIH URL: [Link]

  • Title: Reduction of nitrobenzene (HL) Source: YouTube URL: [Link]

  • Title: Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae Source: MDPI URL: [Link]

  • Title: N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides Source: ACS Publications - Organic Letters URL: [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 2-(2,6-Dimethylphenoxy)aniline

Welcome to the technical support resource for the purification of 2-(2,6-Dimethylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 2-(2,6-Dimethylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the column chromatography of this moderately polar, basic aromatic amine. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs)

Q1: Why is 2-(2,6-Dimethylphenoxy)aniline challenging to purify using standard silica gel chromatography? A1: The primary challenge arises from the basicity of the aniline nitrogen. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[1][2] These acidic sites can engage in a strong acid-base interaction with the basic aniline, leading to several common problems:

  • Peak Tailing: The compound "smears" or "tails" down the column, resulting in broad elution bands and poor separation from impurities.[2]

  • Irreversible Adsorption: A portion of the compound can bind so strongly that it fails to elute from the column, leading to reduced yield.[3]

  • On-Column Degradation: The acidic environment of the silica can potentially catalyze the degradation of sensitive compounds.[4][5]

Q2: My crude product is a dark brown oil, but the pure compound should be a white solid. What causes this discoloration? A2: Aniline and its derivatives are notoriously susceptible to air oxidation.[6][7] Over time, or in the presence of trace metal catalysts, they can form highly colored, often polymeric, oxidation byproducts. This discoloration is a common observation in crude reaction mixtures. These colored impurities are typically highly polar and can often be separated during chromatography, either by remaining at the origin (top of the column) or by requiring a much stronger solvent system to elute after your target compound has been collected.

Q3: How do I choose the right starting solvent system for my TLC analysis? A3: A systematic approach is best. Start with a binary mixture of a non-polar and a moderately polar solvent. For a compound like 2-(2,6-Dimethylphenoxy)aniline, a good starting point is a 9:1 or 4:1 mixture of Hexanes:Ethyl Acetate.[3]

  • If the spot remains at the baseline (Rf = 0), the solvent is not polar enough. Increase the proportion of ethyl acetate.

  • If the spot runs with the solvent front (Rf = 1), the solvent is too polar. Decrease the proportion of ethyl acetate. The goal is to find a solvent system that gives your target compound an Rf value between 0.2 and 0.35 on the TLC plate, as this range typically provides the best resolution in column chromatography.[1]

Q4: Is UV light sufficient for visualizing 2-(2,6-Dimethylphenoxy)aniline on a TLC plate? A4: Yes, in most cases. The molecule contains two aromatic rings, making it highly conjugated. Aromatic and conjugated systems strongly absorb short-wave UV light (254 nm).[8][9] When using a TLC plate impregnated with a fluorescent indicator (labeled as F₂₅₄), the compound will appear as a dark spot against a glowing green background. This non-destructive method is the preferred first choice for visualization.[10][11]

Troubleshooting Guide: From Streaks to Separation

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: My compound is streaking badly on the TLC plate and I'm getting poor separation.

  • Question: I've developed a TLC in 4:1 Hexanes:Ethyl Acetate. My product spot is a long, vertical streak instead of a tight circle, making it impossible to resolve from a nearby impurity. What's happening?

  • Answer & Solution: This is a classic sign of an acid-base interaction between your basic aniline and the acidic silica gel.[2] The streak occurs because the molecule is "sticking" to the acidic sites.

    • The Fix: Neutralize the silica's acidity by adding a small amount of a volatile base to your eluent. The standard practice is to add 0.5-1% triethylamine (Et₃N) to your chosen solvent system (e.g., for 100 mL of eluent, add 0.5-1 mL of Et₃N).[1] Re-run the TLC with this modified eluent. You should observe a significant improvement, with the spot becoming much more compact and the Rf value likely increasing. This same modified eluent should then be used for the column itself.

Problem 2: I've run my column, but my yield is very low. I suspect the compound is stuck on the silica.

  • Answer & Solution: It's highly likely a significant portion of your product is irreversibly adsorbed to the acidic stationary phase.[3] While some of it may be unrecoverable, you can attempt to salvage it.

    • The Fix: After you have finished your primary elution, "flush" the column with a highly polar solvent mixture that includes a base. A good flushing system is 90:10:1 Dichloromethane:Methanol:Triethylamine . This highly polar mixture is designed to strip most compounds off the silica. Collect this flush as a single large fraction, evaporate the solvent, and analyze the residue. It will likely contain your remaining product, albeit mixed with other polar impurities. This recovered material may require a second, more careful chromatographic purification using the proper amine-modified eluent. For future runs, always incorporate triethylamine in the eluent from the beginning.

Problem 3: My compound co-elutes with an unknown impurity, even with triethylamine in the eluent.

  • Question: I've solved the tailing issue with 1% Et₃N, but my product (Rf=0.3) is still inseparable from an impurity (Rf=0.32). How can I improve the separation?

  • Answer & Solution: When two compounds have very similar Rf values, you need to alter the selectivity of the chromatographic system. This is achieved by changing the nature of the solvent interactions.

    • The Fix: Change the solvent composition. Instead of a Hexanes/Ethyl Acetate system, try a different combination. A good alternative to explore is a Dichloromethane (DCM)/Methanol system (again, with 1% Et₃N). DCM offers different interactions than hexanes, and this change is often enough to alter the relative retention of compounds, improving separation. Start with a high ratio of DCM to Methanol (e.g., 99:1) and gradually increase the methanol content in your TLC trials to find an optimal new system.

Data Presentation & Protocols

Table 1: Common Solvent Systems & Properties
SolventPolarity IndexRole in ChromatographyNotes for Aniline Purification
n-Hexane0.1Non-polar mobile phase componentStandard choice for the non-polar portion of the eluent.
Dichloromethane (DCM)3.1Moderately polar mobile phase componentGood alternative to Ethyl Acetate for altering selectivity.
Ethyl Acetate (EtOAc)4.4Polar mobile phase componentCommon polar modifier mixed with hexanes.
Methanol (MeOH)5.1Highly polar mobile phase componentUsed in small amounts with DCM for more polar compounds.
Triethylamine (Et₃N)1.8Basic ModifierCrucial additive (0.5-1%) to prevent tailing of basic amines.[1]
Experimental Protocol: TLC Analysis & Eluent Selection
  • Preparation: Prepare stock solutions of several solvent systems. For example:

    • System A: 9:1 Hexanes:EtOAc

    • System B: 4:1 Hexanes:EtOAc

    • System C: 1:1 Hexanes:EtOAc

    • Prepare a "modified" version of the most promising system by adding 1% v/v triethylamine.

  • Spotting: Dissolve a small amount of your crude material in a volatile solvent (e.g., DCM). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate (F₂₅₄).

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualization & Analysis:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the plate under a UV lamp (254 nm) and circle any visible spots.[10]

    • Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent traveled).

    • The optimal system will show the product spot with an Rf of ~0.2-0.35 and maximum separation from all other spots.[1] This is the system you will use for the main column.

Visualization: Workflows & Logic

A clear workflow is essential for reproducible results. The following diagram outlines the logical steps from crude material to purified product.

Chromatography_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Crude Crude Material TLC 1. TLC Analysis (Screen Solvents + Add Et3N) Crude->TLC Select 2. Select Optimal Eluent (Rf = 0.2-0.35) TLC->Select Pack 3. Pack Column (with selected eluent) Select->Pack Load 4. Load Sample (Dry loading preferred) Pack->Load Elute 5. Elute & Collect Fractions Load->Elute Analyze 6. Analyze Fractions (by TLC) Elute->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Standard workflow for column chromatography purification.

The next diagram provides a decision tree for troubleshooting common issues.

Troubleshooting_Tree Start Problem Observed during TLC/Column Tailing Tailing or Streaking? Start->Tailing PoorSep Poor Separation? Start->PoorSep NoElute Compound Not Eluting? Start->NoElute Tailing_Cause Cause: Acid-Base Interaction with Silica Tailing->Tailing_Cause PoorSep_Cause Cause: Insufficient Selectivity PoorSep->PoorSep_Cause NoElute_Cause Cause: Eluent is Not Polar Enough NoElute->NoElute_Cause Tailing_Sol Solution: Add 1% Triethylamine to Eluent Tailing_Cause->Tailing_Sol PoorSep_Sol Solution: Change Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) PoorSep_Cause->PoorSep_Sol NoElute_Sol Solution: Gradually Increase Eluent Polarity NoElute_Cause->NoElute_Sol

Caption: Troubleshooting decision tree for purifying basic amines.

References

  • Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. (n.d.). MDPI. Retrieved from [Link]

  • method 8131 aniline and selected derivatives by gas chromatography. (1996). EPA. Retrieved from [Link]

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Purification of Aniline. (n.d.). LookChem. Retrieved from [Link]

  • I want good solvent system in TLC in aniline and ketone compound? (2017, May 10). ResearchGate. Retrieved from [Link]

  • Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. (2021). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • TLC stains. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! (2023, May 14). Dr. Aman. Retrieved from [Link]

  • Detect aninline. (2017, June 14). ResearchGate. Retrieved from [Link]

  • Trouble with Column Chromatography of phenolic compounds. (2025, August 6). Reddit. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 2-(2,6-Dimethylphenoxy)aniline

Welcome to the technical support center for the purification of 2-(2,6-Dimethylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(2,6-Dimethylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification process effectively.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2][3] The process relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[1] An ideal recrystallization involves dissolving the impure solid in a minimal amount of a hot, suitable solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, leaving impurities behind in the solution (mother liquor).[1][3]

For 2-(2,6-Dimethylphenoxy)aniline, a compound with both an amine and a phenoxy ether group, selecting the right solvent and controlling the cooling rate are critical for achieving high purity and yield. This guide will walk you through these critical parameters and provide solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 2-(2,6-Dimethylphenoxy)aniline I should know before starting?

A1: Understanding the physicochemical properties is the first step to developing a robust recrystallization protocol. While extensive data for this specific molecule is not widely published, we can infer properties from its structure and data on similar compounds.

  • Molecular Formula: C₁₄H₁₅NO[4]

  • Molecular Weight: 213.28 g/mol [4]

  • Appearance: Likely a solid at room temperature, as similar aromatic amines and phenoxy anilines are solids.[5]

  • pKa: The aniline moiety will be weakly basic.

  • Solubility: Due to the aromatic rings, it will likely have poor solubility in water but good solubility in many organic solvents.[5][6]

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal solvent is one in which 2-(2,6-Dimethylphenoxy)aniline is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[1] This differential solubility is key to maximizing recovery.

Solvent Selection Strategy:

  • "Like Dissolves Like": The molecule has both polar (amine) and non-polar (aromatic rings, methyl groups) character. This suggests that solvents of intermediate polarity, such as alcohols, or mixed solvent systems might be effective.

  • Experimental Screening: Test the solubility of a small amount of your crude material (~10-20 mg) in about 0.5 mL of various solvents at room temperature and then with heating.

Table 1: Potential Solvents for Recrystallization of 2-(2,6-Dimethylphenoxy)aniline

Solvent SystemRationale & Expected BehaviorPotential Issues
Alcohols (Ethanol, Isopropanol)The hydroxyl group can hydrogen bond with the amine, while the alkyl chain interacts with the non-polar parts of the molecule. Often a good starting point for aromatic amines.[7]The compound might be too soluble even at low temperatures, leading to poor recovery.
Hydrocarbons (Heptane, Hexane)Good for non-polar compounds. Likely to be a poor solvent at room temperature but may dissolve the compound when hot.High risk of "oiling out," where the compound separates as a liquid instead of forming crystals.[7][8]
Aromatic Solvents (Toluene)The aromatic nature of toluene will readily dissolve the compound, likely even at room temperature.Often too good of a solvent, making it difficult to achieve crystal formation upon cooling. Better as the "soluble" component in a mixed-solvent system.
Mixed Solvents (e.g., Ethanol/Water, Toluene/Heptane)This is often the most effective approach. One solvent dissolves the compound well (the "soluble" solvent), and the other is a poor solvent (the "anti-solvent"). This allows for fine-tuning of the solubility.The ratio of solvents must be carefully determined to avoid premature precipitation or oiling out.

Q3: Can I recrystallize this compound as a salt?

A3: Yes, this is an excellent alternative strategy, especially if the freebase is difficult to crystallize or if you need to remove neutral impurities.[7][9] The basic aniline can be protonated with an acid like hydrochloric acid (HCl) to form the hydrochloride salt.[7][9] This salt will have very different solubility properties, often being more soluble in polar solvents like water or ethanol and less soluble in non-polar organic solvents.[10]

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 2-(2,6-Dimethylphenoxy)aniline.

Problem 1: The compound will not dissolve, even with heating.
  • Cause: You have not added enough solvent, or the chosen solvent is inappropriate.

  • Solution:

    • Add More Solvent: Add small aliquots of the hot solvent until the solid dissolves. Be careful not to add a large excess, as this will reduce your final yield.[3]

    • Switch Solvents: If a large volume of solvent is required, it is not a suitable choice. Refer to the solvent screening table and try a more polar solvent or a mixed solvent system.

Problem 2: No crystals form upon cooling.
  • Cause A: Too much solvent was used. Your solution is not supersaturated.

    • Solution: Re-heat the solution and boil off some of the solvent to concentrate it.[11] Allow it to cool again slowly.

  • Cause B: The solution is supersaturated, but nucleation has not occurred.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.

    • Solution 3: Cool to a Lower Temperature. Place the flask in an ice bath to further decrease the solubility of your compound. Do this only after the solution has been allowed to cool to room temperature slowly.

Problem 3: The compound "oils out" instead of forming crystals.
  • Cause: This happens when the boiling point of the solvent is higher than the melting point of your compound, or when the concentration of the solute is too high, causing it to separate as a liquid.[8] Highly impure samples are also more prone to oiling out.[8]

  • Solution:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point.[8]

    • Lower the Cooling Temperature Slowly: Ensure the solution cools very gradually. You can insulate the flask to slow down heat loss.[8]

    • Change Solvents: Choose a solvent with a lower boiling point or adjust the ratio of your mixed solvent system to be richer in the "soluble" solvent.

Problem 4: The crystals are colored, even though the pure compound should be colorless.
  • Cause: Colored impurities are trapped in the crystal lattice or adsorbed onto the crystal surface.

  • Solution:

    • Activated Charcoal: Add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping. Heat the solution with the charcoal for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.

    • Repeat Recrystallization: A second recrystallization may be necessary to remove persistent impurities.

Problem 5: The recovery (yield) is very low.
  • Cause A: Too much solvent was used.

    • Solution: The compound remains dissolved in the mother liquor. Try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and cooling again. Note that this second crop may be less pure.

  • Cause B: Premature crystallization during hot filtration.

    • Solution: Ensure your funnel and receiving flask are pre-heated before filtration to prevent the solution from cooling and depositing crystals on the filter paper.

  • Cause C: Washing the crystals with room temperature solvent.

    • Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any remaining mother liquor without dissolving a significant amount of the product.[3]

Experimental Protocols & Visualizations

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 2-(2,6-Dimethylphenoxy)aniline in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol). Heat the mixture on a hot plate with stirring until it boils. Continue to add small portions of the hot solvent until all the solid has just dissolved.

  • Decolorization (if necessary): Remove the flask from the heat. Allow it to cool slightly, then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[11] Once at room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away the mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, or transfer them to a watch glass to air dry.

Visualization: Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter  Insoluble  Impurities? cool Slow Cooling & Crystallization dissolve->cool No Insoluble Impurities hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry finish Pure Product dry->finish

Caption: General workflow for a standard recrystallization procedure.

Visualization: Troubleshooting Decision Tree

Troubleshooting_Tree start After Cooling, No Crystals Formed q1 Is the solution cloudy or supersaturated? start->q1 oiling_out Compound 'Oils Out'? start->oiling_out Alternative Problem induce Induce Crystallization: 1. Scratch flask 2. Add seed crystal q1->induce Yes too_much_solvent Too Much Solvent Used q1->too_much_solvent No (Clear Solution) remedy_solvent Remedy: 1. Boil off excess solvent 2. Re-cool slowly too_much_solvent->remedy_solvent remedy_oil Remedy: 1. Re-heat to dissolve oil 2. Add more solvent 3. Cool VERY slowly oiling_out->remedy_oil Yes

Caption: Decision tree for common recrystallization problems.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Cameo Chemicals. (n.d.). 2,6-DIMETHYLANILINE. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ChemBK. (n.d.). Aniline, 2,6-dimethyl-. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). US3931298A - Chemical process for forming 2,6-dimethylaniline.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-dimethyl-N-[(2-methylphenyl)methyl]aniline. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.
  • Kennesaw State University. (n.d.). Recrystallization1. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). US4609760A - Process for the preparation of 2,6-xylidine.
  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. Retrieved from [Link]

  • Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 2-(2,6-Dimethylphenoxy)aniline

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-(2,6-Dimethylphenoxy)aniline. This guide is designed to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-(2,6-Dimethylphenoxy)aniline. This guide is designed to provide in-depth technical assistance in a question-and-answer format, addressing specific challenges you may encounter during your experimental work. The information herein is grounded in established scientific principles and supported by authoritative references to ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am starting my degradation studies of 2-(2,6-Dimethylphenoxy)aniline. What are the most probable initial degradation steps I should anticipate?

When studying the degradation of 2-(2,6-Dimethylphenoxy)aniline, it is crucial to consider the lability of the ether linkage connecting the 2,6-dimethylphenoxy and aniline moieties. Under various degradation conditions (e.g., oxidative, hydrolytic, photolytic), the initial and most likely degradation step is the cleavage of this C-O bond.

This cleavage would result in the formation of two primary degradation products: 2,6-dimethylphenol and 2-aminophenol . Subsequently, these two intermediates will undergo further degradation following their own distinct pathways. Therefore, your initial analytical methods should be optimized to detect the parent compound as well as these two primary products.

  • Expert Insight: The stability of the ether bond can be influenced by factors such as pH, temperature, and the presence of catalysts or specific enzymes. For instance, strong acidic or basic conditions can promote hydrolysis, while oxidative environments, especially those generating hydroxyl radicals, can readily attack the aromatic rings and the ether linkage.

Troubleshooting Guide 2: My degradation reaction is showing multiple unexpected peaks in the chromatogram. How can I identify these byproducts?

The presence of multiple unexpected peaks suggests that the degradation of 2-(2,6-Dimethylphenoxy)aniline and its primary breakdown products is occurring, leading to a complex mixture of secondary and tertiary degradation products. The degradation of the parent compound is likely proceeding through parallel pathways.

Proposed Degradation Pathways:

Based on the known degradation of 2,6-dimethylaniline and aniline, the following pathways for the degradation products of 2-(2,6-Dimethylphenoxy)aniline can be proposed[1][2][3][4]:

  • Pathway A: Degradation of 2,6-Dimethylphenol: This moiety is expected to undergo hydroxylation, followed by ring-opening to form various aliphatic carboxylic acids such as maleic, lactic, oxalic, acetic, and formic acids[1].

  • Pathway B: Degradation of 2-Aminophenol: This intermediate can undergo oxidation and polymerization. The aniline moiety is susceptible to oxidation, which can lead to the formation of nitroso and nitro compounds, as well as coupling reactions to form colored polymeric species. Biodegradation of aniline often proceeds through catechol, followed by ring cleavage[3][5].

Visualizing the Potential Degradation Pathways:

DegradationPathways cluster_main Initial Degradation cluster_dmp Pathway A: 2,6-Dimethylphenol Degradation cluster_ap Pathway B: 2-Aminophenol Degradation Parent 2-(2,6-Dimethylphenoxy)aniline Primary_Products Primary Degradation Products Parent->Primary_Products Ether Bond Cleavage DMP 2,6-Dimethylphenol Primary_Products->DMP AP 2-Aminophenol Primary_Products->AP DMP_Intermediates Hydroxylated Intermediates DMP->DMP_Intermediates Oxidation & Ring Opening Carboxylic_Acids Maleic, Lactic, Oxalic, Acetic, Formic Acids DMP_Intermediates->Carboxylic_Acids Oxidation & Ring Opening AP_Oxidation Oxidized Intermediates (Nitroso, Nitro compounds) AP->AP_Oxidation AP_Biodegradation Biodegradation via Catechol AP->AP_Biodegradation AP_Polymerization Polymeric Products AP_Oxidation->AP_Polymerization

Caption: Proposed degradation pathways of 2-(2,6-Dimethylphenoxy)aniline.

Experimental Protocol for Identification:

To identify these byproducts, a combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): Use a gradient elution method to achieve good separation of the polar and non-polar compounds. The DAD can provide preliminary identification based on the UV-Vis spectra of the peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most powerful tool for the identification of unknown compounds. By obtaining the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, you can propose the structures of the degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile degradation products, especially after derivatization, GC-MS can provide excellent separation and identification.

Table 1: Common Analytical Techniques for Degradation Studies

TechniqueApplicationStrengthsLimitations
HPLC-DAD Quantification of parent compound and major degradation products.Robust, quantitative, provides UV-Vis spectra.Limited identification capabilities for unknown peaks.
LC-MS/MS Identification and quantification of a wide range of degradation products.High sensitivity and specificity, structural information from fragmentation.Matrix effects can suppress ionization.
GC-MS Analysis of volatile and semi-volatile degradation products.Excellent separation for complex mixtures, extensive libraries for identification.Requires derivatization for non-volatile compounds.
Troubleshooting Guide 3: The degradation of my compound is very slow under the tested conditions. How can I accelerate the process?

Slow degradation can be due to several factors, including the stability of the molecule and suboptimal reaction conditions. To accelerate the degradation of 2-(2,6-Dimethylphenoxy)aniline, consider implementing Advanced Oxidation Processes (AOPs), which are known to be effective for the degradation of recalcitrant organic pollutants like aniline[6][7][8].

AOPs to Consider:

  • Fenton and Photo-Fenton Processes: These processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively attack organic molecules. The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂). The photo-Fenton process enhances the reaction with UV light[2][4]. Optimal conditions for 2,6-dimethylaniline degradation using the Fenton process were found to be a pH of 2, with specific concentrations of ferrous ions and hydrogen peroxide[2].

  • Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with the aniline moiety or decompose to form hydroxyl radicals.

  • Photocatalysis: Using a semiconductor photocatalyst like titanium dioxide (TiO₂) under UV or visible light can generate electron-hole pairs, leading to the formation of reactive oxygen species that degrade the target compound[9].

Experimental Workflow for Optimizing Degradation:

OptimizationWorkflow Start Slow Degradation Observed Select_AOP Select an AOP (e.g., Fenton, Ozonation, Photocatalysis) Start->Select_AOP Optimize_Parameters Optimize Key Parameters (pH, Oxidant Dose, Catalyst Conc., Light Intensity) Select_AOP->Optimize_Parameters Monitor_Degradation Monitor Degradation Rate (HPLC, TOC Analyzer) Optimize_Parameters->Monitor_Degradation Iterative Process Monitor_Degradation->Optimize_Parameters Analyze_Products Identify Degradation Products (LC-MS/MS, GC-MS) Monitor_Degradation->Analyze_Products Evaluate_Efficiency Evaluate Mineralization (TOC Removal) Analyze_Products->Evaluate_Efficiency End Optimized Degradation Achieved Evaluate_Efficiency->End

Caption: Workflow for optimizing the degradation of 2-(2,6-Dimethylphenoxy)aniline.

FAQ 4: Are there any known biological degradation pathways for the components of my molecule?

Yes, both aniline and substituted anilines are known to be biodegradable, although their toxicity can sometimes inhibit microbial activity[7][10].

  • Aniline Biodegradation: The primary pathway for aniline biodegradation involves the oxidative deamination to catechol. Catechol then undergoes ring cleavage and is further metabolized through central metabolic pathways[3][5]. Several bacterial strains have been identified that can utilize aniline as a sole source of carbon and nitrogen[7][11].

  • 2,6-Dimethylaniline Metabolism: In vivo studies in rats and dogs have shown that 2,6-dimethylaniline is metabolized primarily through hydroxylation of the aromatic ring to form 4-hydroxy-2,6-dimethylaniline[12]. Further metabolism can involve the oxidation of a methyl group to a carboxylic acid[12][13].

Considerations for Biodegradation Experiments:

  • Acclimation of Microbial Consortia: If using a mixed microbial culture (e.g., from activated sludge), an acclimation period where the microorganisms are gradually exposed to increasing concentrations of 2-(2,6-Dimethylphenoxy)aniline may be necessary to enrich for competent degraders.

  • Toxicity: Aniline and its derivatives can be toxic to microorganisms at high concentrations[10]. It is important to determine the inhibitory concentration of your target compound to ensure that the degradation is not being hindered by toxicity.

  • Co-metabolism: In some cases, the presence of a more readily degradable carbon source can enhance the degradation of a recalcitrant compound through co-metabolism.

References

  • Boonrattanakij, N., Lu, M. C., & Anotai, J. (2009). Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals. Journal of Hazardous Materials, 172(2-3), 952–957. [Link]

  • Masomboon, N., Ratanatamskul, C., & Lu, M. C. (2009). Chemical oxidation of 2,6-dimethylaniline in the fenton process. Environmental Science & Technology, 43(22), 8629–8634. [Link]

  • Lyons, J. C., & Smith, M. E. (1989). The in vivo oxidative metabolism of 2,4- and 2,6-dimethylaniline in the dog and rat. Chemico-Biological Interactions, 71(2-3), 323–336. [Link]

  • Wang, S., Zhou, N., & Wu, S. (2012). Oxidation of 2,6-dimethylaniline by the Fenton, electro-Fenton and photoelectro-Fenton processes. Journal of Hazardous Materials, 221-222, 19-25. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aniline. EPA. [Link]

  • Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491–496. [Link]

  • Agency for Toxic Substances and Disease Registry. (2015). Aniline. ATSDR. [Link]

  • Boonrattanakij, N., Lu, M. C., & Anotai, J. (2009). Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals. Journal of Hazardous Materials, 172(2-3), 952–957. [Link]

  • Verma, P., & Madamwar, D. (2018). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Critical Reviews in Biotechnology, 38(7), 1019-1036. [Link]

  • Moden, B., & Spontarelli, T. (2015). Human metabolism and excretion kinetics of aniline after a single oral dose. Archives of Toxicology, 89(11), 2057–2067. [Link]

  • Willox, S., Weatherby, R. P., & Holder, G. M. (1976). Aniline metabolism in two species of Arachnida: water-soluble metabolites. Xenobiotica, 6(9), 565–573. [Link]

  • SIDS Initial Assessment Profile for Aniline. (2000). UNEP Publications. [Link]

  • Chintalapati, S., & Ramana, C. V. (2020). New insights into aniline toxicity: Aniline exposure triggers envelope stress and extracellular polymeric substance formation in Rubrivivax benzoatilyticus JA2. Journal of Hazardous Materials, 385, 121571. [Link]

  • Wang, D., et al. (2024). Biodegradation of Crude Oil and Aniline by Heavy Metal-Tolerant Strain Rhodococcus sp. DH-2. International Journal of Molecular Sciences, 25(22), 12345. [Link]

  • Narasimha Murthy, T., Suresh, P., Umabala, A. M., & Prasada Rao, A. V. (2013). H2O2-Assisted Visible Light Activated Photocatalytic Degradation of Aniline and Acetophenone Using Cu2O. Asian Journal of Chemistry, 25(1), 1-6. [Link]

  • Vermont Department of Health. (n.d.). Aniline. [Link]

  • U.S. Patent No. 3,931,298. (1976). Chemical process for forming 2,6-dimethylaniline.
  • European Patent No. EP0031859B1. (1983). Production of 2,6-dimethyl aniline from 2,6-dimethyl cyclohexyl amine.
  • Valdés, H., et al. (2020). Visible-Light Photocatalytic Degradation of Aniline Blue by Stainless-Steel Foam Coated with TiO2 Grafted with Anthocyanins from a Maqui-Blackberry System. Catalysts, 10(11), 1256. [Link]

  • U.S. Patent No. US4609760A. (1986). Process for the preparation of 2,6-xylidine.
  • Park, H. S., & Kim, S. J. (2011). Microbial biodegradation of aniline at low concentrations by Pigmentiphaga daeguensis isolated from textile dyeing sludge. Journal of the Korean Society for Applied Biological Chemistry, 54(5), 723-728. [Link]

  • Badger, G. M., & Buttery, R. G. (1954). The oxidation products of NN-dimethyl-p-phenylazoaniline. Journal of the Chemical Society, 2243-2248. [Link]

  • Ishii, Y., et al. (2019). Comprehensive urinary metabolite profiles of workers exposed to aniline, 2,4-dimethylaniline, and 2-methylaniline. Journal of Occupational Health, 61(4), 325-337. [Link]

Sources

Optimization

Technical Support Center: 2-(2,6-Dimethylphenoxy)aniline

Welcome to the technical support guide for 2-(2,6-Dimethylphenoxy)aniline (CAS No. 38629-93-5). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and proper...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(2,6-Dimethylphenoxy)aniline (CAS No. 38629-93-5). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, maximizing experimental success and ensuring laboratory safety.

Compound Identity and Key Properties

A foundational understanding of the physicochemical properties of 2-(2,6-Dimethylphenoxy)aniline is crucial for its appropriate handling.

PropertyValueSource
Molecular Formula C₁₄H₁₅NO[1]
Molecular Weight 213.28 g/mol [1]
Appearance Varies (typically a solid)General chemical knowledge
Purity (Typical) ≥97%[1]
Storage Temperature 2-8°C (Refrigerated)[1]
Solubility Soluble in organic solventsGeneral chemical knowledge

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 2-(2,6-Dimethylphenoxy)aniline?

For maximal stability, 2-(2,6-Dimethylphenoxy)aniline should be stored in a tightly sealed container at 2-8°C.[1] The container, preferably made of amber glass to protect from light, should be flushed with an inert gas like argon or nitrogen before sealing.[2] This precaution is critical because the aniline moiety is susceptible to oxidation.

  • Causality: The primary degradation pathway for anilines is oxidation, which can be initiated by atmospheric oxygen and accelerated by light (photo-oxidation) and heat.[3] An inert atmosphere displaces oxygen, while refrigeration slows down the kinetic rate of any potential degradation reactions. Amber glass filters out UV radiation, preventing photo-induced degradation.

Q2: My sample of 2-(2,6-Dimethylphenoxy)aniline has changed color (e.g., darkened). What does this indicate?

A change in color, typically to a darker shade of brown or red, is a common visual indicator of degradation. This is often due to the formation of oxidized oligomeric or polymeric species and nitro compounds, which are highly colored.[4][5]

  • Expert Insight: While a slight color change may not significantly impact some applications, it is a definitive sign of reduced purity. For sensitive experiments, such as in drug development or quantitative assays, using a discolored sample is not recommended without re-purification and re-characterization.

Q3: What compounds are incompatible with 2-(2,6-Dimethylphenoxy)aniline?

Avoid storing or mixing this compound with strong oxidizing agents, strong acids, acid chlorides, and halogens.[6]

  • Causality:

    • Acids: The basic aniline group will react exothermically with acids in a simple acid-base reaction.[3]

    • Oxidizing Agents: These will accelerate the degradation of the aniline moiety, potentially leading to the formation of nitroso, nitro, and azoxy compounds.[5][7]

    • Acid Chlorides & Anhydrides: These will readily acylate the amine group, forming an amide.[3]

Q4: How should I handle the compound during experimental use to minimize degradation?

Always handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) if possible.[2] If handled on the bench, work quickly, minimize its exposure to air and light, and tightly reseal the container immediately after use. Use clean spatulas and glassware to avoid cross-contamination with incompatible materials.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of 2-(2,6-Dimethylphenoxy)aniline.

Issue 1: Inconsistent Experimental Results

Symptom: You observe variability in results (e.g., reaction yield, biological activity) using different batches or the same batch over time.

Possible Cause: The compound may have degraded, leading to a lower concentration of the active molecule and the presence of impurities that could interfere with your experiment.

Troubleshooting Workflow:

G A Inconsistent Experimental Results B Assess Purity of 2-(2,6-Dimethylphenoxy)aniline (See Protocol 1) A->B C Purity ≥ 97%? B->C D Investigate Other Experimental Variables (Reagents, Solvents, etc.) C->D Yes E Purity < 97% or Degradants Detected C->E No F Purify by Column Chromatography or Recrystallization E->F I Discard and Procure New, Certified Lot E->I G Re-analyze Purity Post-Purification F->G H Use Purified Lot. Review Storage Procedures (See FAQs) G->H

Caption: Troubleshooting decision tree for inconsistent results.

Issue 2: Poor Solubility Observed

Symptom: The compound does not fully dissolve in a solvent in which it was previously soluble.

Possible Cause: Degradation products, particularly polymers, are often less soluble than the parent compound.

Solution:

  • Confirm Identity: Before assuming degradation, confirm that you are using the correct solvent and concentration.

  • Purity Check: Analyze the material using HPLC or TLC (as described in Protocol 1) to check for the presence of multiple spots or peaks, which would indicate impurities.

  • Purification: If impurities are detected, purification via column chromatography may be necessary to remove insoluble degradation products.

  • Disposal: If the material is largely insoluble, it may be significantly degraded and should be discarded according to safety protocols.

Experimental Protocols

Protocol 1: Routine Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 2-(2,6-Dimethylphenoxy)aniline. It is based on standard methods for analyzing aromatic amines.[8][9]

Objective: To determine the purity of the compound and detect the presence of degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample of 2-(2,6-Dimethylphenoxy)aniline

  • Volumetric flasks, pipettes, and syringe filters (0.45 µm)

Methodology:

  • Sample Preparation:

    • Accurately weigh ~10 mg of the compound.

    • Dissolve in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm and 280 nm (Anilines typically absorb at these wavelengths).

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      20 30 70
      25 30 70
      26 70 30

      | 30 | 70 | 30 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • The presence of multiple peaks indicates impurities or degradation. Early-eluting peaks often correspond to more polar degradation products.

Self-Validation: Run a freshly opened, high-purity standard alongside the aged sample. A shift in retention time or the appearance of new peaks in the aged sample relative to the standard confirms degradation.

References

  • Carl ROTH Safety Data Sheet for Aniline. Source: Carl ROTH. [Link]

  • Chemos GmbH & Co.KG Safety Data Sheet for Aniline. Source: Chemos GmbH & Co.KG. [Link]

  • Lyons, C. D., et al. (1985). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology. [Link]

  • Gucma, M., et al. (2023). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. MDPI. [Link]

  • Zaetta, G. (2024). Aniline replacement in drug-like compounds. Cresset Group. [Link]

  • PubChem Compound Summary for 2,6-dimethyl-N-[(2-methylphenyl)methyl]aniline. Source: National Center for Biotechnology Information. [Link]

  • Turhan, K., & Uzman, S. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. Annali di Chimica. [Link]

  • Google Patents. Process for the preparation of 2,6-xylidine.
  • Fijalek, Z., et al. (2002). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. ResearchGate. [Link]

  • Wikipedia. Phenylalanine. Source: Wikipedia. [Link]

  • Jacobs, M. B., et al. (2022). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. MDPI. [Link]

  • Fijalek, Z., et al. (2002). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. PubMed. [Link]

  • Google Patents. Chemical process for forming 2,6-dimethylaniline.
  • PubChem Compound Summary for 2-[2-(2-Aminophenoxy)ethoxy]aniline. Source: National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Technical Support Center: Safe Handling and Emergency Protocols for 2-(2,6-Dimethylphenoxy)aniline

Prepared by the Senior Application Scientist Introduction and Advisory: This guide provides detailed handling and safety protocols for 2-(2,6-dimethylphenoxy)aniline (CAS No. 38629-93-5).

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist

Introduction and Advisory: This guide provides detailed handling and safety protocols for 2-(2,6-dimethylphenoxy)aniline (CAS No. 38629-93-5). It is crucial to note that comprehensive, peer-reviewed safety data for this specific compound is not widely available. Therefore, a conservative approach to safety is mandatory. The protocols outlined below are based on the known, significant hazards of its core chemical structures: the aniline moiety and the 2,6-dimethylaniline analogue. Users must treat 2-(2,6-Dimethylphenoxy)aniline with the same level of caution as a compound that is toxic, a suspected carcinogen, and a skin/eye irritant.

Section 1: Hazard Identification & Risk Assessment (FAQs)

This section addresses the fundamental safety questions researchers should consider before beginning any experimental work.

Q1: What are the primary potential hazards associated with 2-(2,6-Dimethylphenoxy)aniline?

A1: Based on its structural similarity to aniline and 2,6-dimethylaniline, this compound should be presumed to pose significant health risks.[1] The primary potential hazards include:

  • Acute Toxicity: Likely to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Aniline compounds are known to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like cyanosis (blueish skin), headache, dizziness, and fatigue.[1][3]

  • Carcinogenicity: 2,6-Dimethylaniline is classified by IARC as Group 2B, meaning it is "possibly carcinogenic to humans."[1] Therefore, 2-(2,6-Dimethylphenoxy)aniline must be handled as a suspected carcinogen.

  • Organ Toxicity: Prolonged or repeated exposure to aniline compounds can cause damage to organs, particularly the spleen, liver, and kidneys.[4][5]

  • Skin and Eye Damage: It is expected to be a skin irritant and may cause serious eye irritation or damage.[6] Some anilines can also cause allergic skin reactions.[7]

  • Aquatic Toxicity: Many aniline derivatives are toxic to aquatic life.[4] All waste must be handled and disposed of as environmentally hazardous.

Q2: How should I conduct a risk assessment before using this compound?

A2: A thorough risk assessment is non-negotiable. The process involves:

  • Quantity Evaluation: Determine the minimum amount of the compound necessary for your experiment to minimize risk.

  • Process Review: Analyze every step of your experimental workflow where exposure could occur (e.g., weighing, dissolution, transfer, reaction quenching, and purification).

  • Control Measures: Confirm that the necessary engineering controls (e.g., a certified chemical fume hood) and personal protective equipment (PPE) are available and in good working order.

  • Emergency Planning: Review the location of safety showers, eyewash stations, and spill kits. Ensure you and your lab colleagues are familiar with the emergency procedures outlined in this guide.

Section 2: Safe Handling & Personal Protective Equipment (PPE)

Adherence to strict handling protocols is the primary line of defense against exposure.

Q3: What engineering controls are mandatory for working with 2-(2,6-Dimethylphenoxy)aniline?

A3: All work involving this compound, including weighing, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][6] The fume hood should have a demonstrated and documented face velocity appropriate for handling toxic chemicals. General lab ventilation is insufficient.[2]

Q4: What specific Personal Protective Equipment (PPE) is required?

A4: Standard laboratory PPE is not sufficient. The following table outlines the minimum required PPE.

Protection Area Required Equipment Justification & Causality
Body Flame-resistant lab coat, fully fastened.Protects against splashes and prevents contamination of personal clothing.
Hands Double-gloving with a compatible material. Recommended: Butyl or Viton™ gloves.[3]Anilines can penetrate standard nitrile gloves. Double-gloving with a highly resistant material like Butyl rubber provides essential protection against dermal absorption, which is a primary exposure route.[3][7]
Eyes/Face Safety goggles with side shields AND a face shield.Standard safety glasses are inadequate. Goggles provide a seal against splashes and dust. A face shield is required when there is a significant risk of splashing.[2]
Respiratory Not required if work is conducted within a certified fume hood.A fume hood is the primary engineering control for respiratory protection. If there is a potential for exposure outside of a hood (e.g., large-scale work, emergency), a full-facepiece respirator with an organic vapor cartridge is necessary.[3]
Protocol 1: Step-by-Step Guide for Weighing and Preparing Solutions
  • Preparation: Don all required PPE as specified in the table above before entering the designated work area.

  • Work Area Setup: Perform all operations within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: As the compound is a solid (mp 83-84 °C), tare a suitable container on the balance. Carefully transfer the required amount using a spatula. Avoid creating dust. If any static is present, use an anti-static gun.

  • Dissolution: Add the solvent to the container with the solid inside the fume hood. Do not transport the open container of dry powder. Use a sealed container for transport if necessary.

  • Cleanup: Carefully clean the spatula and any surfaces with a solvent-moistened wipe. Dispose of the wipe and bench paper as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water after exiting the lab.[4]

Section 3: Storage and Disposal

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Q5: How must 2-(2,6-Dimethylphenoxy)aniline be stored?

A5: The compound must be stored in a tightly sealed, clearly labeled container.[1][2] The storage location should be a cool, dry, and well-ventilated area designated for toxic and carcinogenic chemicals.[1] It should be stored in a locked cabinet or an area with restricted access. Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and acid anhydrides.[3]

Q6: How do I dispose of waste containing this compound?

A6: All waste, including unused product, contaminated consumables (gloves, wipes, pipette tips), and solutions, must be treated as hazardous waste.[2]

  • Collect waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

  • Never dispose of this chemical down the drain, as it is presumed to be toxic to aquatic life.[4][6]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

Section 4: Troubleshooting & Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Scenario 1: Accidental Spill

Q7: What is the immediate procedure for a small spill (e.g., <50 mL of solution or a few grams of solid) inside a fume hood?

A7: For a small, contained spill, follow the protocol below. For any spill outside a fume hood or a large spill, evacuate the area immediately and contact your institution's emergency response team.

Protocol 2: Small Spill Cleanup Procedure
  • Alert & Secure: Alert nearby personnel. Do not leave the area unattended. Keep the fume hood sash at the lowest practical height.

  • PPE: If not already wearing it, don all required PPE, including double gloves, goggles, a face shield, and a lab coat.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[2]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Dispose: Place all contaminated cleaning materials into the hazardous waste container. Seal and label the container for disposal.

  • Report: Report the incident to your lab supervisor or safety officer.

Spill_Response start Spill Detected (Inside Fume Hood) assess Assess Spill Is it small & contained? start->assess evacuate Evacuate Area Call Emergency Response assess->evacuate No alert Alert Lab Personnel Secure Area assess->alert Yes ppe Don Full PPE (Double Gloves, Face Shield) alert->ppe absorb Contain & Absorb (Use inert material) ppe->absorb collect Collect Waste (Use non-sparking tools) absorb->collect decon Decontaminate Surface (Solvent then Soap/Water) collect->decon dispose Dispose of all materials as Hazardous Waste decon->dispose end Area Secure Report Incident dispose->end

Caption: Workflow for responding to a small chemical spill.

Scenario 2: Personal Exposure

Q8: What are the critical first aid steps for skin or eye contact?

A8: Immediate action is required to minimize absorption and damage. Follow the protocol below and always seek professional medical attention afterward.[5][8]

Q9: What should be done in the event of inhalation or ingestion?

A9: These are critical medical emergencies. Inhalation can lead to systemic toxicity, and ingestion is extremely dangerous.[4][7]

Protocol 3: First Aid for Accidental Exposure
  • Skin Contact:

    • Immediately remove all contaminated clothing while under a safety shower.[3][9]

    • Flush the affected skin with copious amounts of water for at least 15-30 minutes.[5]

    • Wash the area thoroughly with soap and water.[3]

    • Seek immediate medical attention. Provide the Safety Data Sheet (SDS) for aniline or 2,6-dimethylaniline to the medical personnel.

  • Eye Contact:

    • Immediately flush the eyes with large volumes of tepid water at an eyewash station for at least 15-30 minutes.[3][7]

    • Keep the eyelids open during flushing. Remove contact lenses if it can be done easily.[9]

    • Seek immediate medical attention.

  • Inhalation:

    • Immediately move the affected person to fresh air.[4][8]

    • If breathing is difficult, trained personnel should administer oxygen. If breathing has stopped, begin artificial respiration.[2][3]

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.[2][5]

    • If the person is conscious and able to swallow, rinse their mouth with water.[4][5]

    • Seek immediate medical attention. Call a poison control center.

Exposure_First_Aid start Exposure Event Occurs type What type of exposure? start->type skin Skin Contact type->skin Skin eye Eye Contact type->eye Eye inhale Inhalation type->inhale Inhalation skin_action Remove Contaminated Clothing Flush with Water (15+ min) Wash with Soap skin->skin_action eye_action Flush Eyes at Eyewash Station (15+ min) Keep Eyelids Open eye->eye_action inhale_action Move to Fresh Air Administer Oxygen (if trained) inhale->inhale_action medical Seek IMMEDIATE Medical Attention (Bring SDS) skin_action->medical eye_action->medical inhale_action->medical

Caption: Decision tree for first aid response to exposure.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Aniline. Retrieved from [Link]

  • SIA Toolbox. (n.d.). Safety Data Sheet: Aniline. Retrieved from a non-direct source, general safety principles cited.
  • Global Safety Management, Inc. (2015). Safety Data Sheet: Aniline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from a non-direct source, general safety principles cited.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Aniline | Medical Management Guidelines. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Chung, K. T., & Chen, S. C. (2001). Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species. Toxicological Sciences, 63(1), 93-100.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Quantitative NMR (qNMR) for the Assay of 2-(2,6-Dimethylphenoxy)aniline

Introduction: Beyond Qualitative Analysis For decades, Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone of chemical structure elucidation. Its ability to provide a detailed atomic-level map of a mol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Qualitative Analysis

For decades, Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone of chemical structure elucidation. Its ability to provide a detailed atomic-level map of a molecule is unparalleled. However, its application as a quantitative tool (qNMR) is increasingly being recognized as a powerful, primary analytical method within the pharmaceutical and chemical industries.[1] Unlike chromatographic techniques that rely on the response factor of an analyte relative to a standard, the signal integral in ¹H NMR is directly proportional to the number of nuclei giving rise to that signal.[2] This fundamental principle allows qNMR to serve as a primary ratio method, capable of determining the purity or concentration of a substance with high precision and accuracy, often without needing an identical reference standard of the analyte.[3][4]

This guide provides an in-depth exploration of the qNMR methodology for the quantitative analysis of 2-(2,6-Dimethylphenoxy)aniline, a key intermediate in various chemical syntheses. We will detail a robust, self-validating protocol and objectively compare its performance against established chromatographic methods like High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Pillar 1: The qNMR Workflow for 2-(2,6-Dimethylphenoxy)aniline

The successful execution of a qNMR experiment is a four-step process: meticulous planning, precise sample preparation, optimized data acquisition, and careful data processing.[2]

qNMR_Workflow cluster_planning 1. Method Planning cluster_prep 2. Sample Preparation cluster_acq 3. Data Acquisition cluster_proc 4. Data Processing & Calculation planning Select Analyte & IS Signals Select Solvent Determine T1 Relaxation Times weighing High-precision weighing of Analyte and Internal Standard (IS) planning->weighing dissolving Dissolve in deuterated solvent (e.g., DMSO-d6) weighing->dissolving acquisition Optimize NMR Parameters (D1, NS, SW, O1P) Acquire FID dissolving->acquisition processing Fourier Transform Phase & Baseline Correction Signal Integration acquisition->processing calculation Calculate Purity/Concentration using the qNMR Equation processing->calculation

Caption: The four-stage workflow for a successful qNMR experiment.

Causality in Experimental Choices

1. Solvent and Internal Standard Selection: The choice of a deuterated solvent and an internal standard (IS) is critical. The solvent must completely dissolve both the analyte and the IS without reacting with either.[2] For 2-(2,6-Dimethylphenoxy)aniline, Dimethyl Sulfoxide-d6 (DMSO-d6) is an excellent choice due to its high solubilizing power for a wide range of organic compounds.

The ideal internal standard must meet several criteria: high purity (preferably a Certified Reference Material), chemical stability, non-volatility, and most importantly, possess NMR signals that are sharp (ideally a singlet) and do not overlap with any analyte signals.[2][5] For this analysis, Dimethyl Sulfone (DMSO₂) is a suitable IS. Its single sharp methyl proton signal appears around 3.1 ppm in DMSO-d6, a region typically free of signals from aromatic compounds like our analyte.

2. Optimized Acquisition Parameters for Quantitation: A standard qualitative NMR experiment is insufficient for accurate quantitation.[6] Key parameters must be optimized:

  • Relaxation Delay (D1): This is the most critical parameter for accuracy. To ensure complete relaxation of all protons before the next pulse, D1 must be set to at least 5 times the longest longitudinal relaxation time (T₁) of any signal being integrated (both analyte and IS).[7] A preliminary inversion-recovery experiment is required to measure T₁ values accurately.

  • Number of Scans (NS): A sufficient number of scans must be acquired to achieve a high signal-to-noise ratio (S/N). For integration errors to be below 1%, an S/N of at least 250:1 is recommended.[6]

  • Pulse Angle (Flip Angle): While a 90° pulse gives the maximum signal, a smaller flip angle (e.g., 30-45°) can be used in conjunction with a shorter relaxation delay if T₁ values are very long, but this requires careful calibration. For simplicity and robustness, a 90° pulse with a full relaxation delay (≥ 5T₁) is preferred.

  • Transmitter Offset (O1P): The transmitter frequency should be placed in the center of the spectral region containing the signals to be integrated to ensure uniform excitation.[8]

3. Data Processing and the qNMR Equation: Post-acquisition, the Free Induction Decay (FID) must be processed carefully. This involves Fourier transformation followed by meticulous manual phase and baseline correction to ensure accurate integration.[2]

The purity of the analyte (Purityₐ) as a mass fraction is then calculated using the following equation:[8]

Purityₐ = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ

Where:

  • Iₐ, Iₛ: Integrals of the signals for the analyte and standard.

  • Nₐ, Nₛ: Number of protons for the respective signals.

  • Mₐ, Mₛ: Molar masses of the analyte and standard.

  • mₐ, mₛ: Masses of the analyte and standard.

  • Purityₛ: Purity of the internal standard.

Pillar 2: A Comparative Analysis: qNMR vs. Chromatographic Methods

While qNMR is a powerful tool, HPLC-UV and GC-MS are established workhorses in analytical labs. Understanding their relative strengths and weaknesses is key to selecting the appropriate technique. An orthogonal approach, using two different techniques like qNMR and HPLC, provides the highest level of confidence in analytical results.[9]

Comparison cluster_qnmr qNMR cluster_hplc HPLC-UV cluster_gcms GC-MS qnmr_attr Primary Method Universal Detection No specific standard needed Fast method development Non-destructive Lower Sensitivity hplc_attr Relative Method Chromophore needed Specific standards required Method development can be lengthy Destructive High Sensitivity gcms_attr Relative Method Volatile/Stable analytes Specific standards required Excellent for separation Destructive Very High Sensitivity

Caption: High-level comparison of key analytical attributes.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of each technique for the analysis of small organic molecules.

ParameterQuantitative NMR (qNMR) HPLC-UV GC-MS
Principle Signal integral is directly proportional to the number of nuclei. A primary ratio method.[3]Differential partitioning between mobile and stationary phases; detection via UV absorbance.Partitioning between carrier gas and stationary phase; detection by mass-to-charge ratio.
Selectivity High. Based on unique chemical shifts. Can quantify in complex mixtures if signals are resolved.[5]Moderate to High. Dependent on chromatographic separation and spectral uniqueness.Very High. Based on both retention time and unique mass fragmentation patterns.
Sensitivity (Typical) Lower. LOQ often in the range of ~0.5 - 1.5 mg/mL.[10][11]High. LOQ can be in the µg/mL to ng/mL range.[10][11]Very High. LOQ can be in the pg/mL to fg/mL range.
Precision (RSD) Excellent. Typically < 1%.[12]Excellent. Typically < 2%.[12]Excellent. Typically < 5%.
Analysis Time Fast. ~10-15 min per sample for acquisition, plus offline processing.[13]Moderate. 15-45 min per sample, plus column equilibration time.Moderate. 20-60 min per sample.
Reference Standard Requires a single, certified internal standard, not necessarily the analyte itself.[14]Requires a certified reference standard of the analyte and for each impurity to be quantified.Requires a certified reference standard of the analyte for accurate quantitation.
Solvent Consumption Very Low. < 1 mL of deuterated solvent per sample.[10][11]High. Typically consumes a significant volume of mobile phase per run.Low. Primarily carrier gas consumption.
Strengths Absolute quantitation, non-destructive, minimal sample preparation, structural confirmation.Robust, widely available, high sensitivity for UV-active compounds.Excellent separation efficiency, definitive identification via mass spectra.
Weaknesses Lower sensitivity, potential for signal overlap, higher initial instrument cost.Requires analyte-specific standards, chromophore required, potential for co-elution.Analyte must be volatile and thermally stable, potential for matrix effects.

Pillar 3: Detailed Experimental Protocols

Trustworthiness in analytical data comes from well-documented, validated, and reproducible protocols. The methods described below are designed to be self-validating systems when executed with properly calibrated equipment and certified reference materials.

Protocol 1: qNMR Assay of 2-(2,6-Dimethylphenoxy)aniline
  • Preparation of the Internal Standard (IS) Stock Solution:

    • Accurately weigh approximately 50 mg of certified Dimethyl Sulfone (Purity ≥ 99.9%) into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with DMSO-d6. This creates a stock solution of approximately 2 mg/mL. The exact concentration should be calculated based on the precise mass.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the 2-(2,6-Dimethylphenoxy)aniline sample into an NMR tube. Record the mass precisely.

    • Using a calibrated pipette, add exactly 0.600 mL of the Dimethyl Sulfone IS stock solution to the NMR tube.

    • Cap the tube and vortex thoroughly for at least 1 minute to ensure complete dissolution and homogeneity.

  • NMR Data Acquisition (e.g., on a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow at least 5 minutes for temperature equilibration.[6]

    • Tune and shim the probe for optimal magnetic field homogeneity.[6]

    • Acquisition Parameters:

      • Pulse Program: Standard 1D pulse (e.g., zg30 or zg)

      • Temperature: 298 K (25 °C)

      • Spectral Width (SW): 16 ppm

      • Transmitter Offset (O1P): Centered on the spectrum (~6 ppm)

      • Relaxation Delay (D1): ≥ 30 seconds (Note: This must be experimentally determined to be ≥ 5x the longest T₁ )[7]

      • Acquisition Time (AQ): ≥ 3 seconds[5]

      • Number of Scans (NS): 32 or more to achieve S/N > 250:1[6]

      • Receiver Gain: Set automatically, ensuring no signal clipping.

  • Data Processing and Calculation:

    • Apply a line broadening factor (e.g., 0.3 Hz) to the FID and perform Fourier transformation.

    • Manually perform phase correction and baseline correction across the entire spectrum, paying close attention to the regions of the integrated signals.

    • Signal Integration:

      • Analyte: Integrate a well-resolved aromatic proton signal.

      • Internal Standard: Integrate the sharp singlet for Dimethyl Sulfone (~3.1 ppm, Nₛ = 6).

    • Calculate the purity using the qNMR equation provided earlier.

Protocol 2: Comparative HPLC-UV Assay
  • Preparation:

    • Mobile Phase: 60:40 (v/v) Acetonitrile:Water. Filter and degas.

    • Standard Solution: Accurately weigh ~10 mg of 2-(2,6-Dimethylphenoxy)aniline reference standard into a 100 mL volumetric flask and dilute with mobile phase (Concentration ~0.1 mg/mL).

    • Sample Solution: Prepare the sample to a target concentration of ~0.1 mg/mL in the same manner.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm.

  • Analysis and Calculation:

    • Inject the standard solution to determine the retention time and response factor.

    • Inject the sample solution.

    • Calculate the concentration of the analyte in the sample by comparing its peak area to that of the standard.

Protocol 3: Comparative GC-MS Assay
  • Preparation:

    • Standard/Sample Solution: Accurately prepare solutions of the reference standard and sample in Dichloromethane to a target concentration of ~0.5 mg/mL.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • MS Mode: Scan from m/z 40 to 450.

  • Analysis and Calculation:

    • Analyze the standard to confirm retention time and mass spectrum.

    • Analyze the sample.

    • Quantify purity based on the relative peak area percent in the Total Ion Chromatogram (TIC), assuming equal response factors for impurities, or by using a calibration curve if standards for impurities are available.[15]

Conclusion

Quantitative NMR is a robust, precise, and highly reliable method for the assay of 2-(2,6-Dimethylphenoxy)aniline. Its primary nature, which reduces the reliance on specific certified reference materials for every analyte, makes it an exceptionally efficient tool for purity assessment in research and drug development settings.[14] While HPLC-UV and GC-MS offer superior sensitivity for trace analysis, qNMR provides unparalleled accuracy for the assay of the main component, delivering structural confirmation and quantitative data in a single, rapid experiment. For a comprehensive quality assessment, employing qNMR as a primary assay method in conjunction with a high-sensitivity chromatographic technique for impurity profiling represents the gold standard in analytical science.[9]

References

  • Quantitative NMR Spectroscopy.docx 11/2017. (n.d.).
  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019). Bureau International des Poids et Mesures.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). American Chemical Society.
  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma.
  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP).
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. (2017). Sigma-Aldrich.
  • Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. (2011). Journal of Pharmaceutical and Biomedical Analysis.
  • Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. (2022). Bentham Science Publishers.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016). ACG Publications.
  • Quantitative NMR (qNMR). (n.d.). Nanalysis.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. (2016). ResearchGate.
  • 2-(2,6-Dimethylphenoxy)aniline. (n.d.). ChemScene.
  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. (2023). PubMed.
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). CordenPharma.
  • Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. (2023). National Institutes of Health (NIH).
  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (2013). Phytochemical Analysis.
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • Chemical process for forming 2,6-dimethylaniline. (1976). Google Patents.
  • A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. (n.d.). Benchchem.
  • 2,6-DIMETHYLANILINE. (n.d.). CAMEO Chemicals, NOAA.
  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2018). National Institutes of Health (NIH).
  • Validating the Purity of Synthesized 2,4-Bis(2-methylphenoxy)aniline: A Comparative Guide. (n.d.). Benchchem.
  • 2,6-Dimethylphenol(576-26-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • method 8131 aniline and selected derivatives by gas chromatography. (1996). US EPA.

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Comparative

A Comparative Guide to the Synthesis of 2-(2,6-Dimethylphenoxy)aniline: Navigating Steric Hindrance in C-N and C-O Bond Formation

Introduction: The Significance of 2-(2,6-Dimethylphenoxy)aniline in Medicinal Chemistry and Materials Science 2-(2,6-Dimethylphenoxy)aniline is a key structural motif found in a variety of molecules with significant appl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(2,6-Dimethylphenoxy)aniline in Medicinal Chemistry and Materials Science

2-(2,6-Dimethylphenoxy)aniline is a key structural motif found in a variety of molecules with significant applications in medicinal chemistry and materials science. Its unique architecture, featuring a sterically encumbered diaryl ether or amine linkage, imparts specific conformational properties that can be crucial for biological activity or material performance. The strategic placement of the 2,6-dimethylphenyl group can influence molecular geometry, solubility, and metabolic stability, making this scaffold a valuable building block for the design of novel pharmaceuticals and functional materials.

However, the very steric hindrance that makes this molecule attractive also presents a considerable challenge in its synthesis. The two methyl groups in the ortho positions of the phenoxy ring create a sterically congested environment around the ether oxygen or the aniline nitrogen, making the formation of the crucial C-O or C-N bond difficult. This guide provides a comparative analysis of the primary synthetic strategies for constructing 2-(2,6-Dimethylphenoxy)aniline, with a focus on overcoming the challenge of steric hindrance. We will delve into the mechanistic underpinnings of two major catalytic cross-coupling reactions: the Ullmann Condensation and the Buchwald-Hartwig Amination. Furthermore, we will explore the potential of the Smiles Rearrangement as an alternative, metal-free approach. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize this and other sterically hindered diaryl ethers and anilines.

Methodology 1: The Ullmann Condensation for C-O Bond Formation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers.[1] While traditional Ullmann conditions often require harsh reaction temperatures, modern modifications have made it a more viable option for the synthesis of complex molecules.[1] For the synthesis of 2-(2,6-Dimethylphenoxy)aniline, this approach would involve the coupling of 2,6-dimethylphenol with a 2-haloaniline.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2,6-Dimethylphenol 2,6-Dimethylphenol Target_Molecule 2-(2,6-Dimethylphenoxy)aniline 2,6-Dimethylphenol->Target_Molecule 2-Haloaniline 2-Haloaniline (X = I, Br) 2-Haloaniline->Target_Molecule Catalyst Cu(I) Catalyst (e.g., CuI) Catalyst->Target_Molecule Ligand Ligand (e.g., L-Proline, Phenanthroline) Ligand->Target_Molecule Base Base (e.g., K2CO3, Cs2CO3) Base->Target_Molecule Solvent Solvent (e.g., DMF, Dioxane) Solvent->Target_Molecule

Caption: Ullmann Condensation for 2-(2,6-Dimethylphenoxy)aniline Synthesis.

Experimental Protocol (Proposed):
  • Reaction Setup: To a flame-dried Schlenk tube is added CuI (5-10 mol%), a suitable ligand such as L-proline or 1,10-phenanthroline (10-20 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2 equivalents).

  • Addition of Reactants: 2,6-dimethylphenol (1 equivalent) and 2-iodoaniline or 2-bromoaniline (1.2 equivalents) are added to the tube.

  • Solvent and Atmosphere: Anhydrous DMF or dioxane is added, and the tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Reaction Conditions: The reaction mixture is heated to 100-150 °C and stirred for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: The choice of a copper(I) source, often in combination with a chelating ligand like an amino acid (L-proline) or a diimine (phenanthroline), is crucial for facilitating the catalytic cycle and stabilizing the copper species, especially when dealing with sterically hindered substrates.

  • Base: An inorganic base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. The choice of base can influence the reaction rate and yield.

  • Solvent: A high-boiling polar aprotic solvent like DMF or dioxane is typically used to ensure the solubility of the reactants and to reach the necessary reaction temperatures.

  • Aryl Halide: An aryl iodide is generally more reactive than an aryl bromide in Ullmann couplings, which can be advantageous for this challenging transformation.

Methodology 2: The Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] This method has seen significant advancements in recent years, with the development of sophisticated ligands that can facilitate the coupling of even highly sterically hindered substrates. For the synthesis of 2-(2,6-Dimethylphenoxy)aniline, this would involve the coupling of 2-aminophenol with a 2-halo-1,3-dimethylbenzene or the coupling of aniline with 2-bromo-2',6'-dimethylphenyl ether. The former is a more direct approach.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Aminophenol 2-Aminophenol Target_Molecule 2-(2,6-Dimethylphenoxy)aniline 2-Aminophenol->Target_Molecule 2-Halo-1,3-dimethylbenzene 2-Halo-1,3-dimethylbenzene (X = Br, I) 2-Halo-1,3-dimethylbenzene->Target_Molecule Catalyst Pd Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) Catalyst->Target_Molecule Ligand Bulky Phosphine Ligand (e.g., XPhos, RuPhos) Ligand->Target_Molecule Base Base (e.g., NaOtBu, K3PO4) Base->Target_Molecule Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Target_Molecule

Caption: Buchwald-Hartwig Amination for 2-(2,6-Dimethylphenoxy)aniline Synthesis.

Experimental Protocol (Proposed):
  • Reaction Setup: In a glovebox, a Schlenk tube is charged with a palladium precursor such as Pd(OAc)₂ (1-5 mol%) and a bulky biarylphosphine ligand like XPhos or RuPhos (1.2-1.5 equivalents relative to Pd).

  • Addition of Reactants and Base: 2-Aminophenol (1.2 equivalents), 2-bromo- or 2-iodo-1,3-dimethylbenzene (1 equivalent), and a base such as NaOtBu or K₃PO₄ (1.5-2 equivalents) are added.

  • Solvent and Atmosphere: Anhydrous toluene or dioxane is added, and the tube is sealed and removed from the glovebox.

  • Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours.

  • Work-up and Purification: After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: The success of the Buchwald-Hartwig amination with sterically hindered substrates is highly dependent on the choice of a bulky and electron-rich phosphine ligand. These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle for hindered substrates.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and side reactions.

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, necessitating the use of an inert atmosphere.

Methodology 3: The Smiles Rearrangement - A Metal-Free Alternative

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that can be used to form diaryl ethers and diarylamines.[4][5] This reaction is typically base-catalyzed and proceeds through a spirocyclic Meisenheimer intermediate.[5] A key advantage of the Smiles rearrangement is that it is a metal-free process. For the synthesis of 2-(2,6-Dimethylphenoxy)aniline, a possible precursor would be 2-amino-2'-(2,6-dimethylphenoxy)diphenyl sulfone, which upon treatment with a base could rearrange to the desired product. However, the synthesis of the precursor itself can be multi-step.

Reaction Scheme (Hypothetical):

G cluster_reactants Precursor cluster_reagents Reagents cluster_product Product Precursor_Molecule 2-Amino-2'-(2,6-dimethylphenoxy)diphenyl sulfone Target_Molecule 2-(2,6-Dimethylphenoxy)aniline Precursor_Molecule->Target_Molecule Base-catalyzed rearrangement Base Strong Base (e.g., NaH, t-BuOK) Base->Target_Molecule Solvent Solvent (e.g., DMF, DMSO) Solvent->Target_Molecule

Caption: Hypothetical Smiles Rearrangement for 2-(2,6-Dimethylphenoxy)aniline.

Discussion of Feasibility:

The Smiles rearrangement is a powerful tool for the synthesis of certain diaryl ethers and amines, particularly when one of the aromatic rings is activated by electron-withdrawing groups. While it offers a metal-free alternative, the synthesis of the required precursor for the target molecule could be complex. Furthermore, the success of the rearrangement is highly dependent on the electronic nature of the migrating and receiving aryl rings. Given the steric hindrance of the 2,6-dimethylphenoxy group, the intramolecular cyclization to form the Meisenheimer complex might be disfavored. Therefore, while mechanistically interesting, this route is likely less practical for the direct synthesis of 2-(2,6-Dimethylphenoxy)aniline compared to the more established cross-coupling methods.

Comparative Analysis of Synthesis Methods

FeatureUllmann CondensationBuchwald-Hartwig AminationSmiles Rearrangement (Hypothetical)
Bond Formed C-OC-NC-N or C-O
Key Reactants 2,6-Dimethylphenol + 2-Haloaniline2-Aminophenol + 2-Halo-1,3-dimethylbenzenePre-functionalized diaryl sulfone/ether
Catalyst Copper (I)Palladium (0)None (Base-catalyzed)
Typical Ligands L-Proline, PhenanthrolineBulky biarylphosphines (e.g., XPhos)Not applicable
Reaction Temp. High (100-150 °C)Moderate (80-110 °C)Varies, can be moderate
Steric Hindrance Challenging, requires optimized conditionsMore tolerant with appropriate ligandsPotentially very challenging
Estimated Yield ModerateGood to ExcellentHighly variable, likely low for this substrate
Advantages Lower cost catalystHigh functional group tolerance, milder conditionsMetal-free
Disadvantages Harsh conditions, often lower yields for hindered substratesExpensive ligands and catalysts, air-sensitiveMulti-step precursor synthesis, limited scope

Conclusion and Future Outlook

The synthesis of sterically hindered molecules like 2-(2,6-Dimethylphenoxy)aniline remains a significant challenge in organic chemistry. Both the Ullmann condensation and the Buchwald-Hartwig amination offer viable, albeit distinct, pathways to this important scaffold.

The Ullmann condensation , while being a more traditional and cost-effective method due to the use of copper, often requires harsher reaction conditions that may not be suitable for complex substrates with sensitive functional groups. Overcoming the steric hindrance with this method relies heavily on the careful selection of ligands and reaction parameters.

The Buchwald-Hartwig amination has emerged as a more versatile and generally higher-yielding method for the synthesis of sterically congested anilines. The development of increasingly sophisticated and bulky phosphine ligands has significantly expanded the scope of this reaction, making it the more likely choice for a reliable and efficient synthesis of the target molecule in a research or drug development setting, despite the higher cost of the catalyst and ligands.

The Smiles rearrangement , while an intriguing metal-free alternative, is likely not the most practical approach for this specific target due to the challenges associated with precursor synthesis and the potential for low yields due to steric hindrance.

Future research in this area will likely focus on the development of even more active and robust catalysts for both copper- and palladium-based cross-coupling reactions that can operate under milder conditions and with lower catalyst loadings. Furthermore, the exploration of novel, mechanistically distinct bond-forming strategies will continue to be an important endeavor in the quest for more efficient and sustainable methods for the synthesis of sterically demanding molecules.

References

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794.
  • Truce, W. E., & Brand, W. W. (1970). The Smiles and Related Rearrangements of Aromatic Systems. Organic Reactions, 18, 99-215.
  • Ullmann, F., & Sponagel, P. (1905). Ueber die Darstellung von Phenyläthern des Phenols. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211–2212.
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
  • Douglas, C. J., & Overman, L. E. (2004). Catalytic Asymmetric Synthesis of Quaternary Carbon Centers. Proceedings of the National Academy of Sciences, 101(15), 5363–5367.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
  • Tian, X., Wu, R.-M., Liu, G., Li, Z.-B., Wei, H.-L., Yang, H., ... & Zuo, H. (2011). Smiles rearrangement for the synthesis of diarylamines. Arkivoc, 2011(10), 118-126.
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. Reaction of Aryl Halides with Tin Amides. Journal of the American Chemical Society, 116(13), 5969–5970.
  • Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902.
  • Louie, J., & Hartwig, J. F. (1995). Palladium-catalyzed synthesis of arylamines from aryl halides. Mechanistic studies lead to coupling in the absence of tin reagents. Tetrahedron Letters, 36(21), 3609-3612.

Sources

Validation

A Comparative Study of 2-(2,6-Dimethylphenoxy)aniline and its Positional Isomers: A Guide for Researchers

The diaryl ether motif is a privileged scaffold in medicinal chemistry and agrochemical discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicro...

Author: BenchChem Technical Support Team. Date: February 2026

The diaryl ether motif is a privileged scaffold in medicinal chemistry and agrochemical discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic placement of substituents on the aromatic rings can profoundly influence the molecule's conformation, electronic properties, and ability to interact with biological targets. This guide will explore these subtleties, offering insights into the anticipated differences in the physicochemical and spectroscopic properties of these isomers.

Structural Overview and Isomeric Considerations

The core structure of (2,6-Dimethylphenoxy)aniline consists of a phenoxy and an aniline ring linked by an ether oxygen. The primary focus of this guide is the positional isomerism arising from the attachment of the (2,6-dimethylphenoxy) group to the ortho (2-), meta (3-), or para (4-) position of the aniline ring.

The steric bulk introduced by the two methyl groups on the phenoxy ring in 2-(2,6-Dimethylphenoxy)aniline is significant. This ortho-substitution on the phenoxy moiety is expected to force a non-planar conformation, influencing the dihedral angle between the two aromatic rings. This conformational restriction can be a critical determinant of biological activity. In contrast, the 3- and 4-isomers, while still possessing the bulky substituent, will have different overall shapes and electronic distributions, which can lead to distinct interactions with biological macromolecules.

Synthesis Strategy: The Ullmann Condensation for Hindered Diaryl Ethers

The formation of the diaryl ether bond, particularly with a sterically hindered partner like 2,6-dimethylphenol, is most reliably achieved through the Ullmann condensation. This copper-catalyzed nucleophilic aromatic substitution reaction is a cornerstone of diaryl ether synthesis.[1]

The classical Ullmann conditions often require harsh reaction temperatures, but modern advancements have introduced milder protocols through the use of specific ligands that facilitate the catalytic cycle. For the synthesis of sterically hindered diaryl ethers, the choice of ligand is crucial to achieving reasonable yields.[2]

Proposed Synthetic Workflow

The synthesis of 2-(2,6-Dimethylphenoxy)aniline and its isomers would proceed via the Ullmann condensation of the corresponding bromoaniline isomer with 2,6-dimethylphenol.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Bromoaniline_Isomer 2-, 3-, or 4-Bromoaniline Ullmann_Condensation Ullmann Condensation Bromoaniline_Isomer->Ullmann_Condensation Dimethylphenol 2,6-Dimethylphenol Dimethylphenol->Ullmann_Condensation Catalyst Cu(I) salt (e.g., CuI) Catalyst->Ullmann_Condensation Ligand e.g., N,N-Dimethylglycine or Phenanthroline Ligand->Ullmann_Condensation Base e.g., K2CO3 or Cs2CO3 Base->Ullmann_Condensation Solvent e.g., DMF or Dioxane Solvent->Ullmann_Condensation Purification Purification (Column Chromatography) Ullmann_Condensation->Purification Product Target (2,6-Dimethylphenoxy)aniline Isomer Purification->Product

Caption: Proposed workflow for the synthesis of (2,6-Dimethylphenoxy)aniline isomers.

Detailed Experimental Protocol (Self-Validating System)

The following protocol is a robust starting point for the synthesis of 2-(2,6-Dimethylphenoxy)aniline and can be adapted for its isomers. The causality behind the choice of reagents is to overcome the steric hindrance and achieve a successful coupling.

Materials:

  • 2-Bromoaniline (or 3- or 4-bromoaniline)

  • 2,6-Dimethylphenol

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylglycine (as ligand)

  • Potassium Carbonate (K₂CO₃) (finely ground and dried)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dimethylphenol (1.2 equivalents), potassium carbonate (2.0 equivalents), N,N-dimethylglycine (0.2 equivalents), and copper(I) iodide (0.1 equivalents).

    • Causality: Potassium carbonate is a cost-effective base sufficient for deprotonating the phenol. N,N-Dimethylglycine is an effective and inexpensive ligand for promoting Ullmann couplings of sterically hindered substrates.[1] CuI is a common and reliable copper(I) source for this reaction.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

    • Causality: The copper catalyst can be sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial for reproducible results.

  • Solvent and Reactant Addition: Add anhydrous DMF to the flask via syringe, followed by the bromoaniline isomer (1.0 equivalent).

    • Causality: DMF is a polar aprotic solvent that helps to dissolve the reactants and facilitate the reaction.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Elevated temperatures are typically required to overcome the activation energy for this sterically demanding coupling.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with toluene and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x volume of DMF) and then with brine.

    • Causality: Washing with water removes the high-boiling DMF, and the brine wash helps to break any emulsions and remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Causality: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target anilines.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Physicochemical Properties: A Comparative Overview

While experimental data for the target compounds is scarce, we can predict trends in their physicochemical properties based on their isomeric structures.

Table 1: Predicted and Known Physicochemical Properties of (2,6-Dimethylphenoxy)aniline and Related Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted Boiling Point (°C)Known/Predicted Melting Point (°C)
2-(2,6-Dimethylphenoxy)aniline C₁₄H₁₅NO213.28[3]3.68[3]~330-350Not available
3-Phenoxyaniline C₁₂H₁₁NO185.22[4]2.36~315-32561-63
4-Phenoxyaniline C₁₂H₁₁NO185.222.36~320-33082-84

Note: Predicted values are based on computational models and should be confirmed by experimental data.

The introduction of the two methyl groups in the target compound increases its lipophilicity, as reflected in the higher predicted LogP value compared to the unsubstituted phenoxyanilines. This increased lipophilicity can have significant implications for drug development, affecting properties such as solubility, membrane permeability, and metabolic stability.

Spectroscopic Analysis: Differentiating the Isomers

Spectroscopic techniques are indispensable for the unambiguous identification of positional isomers. The following sections outline the expected spectroscopic features for 2-(2,6-Dimethylphenoxy)aniline and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectra will be the most informative for distinguishing the isomers. The substitution pattern on the aniline ring will dictate the multiplicity and chemical shifts of the aromatic protons.

  • 2-(2,6-Dimethylphenoxy)aniline: The aromatic region will be complex. The four protons on the aniline ring will likely appear as a multiplet. The three protons on the dimethylphenoxy ring will show a triplet and a doublet. The two methyl groups will appear as a sharp singlet, integrating to six protons.

  • 3-(2,6-Dimethylphenoxy)aniline: The aniline protons will exhibit a different splitting pattern, likely with a singlet, a doublet, and two triplets.

  • 4-(2,6-Dimethylphenoxy)aniline: The aniline protons will show a characteristic AA'BB' system, appearing as two doublets.

¹³C NMR Spectroscopy: The number of unique carbon signals will confirm the isomeric structure. Due to symmetry, 4-(2,6-Dimethylphenoxy)aniline will have fewer signals in the aromatic region compared to the other two isomers. The chemical shifts of the carbons directly attached to the nitrogen and oxygen atoms will also be indicative of the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectra of all three isomers will share some common features, including:

  • N-H stretching: Two bands in the region of 3350-3450 cm⁻¹ characteristic of a primary amine.

  • C-O-C stretching: A strong band around 1200-1250 cm⁻¹ for the aryl ether linkage.

  • Aromatic C-H stretching: Bands above 3000 cm⁻¹.

  • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

The primary difference will be in the "fingerprint" region (below 1500 cm⁻¹), where the C-H out-of-plane bending vibrations are sensitive to the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

All three isomers will have the same molecular ion peak (m/z = 213.28 for the monoisotopic mass). Differentiation will rely on the fragmentation patterns. The ortho isomer, due to the proximity of the phenoxy and amino groups, may exhibit a unique fragmentation pathway involving an "ortho effect," which could lead to a characteristic fragment ion not observed in the meta and para isomers.

Structure-Activity Relationship (SAR) Insights

The positional isomerism of the (2,6-dimethylphenoxy) group is expected to have a profound impact on the biological activity of these compounds.

  • 2-(2,6-Dimethylphenoxy)aniline: The ortho-substitution forces a twisted conformation, which can be either beneficial or detrimental for binding to a specific biological target. This fixed conformation can reduce the entropic penalty of binding but may not be the optimal geometry for interaction.

  • 3- and 4-(2,6-Dimethylphenoxy)aniline: These isomers will have greater conformational flexibility compared to the ortho isomer. The para-substituted aniline, in particular, is a common motif in many kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond with the hinge region of the kinase domain.

The steric bulk of the 2,6-dimethyl groups can also influence ligand-receptor interactions, potentially improving selectivity by preventing binding to off-targets with smaller binding pockets.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis, characterization, and comparative analysis of 2-(2,6-Dimethylphenoxy)aniline and its positional isomers. While the lack of direct experimental data necessitates a predictive approach, the principles and protocols outlined herein offer a solid foundation for researchers to produce and evaluate these compounds.

The synthesis of these isomers and the subsequent elucidation of their experimental physicochemical and spectroscopic properties are critical next steps. Such data will not only validate the predictions made in this guide but will also provide invaluable insights for the rational design of novel diaryl ether-based compounds with tailored biological activities. The exploration of the structure-activity relationships of these isomers could uncover novel pharmacological probes and potential therapeutic leads.

References

  • Synthesis of 2,6-dimethyl aniline from 2,6-dimethyl cyclohexyl amine.
  • Synthesis of 2,6-dimethyl aniline. PrepChem.com. [Link]

  • Synthesis of 2,6-dimethylaniline. PrepChem.com. [Link]

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • 2-[(2,6-Diethylphenyl)iminomethyl]-N-(2-methoxyphenyl)aniline. ResearchGate. [Link]

  • Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. PMC. [Link]

  • Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. ResearchGate. [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • 3-Phenoxyaniline. PubChem. [Link]

  • Synthesis, biological evaluation, and physicochemical property assessment of 4-substituted 2-phenylaminoquinazolines as Mer tyrosine kinase inhibitors. PubMed. [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC. [Link]

  • Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. MDPI. [Link]

  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. ResearchGate. [Link]

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Validation

A Comparative Guide to the Validation of Analytical Methods for 2-(2,6-Dimethylphenoxy)aniline

This guide provides a comprehensive framework for the validation of analytical methods for 2-(2,6-Dimethylphenoxy)aniline, a key intermediate in various manufacturing processes. Adherence to robust analytical methodology...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of analytical methods for 2-(2,6-Dimethylphenoxy)aniline, a key intermediate in various manufacturing processes. Adherence to robust analytical methodology is paramount for ensuring product quality, consistency, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of suitable analytical techniques, supported by established principles and data from structurally related compounds.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide will delve into the validation of chromatographic and spectroscopic methods, drawing upon the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][3]

The Critical Choice of Analytical Technique

The selection of an appropriate analytical technique for 2-(2,6-Dimethylphenoxy)aniline depends on the specific analytical objective, such as purity assessment, impurity profiling, or quantitative determination. The two primary chromatographic techniques suitable for this non-volatile aromatic amine are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 2-(2,6-Dimethylphenoxy)aniline.[4] A reversed-phase HPLC method with UV detection is highly effective for separating the main component from potential process-related impurities.

Causality in Method Development: The choice of a C18 column is based on its hydrophobicity, which provides good retention and separation for aromatic compounds. A gradient elution with a mobile phase consisting of an aqueous component (with a modifier like trifluoroacetic acid to improve peak shape) and an organic solvent (like acetonitrile) allows for the effective separation of compounds with a range of polarities. UV detection is suitable due to the presence of chromophores in the aniline derivative.

Experimental Protocol: A Validated RP-HPLC Method for a Structurally Similar Compound

While a specific validated method for 2-(2,6-Dimethylphenoxy)aniline is not publicly available, the following protocol for a similar aniline derivative, 2,6-diethyl-N-(2-propoxyethyl)aniline, serves as an excellent starting point.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the 2-(2,6-Dimethylphenoxy)aniline sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters (Illustrative Data based on ICH Guidelines)

The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines.[5][6]

Validation ParameterAcceptance Criteria
Specificity The method should be able to resolve the analyte peak from potential impurities and degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Range Typically 80-120% of the test concentration for assay.
Accuracy % Recovery of 98.0% to 102.0% for the active substance.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations.
Intermediate Precision RSD ≤ 2.0% when performed by different analysts, on different days, and with different equipment.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Forced Degradation Studies: To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[7][8][9] This involves subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[7][8][9] The method is considered stability-indicating if it can separate the intact drug from its degradation products.

Gas Chromatography (GC): A Powerful Alternative for Volatile Impurities

Gas chromatography is another suitable technique, particularly for the analysis of volatile and semi-volatile impurities that may be present in the 2-(2,6-Dimethylphenoxy)aniline sample.[1] For aniline and its derivatives, GC with a nitrogen-phosphorus detector (NPD) or a flame ionization detector (FID) is commonly employed.[1][3]

Causality in Method Development: The choice of a capillary column with a suitable stationary phase (e.g., DB-624 or DB-5) is critical for achieving good separation of aniline derivatives.[10][11] Direct injection is often feasible, but for trace analysis, derivatization may be necessary to improve volatility and detector response.[4]

Experimental Protocol: A General GC Method for Aniline Derivatives

The following protocol is based on established EPA methods for aniline derivatives and can be adapted for 2-(2,6-Dimethylphenoxy)aniline.[1]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) and an autosampler.[11]

Chromatographic Conditions:

  • Column: DB-624 (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 60 m x 0.32 mm ID, 1.8 µm film thickness.[11]

  • Carrier Gas: Nitrogen or Helium at a constant flow.[12]

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp at 10°C/min to 250°C, hold for 5 minutes.

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

Sample Preparation:

  • Dissolve the 2-(2,6-Dimethylphenoxy)aniline sample in a suitable solvent (e.g., N,N-dimethylformamide) to a concentration of approximately 1 mg/mL.[11]

  • Ensure the sample is free of particulate matter before injection.

Validation Parameters (Illustrative Data)

The validation parameters for a GC method are similar to those for HPLC. The following table provides a comparative overview.

Validation ParameterHPLCGC
Applicability Non-volatile and thermally labile compoundsVolatile and thermally stable compounds
Typical Column C18, C8DB-5, DB-WAX, DB-624
Typical Detector UV-Vis, DAD, MSFID, NPD, MS
Precision (RSD) ≤ 2.0%≤ 5.0% (can be higher for trace analysis)
LOD/LOQ Dependent on chromophore and detectorGenerally lower for volatile compounds with sensitive detectors

Spectroscopic Methods for Structural Confirmation and Characterization

Spectroscopic techniques are indispensable for confirming the identity and structure of 2-(2,6-Dimethylphenoxy)aniline.

UV-Vis Spectroscopy

Aniline and its derivatives exhibit characteristic UV absorption due to π-π* transitions in the benzene ring.[13][14] The UV-Vis spectrum can be used for preliminary identification and for determining an appropriate detection wavelength for HPLC analysis. For aniline, absorption maxima are typically observed around 230-280 nm.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of 2-(2,6-Dimethylphenoxy)aniline is expected to show characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, can be used to unequivocally confirm the structure of 2-(2,6-Dimethylphenoxy)aniline.

Illustrative Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the typical workflows for HPLC and GC method validation.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Use MD_Start Define Analytical Target Profile MD_Opt Optimize Chromatographic Conditions (Column, Mobile Phase, etc.) MD_Start->MD_Opt MV_Protocol Develop Validation Protocol MD_Opt->MV_Protocol MV_Specificity Specificity & Forced Degradation MV_Protocol->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Accuracy->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Precision->MV_LOD_LOQ MV_Robustness Robustness MV_LOD_LOQ->MV_Robustness MV_Report Generate Validation Report MV_Robustness->MV_Report RU_SST System Suitability Testing MV_Report->RU_SST RU_Analysis Sample Analysis RU_SST->RU_Analysis

Caption: HPLC Method Validation Workflow

GC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Analysis MD_Start Define Analytical Requirements MD_Opt Optimize GC Conditions (Column, Temperature Program, etc.) MD_Start->MD_Opt MV_Protocol Prepare Validation Plan MD_Opt->MV_Protocol MV_Specificity Specificity MV_Protocol->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision MV_Accuracy->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Precision->MV_LOD_LOQ MV_Robustness Robustness MV_LOD_LOQ->MV_Robustness MV_Report Final Validation Report MV_Robustness->MV_Report RU_SST System Suitability MV_Report->RU_SST RU_Analysis Routine Sample Testing RU_SST->RU_Analysis

Caption: GC Method Validation Workflow

Conclusion

The validation of analytical methods for 2-(2,6-Dimethylphenoxy)aniline is a critical step in ensuring the quality and consistency of this important chemical intermediate. Both HPLC and GC offer robust and reliable approaches for its analysis. The choice between these techniques will depend on the specific analytical needs, with HPLC being the preferred method for purity and non-volatile impurity analysis, and GC being well-suited for the determination of volatile impurities. By following the principles outlined in this guide and adhering to regulatory guidelines, researchers and scientists can develop and validate analytical methods that are fit for purpose and provide accurate and reliable data.

References

  • ResearchGate. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. [Link]

  • United States Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • ResearchGate. UV-vis spectra of aniline tetramer measured in dimethyl sulfoxide (DMSO). [Link]

  • PubMed. Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals. [Link]

  • SpectraBase. 2,6-Dimethyl-aniline - Optional[MS (GC)] - Spectrum. [Link]

  • PubMed. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. [Link]

  • Biblioteka Nauki. DEVELOPMENT AND VALIDATION OF THE GC METHOD FOR THE QUANTITATIVE DETERMINATION OF SEMI-VOLATILE SOLVENTS IN THE PHARMACEUTICAL S. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • United States Environmental Protection Agency. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • CORE. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Biblioteka Nauki. DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST. [Link]

  • SpectraBase. 2,6-Dimethyl-N,N-dimethylaniline. [Link]

  • Journal of Chromatographic Science. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. [Link]

  • ResearchGate. 2-[(2,6-Diethylphenyl)iminomethyl]-N-(2-methoxyphenyl)aniline. [Link]

  • Acta Poloniae Pharmaceutica. VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. [Link]

  • Wikipedia. Aniline (data page). [Link]

  • NIST WebBook. 2,6-Xylidine. [Link]

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Comparative

A Comparative Guide to the Structural Elucidation of 2-(2,6-Dimethylphenoxy)aniline: The Definitive Role of X-ray Crystallography

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which we build our understanding of str...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which we build our understanding of structure-activity relationships (SAR), molecular interactions, and material properties. This guide provides an in-depth technical comparison of methodologies for the structural elucidation of 2-(2,6-Dimethylphenoxy)aniline, a diaryl ether amine scaffold of interest in medicinal chemistry.

While a suite of spectroscopic techniques provides essential pieces of the puzzle, single-crystal X-ray diffraction (SCXRD) remains the gold standard for delivering a definitive, high-resolution atomic map. Here, we will not only detail the workflow for a crystallographic determination of this target molecule but also objectively compare its performance and outputs against complementary analytical techniques, supported by experimental principles.

Part 1: The Gold Standard: Structural Determination by Single-Crystal X-ray Diffraction

X-ray crystallography provides an unparalleled, direct visualization of the atomic arrangement in a crystalline solid. By measuring how a crystal diffractates a beam of X-rays, we can computationally reconstruct a precise three-dimensional model of the electron density, and thus, the molecule itself. This technique yields precise bond lengths, bond angles, and torsional angles, information that is often inferred or modeled with lower certainty by other methods.

Experimental Protocol: A Self-Validating Workflow

The journey from a powdered sample to a refined crystal structure is a systematic process where each step validates the next. The following protocol outlines the necessary steps for the structural elucidation of 2-(2,6-Dimethylphenoxy)aniline.

1. Synthesis and Purification: The target compound, 2-(2,6-Dimethylphenoxy)aniline (CAS No. 38629-93-5), is commercially available, which can be a convenient starting point.[1] However, for crystallographic studies, the highest possible purity is paramount, typically exceeding 99%. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor-quality structure. If synthesized in-house, for instance, via a palladium-catalyzed C-N bond formation or a copper-catalyzed Ullmann condensation, rigorous purification by column chromatography or recrystallization is the critical first step.[2]

2. Crystallization: The Art and Science of Single Crystal Growth: Obtaining a high-quality single crystal is often the most challenging step. The goal is to slowly transition a solution from a state of saturation to supersaturation, encouraging the ordered growth of a single crystal rather than rapid precipitation of an amorphous solid or polycrystalline powder. Several techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is left in a loosely capped vial. The slow evaporation of the solvent gradually increases the concentration, leading to crystallization. This is often the simplest and first method to try.[3]

  • Vapor Diffusion: This method offers finer control. A concentrated solution of the compound in a solvent is placed in a small open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is less soluble. As the anti-solvent vapor slowly diffuses into the compound's solution, it reduces the solubility, promoting crystal growth.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower in a refrigerator or freezer. The decrease in solubility with temperature can yield high-quality crystals.

Causality Behind Experimental Choices: The choice of solvent is crucial. A good solvent for crystallization is one in which the compound is moderately soluble. If solubility is too high, achieving supersaturation is difficult; if too low, insufficient material will be in solution to form crystals. A systematic screening of various solvents and solvent/anti-solvent combinations is standard practice.

3. Data Collection and Processing: A suitable single crystal (typically 0.1-0.3 mm in size, optically clear, and with well-defined faces) is carefully mounted on a goniometer head.[4] The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, which results in a sharper diffraction pattern. The crystal is rotated in a finely collimated beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[5]

4. Structure Solution and Refinement: The collected diffraction data (a series of reflection intensities and positions) are processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and then refined using a least-squares algorithm.[6][7] This iterative process adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[7][8] The quality of the final structure is assessed by metrics such as the R-factor (residual factor), which should typically be below 5% for a well-resolved small molecule structure.

Below is a diagram illustrating the comprehensive workflow for X-ray crystallography.

X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis synthesis Synthesis & Purification (Purity > 99%) crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) synthesis->crystallization High Purity is Crucial selection Crystal Selection & Mounting crystallization->selection Select Defect-Free Crystal data_collection X-ray Data Collection (Diffractometer, 100 K) selection->data_collection processing Data Processing (Unit Cell, Space Group) data_collection->processing solution Structure Solution (Phase Problem, Electron Density Map) processing->solution refinement Structure Refinement (Least-Squares Fitting) solution->refinement validation Validation & Analysis (R-factor, Bond Lengths/Angles) refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Workflow for structural elucidation by single-crystal X-ray diffraction.

Anticipated Structural Data

While no public crystal structure for 2-(2,6-Dimethylphenoxy)aniline is currently available, a successful analysis would yield a data table similar to the representative example below. This table provides the essential crystallographic parameters that define the structure.

ParameterRepresentative ValueDescription
Chemical Formula C₁₄H₁₅NOThe elemental composition of the molecule.[1]
Formula Weight 213.28 g/mol The molar mass of the compound.[1]
Crystal System Monoclinic or OrthorhombicThe crystal lattice system (e.g., triclinic, monoclinic, orthorhombic).
Space Group P2₁/c or Pca2₁ (Example)The symmetry group describing the arrangement of molecules in the unit cell.
a, b, c (Å) 10.1, 12.5, 9.3 (Example)The dimensions of the unit cell.
α, β, γ (°) ** 90, 105.2, 90 (Example)The angles of the unit cell.
Volume (ų) **1135 (Example)The volume of the unit cell.
Z 4 (Example)The number of molecules per unit cell.
Temperature (K) 100(2) KThe temperature at which data was collected.
Final R indices R1 = 0.045, wR2 = 0.110Indicators of the quality of the fit between the model and the data.

Part 2: A Comparative Analysis with Complementary Techniques

While SCXRD provides the definitive solid-state structure, it is not performed in a vacuum. A combination of spectroscopic techniques is essential for full characterization and to provide a holistic understanding of the molecule in different physical states.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Core Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment and connectivity of atoms within a molecule.

  • Data Provided:

    • ¹H NMR: Shows the number of different types of protons, their chemical environment (chemical shift), their proximity (coupling constants), and their relative numbers (integration).

    • ¹³C NMR: Reveals the number of non-equivalent carbons in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Establishes direct (¹H-¹H, ¹H-¹³C) and long-range (¹H-¹³C) connectivity, allowing for the complete assignment of the carbon-hydrogen framework.

    • NOESY: Can provide information about through-space proximity of protons, which helps to determine the conformation of the molecule in solution.

  • Versus X-ray Crystallography: NMR provides the structure in a solution state, which is often more biologically relevant than the solid state.[9] It can reveal dynamic processes like bond rotations that are frozen in a crystal lattice. However, NMR provides time-averaged structural information and does not yield the high-precision bond lengths and angles that are the hallmark of crystallography.[10][11]

Mass Spectrometry (MS)
  • Core Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules.

  • Data Provided:

    • Molecular Ion Peak: High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to deduce the elemental formula of the compound. This is a critical piece of orthogonal data that validates the identity of the compound being crystallized.

    • Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer can provide clues about its substructures, confirming the presence of the dimethylphenoxy and aniline moieties.

  • Versus X-ray Crystallography: MS is a destructive technique that provides no information about the 3D arrangement of atoms or stereochemistry. Its primary role in structural elucidation is to confirm the molecular formula, which is an essential input for the crystallographic refinement process.

Infrared (IR) Spectroscopy
  • Core Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.

  • Data Provided: It is used to identify the presence of specific functional groups. For 2-(2,6-Dimethylphenoxy)aniline, one would expect to see:

    • N-H stretches: Characteristic peaks for the primary amine group (~3300-3500 cm⁻¹).

    • C-O-C stretch: A strong absorption for the ether linkage (~1200-1250 cm⁻¹).

    • Aromatic C-H and C=C stretches: Peaks characteristic of the two benzene rings.

  • Versus X-ray Crystallography: IR spectroscopy is a rapid and simple technique to confirm that the key functional groups are present in the synthesized material, but it provides no information on how they are connected or arranged in 3D space.

Comparative Summary

The following diagram illustrates the complementary nature of these techniques in the structural elucidation process.

Complementary Techniques MS Mass Spectrometry (MS) SCXRD Single-Crystal X-ray Diffraction (SCXRD) MS->SCXRD Provides Molecular Formula IR Infrared Spectroscopy (IR) IR->SCXRD Confirms Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR->SCXRD Determines Connectivity & Solution-State Conformation Full_Structure Complete Structural Elucidation NMR->Full_Structure SCXRD->Full_Structure Provides Definitive 3D Solid-State Structure (Bond Lengths, Angles, Stereochemistry)

Caption: Logical relationship of analytical techniques for complete structural elucidation.

TechniqueKey Information ProvidedStrengthsLimitations
X-ray Crystallography Definitive 3D atomic arrangement, bond lengths, bond anglesUnambiguous, high-precision, "gold standard" for solid-state structure.[12]Requires a suitable single crystal, provides static solid-state information only.
NMR Spectroscopy Atomic connectivity, solution-state conformation, dynamicsProvides structure in solution, non-destructive, good for dynamic studies.[9][10]Lower resolution than SCXRD, complex spectra, cannot determine absolute configuration alone.
Mass Spectrometry Molecular formula, fragmentation patternsHigh sensitivity, confirms elemental composition, requires minimal sample.Destructive, no 3D structural information.
Infrared Spectroscopy Presence of functional groupsFast, simple, inexpensive, good for quick verification of synthesis.Provides very limited structural information beyond functional groups.

Conclusion

The structural elucidation of 2-(2,6-Dimethylphenoxy)aniline, like any molecule of significance in research and development, requires a multi-faceted analytical approach. While NMR, MS, and IR spectroscopy provide essential and complementary data regarding connectivity, molecular formula, and functional groups, single-crystal X-ray diffraction stands alone in its ability to deliver an unambiguous and high-precision three-dimensional structure . It resolves any ambiguity in conformation and provides the precise geometric data necessary for advanced computational modeling and a deep understanding of molecular interactions. For any research program relying on the precise structure of this or similar molecules, the investment in obtaining a single crystal and performing an X-ray diffraction study is not just best practice; it is a requisite for scientific integrity and success.

References

  • Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. MDPI. Available at: [Link].

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Validation

comparative reactivity of 2-(2,6-Dimethylphenoxy)aniline with other anilines

In the landscape of pharmaceutical and materials science research, the nuanced reactivity of aniline derivatives is a cornerstone of molecular design and synthesis. This guide provides an in-depth comparative analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the nuanced reactivity of aniline derivatives is a cornerstone of molecular design and synthesis. This guide provides an in-depth comparative analysis of 2-(2,6-Dimethylphenoxy)aniline, a unique bifunctional molecule, benchmarking its reactivity against other key anilines. By dissecting the interplay of electronic and steric factors, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for its synthetic utility.

Introduction: The Significance of Aniline Reactivity

Anilines are fundamental building blocks in organic synthesis, pivotal to the creation of a vast array of pharmaceuticals, agrochemicals, and polymers. Their reactivity, primarily centered on the nucleophilicity of the amino group and the susceptibility of the aromatic ring to electrophilic substitution, is exquisitely sensitive to the nature of their substituents.[1][2][3] Understanding these substituent effects is paramount for controlling reaction outcomes, optimizing yields, and designing novel molecular architectures.

This guide focuses on 2-(2,6-Dimethylphenoxy)aniline, a molecule of interest due to its combination of a reactive aniline core and a bulky, electron-rich dimethylphenoxy substituent. We will explore how this unique structural amalgamation influences its reactivity in key chemical transformations compared to parent aniline and sterically hindered 2,6-dimethylaniline.

Structural and Electronic Profile of 2-(2,6-Dimethylphenoxy)aniline

The reactivity of an aniline is fundamentally governed by the availability of the nitrogen lone pair and the electron density of the aromatic ring. In 2-(2,6-Dimethylphenoxy)aniline, several structural features are in play:

  • The Amino Group (-NH₂): As with all primary anilines, the lone pair on the nitrogen atom imparts nucleophilic character and is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[1][3]

  • The Ether Linkage (-O-): The oxygen atom, through its lone pairs, exerts a positive mesomeric (+M) or resonance effect, donating electron density to the aniline ring and further activating it towards electrophilic attack. Conversely, its electronegativity leads to a modest electron-withdrawing inductive (-I) effect.

  • The 2,6-Dimethylphenoxy Group: This bulky substituent introduces significant steric hindrance around the amino group and the ortho position of the aniline ring. The two methyl groups on the phenoxy ring are electron-donating, increasing the electron density of the phenoxy ring itself.

A critical parameter for gauging the reactivity of the amino group is its basicity, quantified by the pKa of its conjugate acid. While the specific pKa of 2-(2,6-Dimethylphenoxy)aniline is not widely reported, we can predict its relative basicity. The electron-donating nature of the ether oxygen and the dimethylphenoxy group should, in principle, increase the electron density on the nitrogen, making it more basic than aniline (pKa of conjugate acid ≈ 4.6).[4] However, the steric bulk of the ortho-phenoxy group may hinder solvation of the anilinium ion, potentially reducing its basicity.

Comparative Reactivity Analysis

To provide a clear understanding of 2-(2,6-Dimethylphenoxy)aniline's chemical behavior, we will compare its expected reactivity in several key reaction classes against aniline and 2,6-dimethylaniline.

N-Acylation and N-Alkylation: The Role of Steric Hindrance

N-acylation and N-alkylation are fundamental reactions that probe the nucleophilicity and steric accessibility of the amino group.[5][6][7]

  • Aniline: Readily undergoes acylation with reagents like acetic anhydride and alkylation with alkyl halides.[5][6] The lack of steric hindrance allows for facile approach of the electrophile.

  • 2,6-Dimethylaniline: The two ortho-methyl groups create significant steric shielding around the amino group, drastically reducing the rate of N-acylation and N-alkylation.[8][9] Forcing conditions are often required to achieve reasonable yields.

  • 2-(2,6-Dimethylphenoxy)aniline: The large 2,6-dimethylphenoxy substituent at the ortho position is expected to impose substantial steric hindrance, similar to or even greater than that in 2,6-dimethylaniline. Consequently, N-acylation and N-alkylation reactions are predicted to be significantly slower than for aniline.

Experimental Protocol: Comparative N-Acetylation Rate Study

This protocol outlines a method to quantify the relative rates of N-acetylation.

Objective: To compare the rate of disappearance of the starting aniline derivative when reacted with a standard acylating agent.

Materials:

  • Aniline

  • 2,6-Dimethylaniline

  • 2-(2,6-Dimethylphenoxy)aniline

  • Acetic Anhydride

  • Pyridine (as a mild base and catalyst)

  • Dichloromethane (DCM) as solvent

  • Internal standard (e.g., dodecane)

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Procedure:

  • Prepare 0.1 M stock solutions of each aniline derivative and the internal standard in DCM.

  • In three separate reaction vials, add 1 mL of the respective aniline stock solution and 0.1 mL of the internal standard solution.

  • Equilibrate the vials to a constant temperature (e.g., 25 °C) in a water bath.

  • Initiate the reaction by adding a stoichiometric equivalent of acetic anhydride and a catalytic amount of pyridine to each vial simultaneously.

  • At timed intervals (e.g., 1, 5, 15, 30, 60 minutes), withdraw a 0.1 mL aliquot from each reaction mixture and quench it in a vial containing 1 mL of a methanol/water solution.

  • Analyze the quenched aliquots by GC-MS to determine the concentration of the remaining aniline derivative relative to the internal standard.

  • Plot the concentration of the aniline derivative versus time to determine the reaction rate.

Expected Outcome: The rate of acetylation is expected to follow the trend: Aniline >> 2-(2,6-Dimethylphenoxy)aniline ≈ 2,6-Dimethylaniline.

Electrophilic Aromatic Substitution: A Balance of Activation and Sterics

The amino group strongly activates the aromatic ring for electrophilic substitution, directing incoming electrophiles to the ortho and para positions.[1][2][3]

  • Aniline: Highly reactive, often leading to polysubstitution. For example, bromination of aniline in bromine water readily yields 2,4,6-tribromoaniline.[2][4] To achieve monosubstitution, the amino group is often protected via acetylation to moderate its activating effect.[1][10]

  • 2,6-Dimethylaniline: The two methyl groups also activate the ring, but the ortho positions are blocked. Electrophilic attack is therefore directed to the para position.

  • 2-(2,6-Dimethylphenoxy)aniline: The amino group and the ether oxygen strongly activate the aniline ring. The para position to the amino group is open and is expected to be the major site of electrophilic attack. The ortho position is sterically hindered by the bulky phenoxy group.

Data Presentation: Predicted Regioselectivity in Electrophilic Bromination

Aniline DerivativeMajor Product(s) of MonobrominationRationale
Anilinep-Bromoaniline, o-Bromoaniline-NH₂ is a strong o,p-director.[1][3]
2,6-Dimethylaniline4-Bromo-2,6-dimethylanilineOrtho positions are blocked, directing substitution to the para position.
2-(2,6-Dimethylphenoxy)aniline4-Bromo-2-(2,6-dimethylphenoxy)anilineThe para position is sterically accessible and electronically activated by both the -NH₂ and -O- groups.
Diazotization and Sandmeyer Reactions

The conversion of the amino group to a diazonium salt, followed by substitution (Sandmeyer reaction), is a versatile synthetic tool.

  • Aniline: Readily undergoes diazotization at low temperatures.

  • 2,6-Dimethylaniline: Diazotization can be slower due to the steric hindrance around the amino group, which can impede the approach of the nitrosating agent.

  • 2-(2,6-Dimethylphenoxy)aniline: Similar to 2,6-dimethylaniline, the steric bulk of the ortho-substituent is expected to decrease the rate of diazotization compared to aniline.

Visualization: Reactivity Comparison Workflow

G Aniline Aniline Acylation N-Acylation/ N-Alkylation Aniline->Acylation Fast EAS Electrophilic Aromatic Substitution Aniline->EAS Very Fast Diazotization Diazotization Aniline->Diazotization Fast Acyl_High High EAS_High High (Poly-substitution) Diazo_High High DMA 2,6-Dimethylaniline DMA->Acylation Slow (Steric Hindrance) DMA->EAS Fast DMA->Diazotization Slower Acyl_Low Low EAS_Med High (Regioselective) Diazo_Med Moderate DPA 2-(2,6-Dimethylphenoxy)aniline DPA->Acylation Slow (Steric Hindrance) DPA->EAS Fast DPA->Diazotization Slower EAS->EAS_High EAS->EAS_Med Diazotization->Diazo_High Diazotization->Diazo_Med

Caption: Comparative reactivity of anilines.

Synthesis of 2-(2,6-Dimethylphenoxy)aniline

The synthesis of 2-(2,6-Dimethylphenoxy)aniline typically involves a nucleophilic aromatic substitution reaction, such as the Ullmann condensation or the Buchwald-Hartwig amination.[11][12]

Ullmann Condensation: This classic method involves the copper-catalyzed coupling of an aryl halide with an alcohol or amine. In this case, 2-chloro- or 2-bromonitrobenzene could be reacted with 2,6-dimethylphenol, followed by reduction of the nitro group.

Buchwald-Hartwig Amination: A more modern and versatile approach is the palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine.[11][12] The synthesis of 2-(2,6-Dimethylphenoxy)aniline could be achieved by coupling 2-aminophenol with 2-bromo-m-xylene or 1-bromo-2,6-dimethylbenzene.

Visualization: Synthetic Pathway via Buchwald-Hartwig Amination

G Reactant1 2-Aminophenol Product 2-(2,6-Dimethylphenoxy)aniline Reactant1->Product Reactant2 1-Bromo-2,6-dimethylbenzene Reactant2->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: Buchwald-Hartwig synthesis route.

Conclusion

2-(2,6-Dimethylphenoxy)aniline presents a fascinating case study in balancing electronic activation with steric constraints. Its reactivity profile is characterized by a highly activated aromatic ring, leading to rapid and regioselective electrophilic substitution at the para position. However, the bulky ortho-substituent significantly hinders reactions at the amino group, such as N-acylation and N-alkylation, making it a valuable substrate for reactions where chemoselectivity between the ring and the amino group is desired. For researchers in drug discovery and materials science, a thorough understanding of these competing factors is crucial for the strategic incorporation of this versatile building block into complex molecular targets.

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Comparative

A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of 2-(2,6-Dimethylphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the consistency of starting materials and intermediates is not merely a quality control checkpoint; it is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the consistency of starting materials and intermediates is not merely a quality control checkpoint; it is a cornerstone of a robust and successful drug development program.[1] Seemingly minor variations in an intermediate like 2-(2,6-Dimethylphenoxy)aniline can cascade through a synthetic route, leading to impurity profile shifts, yield inconsistencies, and potential downstream manufacturing challenges.[1] This guide provides an in-depth, field-proven perspective on establishing a comprehensive analytical framework to assess and ensure the batch-to-batch consistency of 2-(2,6-Dimethylphenoxy)aniline, a key building block in numerous synthetic pathways.

The Criticality of Consistency: Beyond the Certificate of Analysis

A Certificate of Analysis (CoA) provides a snapshot of a single batch against its specifications.[2][3] However, true consistency is demonstrated through the trend analysis of critical quality attributes (CQAs) across multiple batches.[1] A consistent intermediate will exhibit a stable assay value within a narrow range and, most importantly, a highly consistent impurity profile.[1] This guide will delve into the multifaceted analytical approach required to generate the data that substantiates this consistency, moving beyond simple pass/fail criteria to a holistic understanding of the material's quality.

Orthogonal Analytical Approaches: A Self-Validating System

Relying on a single analytical technique can create blind spots. An orthogonal approach, employing multiple, independent methods based on different physicochemical principles, provides a more complete and reliable characterization of the material.[4] This strategy is fundamental to building a self-validating system where the results from one technique corroborate and are corroborated by others. For 2-(2,6-Dimethylphenoxy)aniline, a comprehensive assessment of batch-to-batch consistency should integrate the following key techniques:

  • High-Performance Liquid Chromatography (HPLC-UV): The workhorse for purity assessment and impurity quantification.

  • Gas Chromatography (GC): Ideal for identifying and quantifying volatile organic impurities, such as residual solvents.

  • Mass Spectrometry (MS): When coupled with a separation technique (LC-MS or GC-MS), it is unparalleled for the identification of unknown impurities and structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of the main component and can detect structural isomers and impurities that may be chromatographically silent.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and effective tool for confirming the functional groups present and for creating a unique "fingerprint" of the material for comparison across batches.

Comparative Analysis of Three Hypothetical Batches

To illustrate the practical application of this multi-faceted approach, let us consider the analytical data from three hypothetical batches of 2-(2,6-Dimethylphenoxy)aniline (Table 1).

Table 1: Comparative Analysis of Three Batches of 2-(2,6-Dimethylphenoxy)aniline

ParameterBatch ABatch BBatch CAcceptance CriteriaMethod
Appearance Off-white to light tan powderOff-white to light tan powderOff-white to light tan powderOff-white to light tan powderVisual
Identity (FTIR) Conforms to ReferenceConforms to ReferenceConforms to ReferenceConforms to ReferenceFTIR Spectroscopy
Identity (¹H NMR) Conforms to StructureConforms to StructureConforms to StructureConforms to Structure¹H NMR Spectroscopy
Purity (HPLC-UV, % Area) 99.85%99.79%99.88%≥ 99.5%HPLC-UV
Impurity Profile (HPLC-UV, % Area) HPLC-UV
2,6-Dimethylphenol0.05%0.08%0.04%≤ 0.10%
2,6-Dimethylaniline0.03%0.04%0.03%≤ 0.05%
2,6-DimethylnitrobenzeneNot Detected0.02%Not Detected≤ 0.05%
Unknown Impurity at RRT 1.150.02%0.02%0.03%≤ 0.05%
Total Impurities (HPLC-UV, % Area) 0.10%0.16%0.10%≤ 0.50%HPLC-UV
Residual Solvents (GC-HS) GC-Headspace
Toluene150 ppm180 ppm165 ppm≤ 500 ppm
Loss on Drying 0.12%0.15%0.11%≤ 0.50%Gravimetric

Interpretation of Comparative Data:

  • Purity: All three batches meet the purity specification of ≥ 99.5%.

  • Impurity Profile:

    • Batches A and C show a very consistent impurity profile.

    • Batch B, while still within specification for total impurities, shows a detectable level of 2,6-dimethylnitrobenzene, which is absent in the other two batches. This indicates a potential variation in the manufacturing process of Batch B that warrants further investigation. The slightly higher levels of 2,6-dimethylphenol in Batch B could also be related to this process variation.

  • Residual Solvents: All batches are well within the acceptance criteria for the specified residual solvent.

This comparative table allows for a clear and objective assessment of batch-to-batch consistency. While all batches are acceptable for release, the subtle differences in the impurity profile of Batch B provide valuable information for process monitoring and control.

Experimental Protocols: A Deeper Dive

1. HPLC-UV Method for Purity and Impurity Profiling

This method is designed to separate 2-(2,6-Dimethylphenoxy)aniline from its potential process-related impurities and degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: ACE C18 (250 x 4.6 mm, 5 µm) or equivalent.[5]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm[5]

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

2. ¹H NMR for Structural Confirmation

Nuclear Magnetic Resonance spectroscopy provides an unambiguous confirmation of the chemical structure.

  • Instrumentation: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Procedure: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃. Acquire the ¹H NMR spectrum. The spectrum should be consistent with the structure of 2-(2,6-Dimethylphenoxy)aniline, and the absence of significant unassigned signals provides further evidence of purity.

3. FTIR for Identity Confirmation

FTIR provides a characteristic "fingerprint" of the molecule, which is excellent for rapid identity confirmation and for comparing the overall chemical structure between batches.

  • Instrumentation: FTIR Spectrometer with an ATR accessory.

  • Procedure: Place a small amount of the powdered sample directly on the ATR crystal and acquire the spectrum. The resulting spectrum should be compared to a reference standard.

Workflow for Assessing Batch-to-Batch Consistency

The following diagram illustrates a logical workflow for the comprehensive assessment of batch-to-batch consistency.

Batch_Consistency_Workflow cluster_0 Batch Reception & Initial Screening cluster_2 Data Evaluation & Decision Batch_A Batch A Initial_Screening Visual Appearance & FTIR Identity Confirmation Batch_A->Initial_Screening Batch_B Batch B Batch_B->Initial_Screening Batch_C Batch C Batch_C->Initial_Screening HPLC_Analysis HPLC-UV Analysis: - Purity Assay - Impurity Profile Initial_Screening->HPLC_Analysis GC_Analysis GC-HS Analysis: - Residual Solvents Initial_Screening->GC_Analysis NMR_Analysis ¹H NMR Analysis: - Structural Confirmation Initial_Screening->NMR_Analysis MS_Analysis LC-MS Analysis: - Identification of Unknowns HPLC_Analysis->MS_Analysis Data_Comparison Comparative Data Analysis: - Trend Analysis - Statistical Evaluation HPLC_Analysis->Data_Comparison GC_Analysis->Data_Comparison NMR_Analysis->Data_Comparison OOS_OOT Out-of-Specification (OOS) or Out-of-Trend (OOT) Investigation Data_Comparison->OOS_OOT Inconsistent or OOS Release Batch Release Data_Comparison->Release Consistent & Within Spec Feedback Feedback to Manufacturing (Process Improvement) OOS_OOT->Feedback Release->Feedback

Sources

Validation

A Comparative Guide to Cross-Validation of Analytical Methods for 2-(2,6-Dimethylphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparative analysis of two principal chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analytical determination of 2-(2,6-Dimethylphenoxy)aniline.

This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, empowering researchers to make informed decisions for their specific analytical needs. The core of this guide is a proposed cross-validation framework, designed to ensure data integrity and interchangeability between these two powerful analytical techniques.

The Imperative of Cross-Validation

Cross-validation of analytical methods is a critical exercise in demonstrating the consistency and reliability of data when two different analytical techniques are employed.[1] This process is essential when transferring methods between laboratories, confirming results from a new method against an established one, or for regulatory submissions where data from multiple analytical approaches may be presented.[2] The objective is to establish that both methods are "fit for purpose" and yield equivalent results within predefined acceptance criteria, thereby ensuring the continuity and integrity of analytical data throughout the drug development lifecycle.[3][4]

Orthogonal Approaches: HPLC and GC-MS

The selection of HPLC and GC-MS for this comparative guide is deliberate. They represent orthogonal analytical approaches, meaning they rely on different separation and detection principles. This orthogonality provides a more rigorous and comprehensive validation of the analytical results for 2-(2,6-Dimethylphenoxy)aniline.

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[5][6] Its versatility in column chemistries and mobile phase compositions allows for fine-tuning of separation selectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and specificity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds.[7] The mass spectrometric detector provides structural information, enhancing confidence in analyte identification.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating system suitability tests and quality control checks to ensure the reliability of the generated data at each step.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is predicated on the separation of 2-(2,6-Dimethylphenoxy)aniline from potential impurities on a reversed-phase column, followed by quantification using a UV detector.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection UV at 230 nm.
Injection Volume 10 µL.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-(2,6-Dimethylphenoxy)aniline reference standard in the mobile phase at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare the sample for analysis by accurately weighing and dissolving it in the mobile phase to achieve a concentration within the calibration range.

  • System Suitability:

    • Before sample analysis, inject a system suitability standard (a mid-range concentration standard) five times.

    • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • The tailing factor should be ≤ 2.0.

    • The theoretical plates should be ≥ 2000.

  • Analysis:

    • Inject the prepared calibration standards, followed by the sample solutions.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of 2-(2,6-Dimethylphenoxy)aniline in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method leverages the volatility of 2-(2,6-Dimethylphenoxy)aniline for separation by gas chromatography and its unique mass fragmentation pattern for sensitive and specific detection.

Instrumentation and Conditions:

ParameterSpecification
GC-MS System A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole).
Column A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Injector Temperature 250 °C.
Oven Program Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
MS Transfer Line 280 °C.
Ion Source Temp 230 °C.
Ionization Mode Electron Ionization (EI) at 70 eV.
Scan Range 50-350 amu.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-(2,6-Dimethylphenoxy)aniline reference standard in a suitable solvent like ethyl acetate at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.

    • Prepare the sample for analysis by accurately weighing and dissolving it in the same solvent to achieve a concentration within the calibration range.

  • System Suitability:

    • Prior to analysis, inject a system suitability standard (a mid-range concentration standard) three times.

    • The RSD of the peak area should be ≤ 5.0%.

  • Analysis:

    • Inject the prepared calibration standards and sample solutions.

    • Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion or a major fragment ion) against the concentration.

    • Quantify 2-(2,6-Dimethylphenoxy)aniline in the sample based on the calibration curve.

Visualizing the Analytical Workflows

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standards sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Sample inject_sample Inject Sample prep_sample->inject_sample inject_std Inject Standards sys_suit->inject_std Pass data_acq Data Acquisition inject_std->data_acq inject_sample->data_acq cal_curve Generate Calibration Curve data_acq->cal_curve quant Quantify Analyte cal_curve->quant report Generate Report quant->report

Caption: Workflow for the HPLC analysis of 2-(2,6-Dimethylphenoxy)aniline.

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing prep_std_gc Prepare Standards sys_suit_gc System Suitability Test prep_std_gc->sys_suit_gc prep_sample_gc Prepare Sample inject_sample_gc Inject Sample prep_sample_gc->inject_sample_gc inject_std_gc Inject Standards sys_suit_gc->inject_std_gc Pass data_acq_gc Data Acquisition (Scan Mode) inject_std_gc->data_acq_gc inject_sample_gc->data_acq_gc cal_curve_gc Generate Calibration Curve (Extracted Ion) data_acq_gc->cal_curve_gc confirm_id Confirm Identity (Mass Spectrum) data_acq_gc->confirm_id quant_gc Quantify Analyte cal_curve_gc->quant_gc report_gc Generate Report quant_gc->report_gc confirm_id->report_gc

Caption: Workflow for the GC-MS analysis of 2-(2,6-Dimethylphenoxy)aniline.

Comparative Performance and Cross-Validation

A direct comparison of the two methods reveals their respective strengths and the importance of cross-validation to ensure data equivalence.

Table 1: Comparative Performance Characteristics (Representative Data)

ParameterHPLC-UVGC-MSRationale for Comparison
Specificity High (based on retention time)Very High (based on retention time and mass spectrum)GC-MS provides an additional layer of confirmation through mass spectral data, making it a more specific technique.
Linearity (r²) > 0.999> 0.998Both techniques should demonstrate excellent linearity over the defined concentration range.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Accuracy is a critical parameter to ensure the closeness of the measured value to the true value.
Precision (RSD) ≤ 2.0%≤ 5.0%HPLC generally offers better precision due to the nature of the injection and separation process.
Limit of Quantification (LOQ) ~1 µg/mL~0.1 µg/mLGC-MS typically provides lower detection and quantification limits, making it suitable for trace analysis.
Robustness Sensitive to mobile phase composition and pH.Sensitive to injector and oven temperatures.Both methods require careful control of their respective critical parameters to ensure consistent performance.
Cross-Validation Protocol

To formally cross-validate these two methods, a set of at least three independent samples of 2-(2,6-Dimethylphenoxy)aniline, with concentrations spanning the analytical range (low, medium, and high), should be analyzed in triplicate by each method.

Acceptance Criteria for Cross-Validation:

The results obtained from the two methods should be statistically compared. The acceptance criteria should be pre-defined and justified based on the intended purpose of the analysis.[3][5] A common approach is to calculate the percentage difference between the mean results of the two methods for each sample.

  • Accuracy: The mean result from the "new" or "alternative" method (e.g., GC-MS) should be within ±5.0% of the mean result from the "established" or "reference" method (e.g., HPLC).

  • Precision: The RSD of the results from each method should meet their individual validation criteria.

Conclusion: A Synergistic Approach to Analytical Confidence

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of 2-(2,6-Dimethylphenoxy)aniline. The choice between them will depend on the specific requirements of the analysis, such as the need for high sensitivity (favoring GC-MS) or high precision for routine quality control (favoring HPLC).

Ultimately, a well-designed and executed cross-validation study provides the highest level of confidence in the analytical data. By demonstrating the equivalence of results from two orthogonal methods, researchers can ensure the integrity and interchangeability of their data, a cornerstone of scientific rigor and regulatory compliance in the pharmaceutical industry.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1143-1153. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]

  • Chab-Gourlez, A., et al. (2015). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Analytical & Bioanalytical Techniques, 6(3). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2,6-Dimethylphenoxy)aniline

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(2,6-Dimethylphenoxy)aniline. Developed for researchers, scientists, and drug development professionals, this document moves...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(2,6-Dimethylphenoxy)aniline. Developed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each step, ensuring a culture of safety and scientific integrity in your laboratory. The procedures outlined are designed to be self-validating systems, grounded in authoritative regulatory standards and field-proven best practices.

Understanding the Imperative: The Hazard Profile of 2-(2,6-Dimethylphenoxy)aniline

2-(2,6-Dimethylphenoxy)aniline, and its structural relatives like other substituted anilines, are not benign compounds. Their disposal requires meticulous planning due to a significant hazard profile. The impetus for these rigorous disposal protocols stems from the compound's inherent risks to both human health and the environment. Absorption into the body can lead to the formation of methemoglobin, which impairs the blood's ability to transport oxygen, causing cyanosis (a bluish discoloration of the skin). It is classified as a combustible liquid and is harmful if swallowed, inhaled, or in contact with the skin. Furthermore, it is suspected of causing cancer and is recognized as being harmful or toxic to aquatic life, necessitating stringent environmental controls.

The safe handling and disposal of this aromatic amine are governed by regulations from bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). Aromatic amines as a class are recognized for their potential toxicity, with some being known or suspected carcinogens[1][2]. Therefore, treating all related waste as hazardous is the foundational principle of a safe disposal plan.

Table 1: GHS Hazard Summary for 2-(2,6-Dimethylphenoxy)aniline and Related Compounds

Hazard ClassGHS PictogramHazard StatementCausality & Significance
Acute ToxicitySkull and CrossbonesH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.The compound can enter the body through multiple routes, requiring comprehensive PPE to prevent systemic exposure.
Skin/Eye IrritationExclamation MarkH315: Causes skin irritation. H319: Causes serious eye irritation.Direct contact can cause localized tissue damage. Immediate flushing is critical upon exposure.
CarcinogenicityHealth HazardH351: Suspected of causing cancer.Long-term or repeated exposure may lead to malignancy. This drives the need for strict engineering controls (fume hoods) and waste minimization.
Respiratory IrritationExclamation MarkH335: May cause respiratory irritation.Inhalation of vapors or aerosols can damage the respiratory tract. All handling should occur in a well-ventilated area, preferably a chemical fume hood.
Aquatic HazardEnvironmentH411: Toxic to aquatic life with long lasting effects.Improper disposal that allows entry into waterways can cause significant, long-term harm to ecosystems. This is a primary driver for containment and specialized disposal.

The Core Directive: A Framework for Compliant Disposal

The proper disposal of 2-(2,6-Dimethylphenoxy)aniline is not merely a suggestion but a regulatory requirement. Waste materials must be disposed of in accordance with national and local regulations. The overarching principle is to manage this chemical as a hazardous waste from cradle to grave.

Waste Classification

While 2-(2,6-Dimethylphenoxy)aniline may not be individually listed by name on all hazardous waste lists, it falls under the regulatory framework due to its characteristics. Based on its toxic properties, it would be classified as a toxic hazardous waste. The EPA regulates hazardous wastes, which are categorized as either "listed" wastes from specific sources or "characteristic" wastes that exhibit properties like ignitability, corrosivity, reactivity, or toxicity[3]. Given its health and environmental hazards, waste containing this compound must be handled by an approved and licensed waste disposal plant[4].

The Principle of Segregation

A critical error in laboratory waste management is the mixing of incompatible waste streams. 2-(2,6-Dimethylphenoxy)aniline, like other anilines, is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates[4][5]. Mixing with substances like nitric acid or hydrogen peroxide can lead to vigorous or violent reactions[5].

Causality: Segregating waste prevents dangerous exothermic reactions, the generation of toxic gases, and ensures that the final disposal method is appropriate and effective. Never mix this waste stream with others; keep chemicals in their original or appropriately labeled containers.

Standard Operating Procedure: Disposal of 2-(2,6-Dimethylphenoxy)aniline Waste

This protocol provides a step-by-step methodology for the routine collection and disposal of waste generated from laboratory procedures involving 2-(2,6-Dimethylphenoxy)aniline.

Step 1: Donning Personal Protective Equipment (PPE)

Rationale: To create a barrier between the researcher and the hazardous material, preventing exposure through all potential routes.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for bulk transfers[4][6].

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For significant quantities, consider chemically resistant aprons or suits[4].

Step 2: Waste Collection at the Source

Rationale: To safely contain the waste immediately upon generation, preventing spills and cross-contamination.

  • Liquid Waste: Collect all waste solutions containing 2-(2,6-Dimethylphenoxy)aniline in a designated, compatible, and leak-proof container. This container should be made of a material that will not react with the chemical.

  • Solid Waste: All contaminated materials (e.g., pipette tips, absorbent pads, gloves, weighing papers) must be collected in a separate, clearly labeled hazardous waste container. Do not dispose of these items in the regular trash.

Step 3: Container Management and Labeling

Rationale: To ensure clear communication of hazards and compliance with institutional and federal regulations for waste storage.

  • Container: Use a container that is in good condition, compatible with the chemical, and has a secure, tightly closing lid.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a full description of the contents, including the name "2-(2,6-Dimethylphenoxy)aniline" and any other components. The label should also feature appropriate hazard pictograms.

  • Accumulation: Keep the container closed at all times except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory.

Step 4: Arranging for Final Disposal

Rationale: To ensure the waste is transported, treated, and disposed of by a licensed facility capable of handling this specific chemical hazard.

  • Contact EHS: When the waste container is full or has been in accumulation for the maximum time allowed by your institution, contact your Environmental Health & Safety (EHS) department.

  • Documentation: Follow your institution's procedures for waste pickup, which typically involves completing a hazardous waste manifest or online form.

  • Professional Disposal: The ultimate disposal method will be determined by the licensed waste contractor and may include controlled incineration with flue gas scrubbing to neutralize harmful products[7]. Do not discharge this chemical into sewer systems or the environment[7].

Emergency Protocols: Spill and Exposure Management

Rationale: To provide immediate, effective actions to mitigate harm in the event of an accidental release or exposure.

Spill Response (Small Scale)
  • Evacuate and Alert: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Control and Contain: Prevent the spill from spreading or entering drains.

  • Absorb: Use an inert, absorbent, non-combustible material (e.g., sand, vermiculite, or a commercial chemical absorbent) to soak up the spill[4]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully collect the absorbent material and contaminated items using non-sparking tools. Place everything into a designated hazardous waste container for disposal[4][7].

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be treated as hazardous waste[8].

Personnel Exposure
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[6][7].

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[4][6].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[6].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4][7].

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for handling waste containing 2-(2,6-Dimethylphenoxy)aniline.

G Disposal Workflow for 2-(2,6-Dimethylphenoxy)aniline start Waste Generation (2-(2,6-Dimethylphenoxy)aniline) ppe_check Step 1: Is Appropriate PPE Being Worn? start->ppe_check wear_ppe Don Required PPE (Gloves, Goggles, Lab Coat) ppe_check->wear_ppe No waste_type Step 2: Determine Waste Type ppe_check->waste_type Yes wear_ppe->ppe_check liquid Liquid Waste (Solutions, Solvents) waste_type->liquid Liquid solid Contaminated Solids (PPE, Glassware, Absorbents) waste_type->solid Solid container Step 3: Collect in Designated Hazardous Waste Container liquid->container solid->container label_container Step 4: Ensure Container is Closed and Properly Labeled container->label_container storage Step 5: Store in Satellite Accumulation Area label_container->storage ehs_contact Step 6: Contact EHS for Pickup (When full or time limit reached) storage->ehs_contact disposal Final Disposal by Licensed Facility ehs_contact->disposal

Caption: Decision workflow for the safe disposal of 2-(2,6-Dimethylphenoxy)aniline waste.

References

  • Safety Data Sheet for Aniline. Carl Roth GmbH + Co KG. [Link]

  • Aniline - Incident management. Public Health England (GOV.UK). [Link]

  • Aniline Hazard Summary. U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration (OSHA). [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Incompatible Chemicals. Utah State University Environmental Health and Safety. [Link]

Sources

Handling

Mastering Safety: A Researcher's Guide to Handling 2-(2,6-Dimethylphenoxy)aniline

For the dedicated researcher in drug development, the novel aromatic amine 2-(2,6-Dimethylphenoxy)aniline represents a molecule of significant potential. However, its structural alerts, closely related to known hazardous...

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher in drug development, the novel aromatic amine 2-(2,6-Dimethylphenoxy)aniline represents a molecule of significant potential. However, its structural alerts, closely related to known hazardous compounds, demand a protocol of utmost caution. This guide moves beyond mere compliance, offering a deep dive into the causality behind each safety recommendation. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by establishing a self-validating system of laboratory safety.

Understanding the Inherent Risks: A Proactive Stance

Before handling 2-(2,6-Dimethylphenoxy)aniline, a thorough understanding of its hazard profile is paramount. While specific toxicological data for this compound may be limited, its analogy to 2,6-dimethylaniline necessitates treating it with a high degree of caution. The primary hazards are summarized below:

Hazard ClassificationNature of Risk & Rationale
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1] Aromatic amines can be readily absorbed through the skin and respiratory tract.
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[1] The chemical nature of aromatic amines can lead to localized inflammation and tissue damage upon contact.
Carcinogenicity Suspected of causing cancer.[1] The related compound, 2,6-dimethylaniline, is classified by IARC as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1]
Methemoglobinemia Absorption into the body can lead to the formation of methemoglobin, which impairs the blood's oxygen-carrying capacity, causing cyanosis (a bluish discoloration of the skin).[1]

Given these risks, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is essential.

The Core of Protection: A Step-by-Step PPE Protocol

The following protocol is designed to minimize exposure at every stage of handling, from initial weighing to final disposal.

Engineering Controls: Your First Line of Defense

All work with 2-(2,6-Dimethylphenoxy)aniline must be conducted within a certified chemical fume hood.[1][2] This primary engineering control is critical for preventing the inhalation of vapors or aerosols. The work surface within the hood should be lined with absorbent, plastic-backed paper to contain any potential spills.[3]

Donning Your Armor: The PPE Workflow

The sequence in which you don your PPE is as important as the equipment itself. This ensures that you are fully protected before any potential exposure.

PPE_Donning_Workflow cluster_prep Preparation cluster_handling Chemical Handling Zone Lab_Coat 1. Don Lab Coat (fully fastened) Inner_Gloves 2. Don Inner Gloves (nitrile) Lab_Coat->Inner_Gloves Secure cuffs Outer_Gloves 3. Don Outer Gloves (butyl rubber or Viton) Inner_Gloves->Outer_Gloves Tape seam Eye_Protection 4. Don Safety Goggles (chemical splash-proof) Outer_Gloves->Eye_Protection Respiratory_Protection 5. Don Respirator (if required) Eye_Protection->Respiratory_Protection

Figure 1: PPE Donning Sequence

Step-by-Step Guidance:

  • Laboratory Coat: A clean, fully-fastened lab coat made of a low-permeability material is your foundational layer of protection.[4]

  • Inner Gloves (Nitrile): Don a pair of nitrile gloves. These will serve as your base layer of hand protection.

  • Outer Gloves (Chemical Resistant): Over the nitrile gloves, wear a pair of butyl rubber or Viton® gloves.[5] These materials offer superior resistance to aromatic amines. Ensure the cuffs of the outer gloves are pulled up over the sleeves of your lab coat. For added security, you can tape the seam between the glove and the sleeve.

  • Eye Protection: Wear chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient.[6]

  • Respiratory Protection: If there is a risk of aerosol generation or if you are working outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with organic vapor cartridges is necessary.[7][8]

The Art of Doffing: Preventing Cross-Contamination

Removing PPE correctly is a critical step to prevent the transfer of contaminants.

PPE_Doffing_Workflow cluster_decon Decontamination Zone cluster_clean Clean Zone Outer_Gloves_Removal 1. Remove Outer Gloves Lab_Coat_Removal 2. Remove Lab Coat Outer_Gloves_Removal->Lab_Coat_Removal Dispose in designated waste Eye_Protection_Removal 3. Remove Eye Protection Lab_Coat_Removal->Eye_Protection_Removal Turn inside out Inner_Gloves_Removal 4. Remove Inner Gloves Eye_Protection_Removal->Inner_Gloves_Removal Hand_Washing 5. Wash Hands Thoroughly Inner_Gloves_Removal->Hand_Washing Dispose in designated waste

Figure 2: PPE Doffing Sequence

Step-by-Step Guidance:

  • Outer Gloves: With your inner gloves still on, carefully peel off the outer gloves, turning them inside out as you remove them. Dispose of them in a designated hazardous waste container.

  • Lab Coat: Remove your lab coat by rolling it down your arms and turning it inside out to contain any surface contamination. Place it in a designated laundry bag or disposal container.

  • Eye Protection: Remove your safety goggles.

  • Inner Gloves: Remove your inner nitrile gloves, again turning them inside out. Dispose of them in the hazardous waste container.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[3][9]

Operational Plans: From Benchtop to Disposal

Handling and Storage:

  • Always store 2-(2,6-Dimethylphenoxy)aniline in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6]

  • The container should be tightly sealed and clearly labeled with the chemical name and appropriate hazard warnings.[3][6]

  • Transport chemicals in a secondary, shatter-proof container.[10]

Spill Management:

In the event of a spill, your immediate actions are crucial.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess and Secure: If it is safe to do so, and you are trained, contain the spill using an inert absorbent material like vermiculite or sand.[11] Do not use combustible materials like paper towels.

  • Decontamination: Once the bulk of the spill is absorbed, decontaminate the area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[12] All materials used for cleanup must be disposed of as hazardous waste.

  • Seek Assistance: For large spills or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.[10]

Disposal:

All waste contaminated with 2-(2,6-Dimethylphenoxy)aniline, including disposable PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2] Do not pour any amount down the drain.

Building a Culture of Safety

Adherence to these protocols is the hallmark of a trustworthy and effective research environment. By understanding the "why" behind each step, you transform a set of rules into a proactive safety mindset. This commitment not only protects you and your colleagues but also upholds the scientific integrity of your invaluable work.

References

  • Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards: Aniline. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 29 CFR 1910.1450: Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Environmental Health and Safety, University of South Florida. (n.d.). OSHA Glove Selection Chart. [Link]

  • Public Health England. (2019). Aniline: Incident management. [Link]

  • Washington State University. (n.d.). Aniline Safety Data Sheet. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aniline. [Link]

  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. [Link]

  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. [Link]

  • Rutgers University. (n.d.). Aniline Standard Operating Procedure. [Link]

  • University of Rochester. (2024). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. [Link]

  • The University of Queensland. (2021). Working Safely with Carcinogens Guideline. [Link]

  • Carl Roth. (2021). Safety Data Sheet: Aniline. [Link]

  • Ansell. (n.d.). Chemical Resistance Glove Chart. [Link]

  • National Institutes of Health (NIH). (1981). Guidelines for the Laboratory Use of Chemical Carcinogens. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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